Tridecanoate
Description
Properties
Molecular Formula |
C13H25O2- |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
tridecanoate |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/p-1 |
InChI Key |
SZHOJFHSIKHZHA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Tridecanoate (C13:0): A Technical Guide on its Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tridecanoic acid (C13:0), or tridecanoate, is a rare, odd-chain saturated fatty acid (OCSFA) that, despite its low endogenous abundance, holds significant biological relevance. Primarily originating from exogenous sources such as dairy fat and gut microbial metabolism, its key importance lies in its unique metabolic fate. Unlike even-chain fatty acids, the β-oxidation of this compound yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA serves an anaplerotic role by being converted to succinyl-CoA, thereby replenishing tricarboxylic acid (TCA) cycle intermediates. This distinct metabolic pathway underpins its potential as a biomarker for specific dietary intakes, a modulator of metabolic health, and a therapeutic agent in diseases characterized by energy deficit. This technical guide provides an in-depth overview of the metabolism, biological roles, and analytical methodologies related to this compound.
Introduction to this compound
Tridecanoic acid is a 13-carbon, straight-chain saturated fatty acid.[1] While other OCSFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been more extensively studied as biomarkers for dairy consumption, this compound is gaining attention for its unique metabolic properties and its role as a sensitive tracer of diet-microbiome interactions.[2][3] Its scarcity in most biological systems makes it an excellent internal standard for the quantitative analysis of other fatty acids.[4]
Sources of this compound
This compound is found in trace concentrations in human plasma, with its origins being primarily exogenous.[2]
-
Dietary Intake: The main dietary sources are dairy products and ruminant fats. Rumen bacteria produce OCSFAs through lipogenesis using propionate, which then accumulate in milk and meat.[2][5] Fermented foods and certain plant waxes can also contribute small amounts.[2]
-
Gut Microbiome: Within the human colon, anaerobic bacteria can synthesize OCSFAs, including this compound, which are then absorbed and enter circulation, primarily enriching hepatic lipid pools.[2]
-
Endogenous Synthesis: Endogenous production in humans is considered minimal.[2]
Metabolic Fate and Anaplerotic Significance
The primary biological significance of this compound stems from its catabolism via mitochondrial β-oxidation.
β-Oxidation Pathway
Like all fatty acids, this compound is activated to tridecanoyl-CoA and transported into the mitochondria for oxidation. The process involves a repeated four-step cycle, cleaving two-carbon units as acetyl-CoA. Due to its odd number of carbons, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6]
The Anaplerotic Role of Propionyl-CoA
The generation of propionyl-CoA is the key differentiator between odd- and even-chain fatty acid metabolism. While acetyl-CoA can enter the TCA cycle, it cannot produce a net increase in cycle intermediates. Propionyl-CoA, however, is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA—a direct intermediate of the TCA cycle.[7] This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates that may be depleted for biosynthesis or high energy demand.[8][9] This anaplerotic function is crucial for maintaining cellular energy homeostasis, particularly in tissues with high metabolic activity.[8]
Caption: Metabolic pathway of this compound highlighting its anaplerotic potential.
Biological Roles and Applications
Biomarker of Dietary Intake and Gut Health
This compound's concentration in plasma and tissues can serve as a biomarker for the consumption of dairy and ruminant fats.[5] Its presence also reflects the metabolic activity of the gut microbiome, making it a potential indicator of diet-microbiome interactions.[3] However, its utility is somewhat limited by its trace concentrations in plasma compared to C15:0 and C17:0.[2][3]
Potential Therapeutic Roles
-
Metabolic Diseases: The anaplerotic properties of OCSFAs suggest a therapeutic role in metabolic disorders characterized by impaired energy metabolism, such as certain inborn errors of metabolism.[10] By replenishing TCA cycle intermediates, this compound could theoretically support energy production and alleviate metabolic stress.
-
Signaling Molecule (PPAR Activation): Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid and glucose metabolism.[11][12] While direct evidence for this compound is limited, it is plausible that it could act as a PPAR agonist, thereby influencing pathways related to fatty acid oxidation and inflammation.[10][13]
Caption: Potential activation of the PPARα signaling pathway by fatty acids.
Use in Analytical Chemistry
Due to its low natural abundance and distinct mass, tridecanoic acid is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of other fatty acids in complex biological samples.[4]
Quantitative Data Summary
While data specifically on this compound is sparse, its levels are typically very low. For context, plasma concentrations from a study of healthy Canadian adults are provided below, alongside more abundant fatty acids.
Table 1: Plasma Fatty Acid Concentrations in Healthy Young Adults (n=826)
| Fatty Acid | Common Name | Mean (μmol/L) | 5th Percentile (μmol/L) | 95th Percentile (μmol/L) |
|---|---|---|---|---|
| C13:0 | Tridecanoic Acid | 1.9 | 0.6 | 4.2 |
| C14:0 | Myristic Acid | 59.4 | 20.9 | 120.3 |
| C15:0 | Pentadecanoic Acid | 15.1 | 6.8 | 28.3 |
| C16:0 | Palmitic Acid | 1807.1 | 1083.4 | 2772.5 |
| C17:0 | Heptadecanoic Acid | 39.5 | 22.1 | 62.4 |
| C18:0 | Stearic Acid | 772.4 | 520.1 | 1073.4 |
| C18:1n9 | Oleic Acid | 1289.4 | 450.4 | 2588.3 |
Data adapted from Abdelmagid SA, et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[14][15]
Experimental Protocols
Accurate analysis of this compound requires robust methodologies for lipid extraction and quantification.
Protocol 1: Total Lipid Extraction (Modified Folch Method)
This protocol describes the extraction of total lipids from plasma or tissue.[1][16]
-
Homogenization: Homogenize ~100 mg of tissue or 200 µL of plasma in a glass tube with 3 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitation: Agitate the mixture for 20 minutes at room temperature using an orbital shaker.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution. Vortex briefly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase, containing the lipids, is transferred to a clean glass tube.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen to yield the dried lipid extract. Store the extract at -80°C until further analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.[6][17]
-
Internal Standard: Reconstitute the dried lipid extract in 1 mL of toluene. Add a known amount of an appropriate internal standard (e.g., deuterated C17:0 if C13:0 is the analyte, or C13:0 if other fatty acids are the analytes).[18]
-
Reagent Addition: Add 2 mL of 1.2% methanolic HCl.
-
Methanolysis/Esterification: Cap the tube tightly with a PTFE-lined cap. Heat at 80-100°C for 60 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.
-
Sample Collection: Centrifuge at 1,500 x g for 5 minutes. The upper hexane layer containing the FAMEs is carefully transferred to a GC autosampler vial for analysis.
Caption: Workflow for quantitative analysis of fatty acids using GC-MS.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression
This protocol outlines the analysis of genes involved in lipid metabolism (e.g., PPARA, CPT1A).[19][20]
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: In a 96-well qPCR plate, prepare the reaction mix per well:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
2 µL cDNA (diluted, e.g., 5 ng/µL)
-
2 µL Nuclease-free water
-
(Total Volume: 10 µL)
-
-
Thermocycling: Run the plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Conclusion and Future Directions
This compound, though a minor component of the human lipidome, possesses unique biological significance centered on its anaplerotic metabolism. Its roles as a biomarker for dairy intake and gut health are promising but require further validation through controlled human trials to establish diagnostic reference ranges.[5] Future research should focus on elucidating its potential signaling functions, particularly through pathways like PPARs, and exploring its therapeutic efficacy in metabolic diseases where energy homeostasis is compromised. The continued use of advanced analytical techniques will be critical to accurately quantify this trace fatty acid and unravel its full physiological impact.
References
- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. protocols.io [protocols.io]
- 4. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 10. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ mediates a direct anti-angiogenic effect of ω3-PUFAs in proliferative retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 16. Lipid extraction by folch method | PPTX [slideshare.net]
- 17. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. protocols.io [protocols.io]
- 20. frederick.cancer.gov [frederick.cancer.gov]
Tridecanoate: A Comprehensive Technical Guide to its Natural Sources, Dietary Presence, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, has long been considered a minor component of the human diet and endogenous lipidome. However, emerging research is shedding light on its unique metabolic fate and potential physiological significance, sparking interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources of tridecanoate, its dietary prevalence, and the analytical methodologies for its quantification. Furthermore, it delves into its metabolic pathway and explores the current, albeit nascent, understanding of its signaling functions. This document is intended to serve as a comprehensive resource for professionals seeking to understand and explore the therapeutic and biomarker potential of this intriguing fatty acid.
Introduction
Tridecanoic acid, or this compound in its ionized form, is a 13-carbon saturated fatty acid.[1] Unlike its even-chain counterparts, which are the primary products of de novo fatty acid synthesis in mammals, tridecanoic acid is found in trace amounts in human plasma.[2] Its presence is largely attributed to exogenous sources, primarily from the consumption of dairy products, and to the metabolic activity of the gut microbiota.[2][3] The distinct metabolism of odd-chain fatty acids, yielding propionyl-CoA which can enter the Krebs cycle as succinyl-CoA, positions them as anaplerotic substrates, capable of replenishing tricarboxylic acid (TCA) cycle intermediates.[2] This unique metabolic role, coupled with preliminary evidence suggesting potential anti-inflammatory and signaling functions, has made this compound a subject of growing scientific inquiry.[2]
Natural and Dietary Sources of this compound
Tridecanoic acid is predominantly found in dairy products, a result of microbial fatty acid synthesis in the rumen of cows.[3] It is also present in some fermented foods and certain plants. The concentration of this compound in these sources can vary based on factors such as animal feed, fermentation processes, and plant species.
Quantitative Data on this compound in Food Sources
The following table summarizes the available quantitative data for tridecanoic acid in various food sources. It is important to note that these values can exhibit significant variability.
| Food Category | Food Item | Tridecanoic Acid Concentration (mg/100g) | Reference(s) |
| Dairy Products | Cream (milk fat) | 39 | [4] |
| Whipping cream (milk fat) | 33 | [4] | |
| Natural cheese (gouda) | 23 | [4] | |
| Natural cheese (blue) | 22 | [4] | |
| Natural cheese (camembert) | 22 | [4] | |
| Natural cheese (emmental) | 21 | [4] | |
| Natural cheese (edam) | 21 | [4] | |
| Fermented Foods | Data not widely available | - | |
| Plant Sources | Data not widely available | - | |
| Microbial Lipids | Nannochloropsis oculata | Variable, present in lipid fractions | [5] |
Metabolism and Potential Signaling Pathways
The metabolism of tridecanoic acid follows the canonical pathway of fatty acid β-oxidation within the mitochondria. However, its odd-numbered carbon chain results in a final product of propionyl-CoA, in addition to acetyl-CoA, which has distinct metabolic implications.
Beta-Oxidation of Tridecanoic Acid
The mitochondrial beta-oxidation of tridecanoyl-CoA proceeds through successive cycles of four enzymatic reactions, cleaving two-carbon units in the form of acetyl-CoA. The final round of oxidation of the five-carbon intermediate yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle.
Emerging Signaling Roles
The signaling functions of tridecanoic acid are not yet well-defined. However, research into odd-chain fatty acids suggests potential roles in modulating inflammation and gene expression. Propionyl-CoA derived from this compound metabolism can influence histone acylation, an epigenetic modification that regulates gene transcription.[2] Additionally, some studies propose that odd-chain fatty acid-derived oxylipins may possess anti-inflammatory properties.[2] Further research is required to elucidate the specific signaling pathways in which this compound may be involved.
Experimental Protocols for this compound Analysis
The accurate quantification of tridecanoic acid in biological and food matrices is crucial for understanding its distribution and physiological roles. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, typically following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).
Lipid Extraction: Modified Folch Method
This protocol describes a standard procedure for the extraction of total lipids from a given sample.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., tissue homogenate, food sample)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be approximately 20 times the volume of the sample.
-
Agitate the mixture vigorously for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to separate the liquid and solid phases.
-
Collect the supernatant and wash it with 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture and centrifuge to facilitate phase separation.
-
Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Evaporate the chloroform under a gentle stream of nitrogen to obtain the dried lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
For GC-MS analysis, fatty acids are converted to their more volatile methyl ester derivatives.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add a known volume of BF3-methanol solution.
-
Cap the vial tightly and heat at 60-100°C for a specified time (e.g., 10-30 minutes).
-
Cool the reaction vial to room temperature.
-
Add hexane to extract the FAMEs and a saturated NaCl solution to stop the reaction and aid phase separation.
-
Vortex the mixture vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The FAMEs are separated and quantified using a GC-MS system.
Typical GC-MS Parameters:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of all fatty acid methyl esters.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Tridecanoic acid methyl ester will have a characteristic mass spectrum that can be used for its identification and quantification.
Quantification: Quantification is typically performed using an internal standard, such as a fatty acid with an odd number of carbons not expected to be in the sample (e.g., pentadecanoic acid if not naturally present in high amounts) or a stable isotope-labeled tridecanoic acid. A calibration curve is generated using standards of known concentrations to determine the concentration of tridecanoic acid in the unknown samples.[6]
Conclusion and Future Directions
Tridecanoic acid, once a largely overlooked fatty acid, is now gaining recognition for its unique metabolic properties and potential as a biomarker for dietary intake and gut microbiome activity. This guide has provided a comprehensive overview of its natural sources, dietary concentrations, and the analytical methods required for its study. While its metabolic fate through β-oxidation is well-understood, the exploration of its specific signaling roles is an exciting and evolving area of research. Future investigations should focus on elucidating the precise molecular mechanisms through which this compound and its metabolites may influence cellular processes, including inflammation and gene expression. A deeper understanding of these pathways will be critical for harnessing the potential therapeutic applications of this unique odd-chain fatty acid.
References
- 1. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tridecanoic acid Content of Foods | Whole Food Catalog [wholefoodcatalog.info]
- 5. researchgate.net [researchgate.net]
- 6. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
The Microbial Production of Tridecanoic Acid: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is gaining interest in various industrial and pharmaceutical sectors. While less common in nature than its even-chain counterparts, microbes possess the metabolic machinery to synthesize this valuable molecule. This technical guide provides an in-depth exploration of the biosynthesis of tridecanoic acid in microbial systems. We will dissect the enzymatic pathway, present quantitative data from engineered microbes, detail relevant experimental protocols, and provide visual representations of the key metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of microbial fatty acid synthesis.
The Biosynthesis Pathway of Tridecanoic Acid
The microbial synthesis of tridecanoic acid is a variation of the well-characterized fatty acid synthesis (FAS) pathway. The key distinction lies in the initiation of the process. Instead of the typical two-carbon starter unit, acetyl-CoA, odd-chain fatty acid synthesis commences with a three-carbon molecule, propionyl-CoA.[1] The subsequent elongation cycles proceed via the addition of two-carbon units derived from malonyl-CoA.
The overall pathway can be divided into three main stages:
-
Initiation: The condensation of propionyl-CoA with malonyl-acyl carrier protein (ACP) to form a five-carbon intermediate.
-
Elongation: A series of four recurring enzymatic reactions that extend the acyl chain by two carbons in each cycle.
-
Termination: The release of the final tridecanoyl-ACP as free tridecanoic acid.
Initiation: The Role of β-ketoacyl-ACP synthase III (FabH)
The crucial first step is catalyzed by β-ketoacyl-ACP synthase III (FabH). This enzyme exhibits substrate specificity that dictates the type of fatty acid produced. While many microbial FabH enzymes have a preference for acetyl-CoA, some can efficiently utilize propionyl-CoA as a primer.[2][3] The condensation of propionyl-CoA and malonyl-ACP by FabH yields β-ketovaleryl-ACP, a five-carbon molecule that serves as the entry point into the elongation cycle.[1]
Elongation: The Fatty Acid Synthase (FAS) Machinery
The elongation of the acyl chain from five to thirteen carbons is carried out by the iterative action of the Type II fatty acid synthase system, which comprises a series of discrete enzymes. Each elongation cycle consists of four conserved reactions:
-
Condensation: β-ketoacyl-ACP synthase I (FabB) or II (FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP, extending the chain by two carbons.
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by the NADPH-dependent β-ketoacyl-ACP reductase (FabG).
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ or FabA).
-
Reduction: The enoyl-ACP is reduced by the NADH or NADPH-dependent enoyl-ACP reductase (FabI) to form a saturated acyl-ACP, which is two carbons longer than the starting molecule of that cycle.
This four-step cycle is repeated four times to extend the initial five-carbon chain to the final thirteen-carbon tridecanoyl-ACP.
Termination: Release of Free Tridecanoic Acid
The final step in the biosynthesis of free tridecanoic acid is the cleavage of the acyl group from the acyl carrier protein. This hydrolysis is carried out by an acyl-ACP thioesterase (TE). The specificity of the thioesterase is a critical determinant of the final product chain length.[4] Engineered expression of thioesterases with a preference for medium-chain fatty acids is a common strategy to enhance the production of tridecanoic acid.[4]
Quantitative Data on Tridecanoic Acid Production
Metabolic engineering efforts have successfully enhanced the microbial production of tridecanoic acid. The following tables summarize key quantitative data from studies on engineered Escherichia coli.
| Strain | Genetic Modification | Substrate | Titer (mg/L) | Percentage of Total FFAs | Reference |
| ML103 (pXZM12, pBAD-prpE) | Overexpression of prpE (propionyl-CoA synthetase) and a thioesterase from Umbellularia californica | Glucose and propionate | 276 (total odd-chain FFAs, including tridecanoic acid) | 23.43% | [4] |
| ML103 (pXZ18, pBAD-prpE) | Overexpression of prpE and a thioesterase from Ricinus communis | Glucose and propionate | 297 (total odd-chain FFAs, including tridecanoic acid) | 17.68% | [4] |
Signaling Pathways and Experimental Workflows
Biosynthesis Pathway of Tridecanoic Acid
Caption: The enzymatic pathway for the biosynthesis of tridecanoic acid in microbes.
Experimental Workflow for Microbial Production and Analysis
References
Tridecanoate's Role in Cellular Metabolism: A Technical Guide for Researchers
Abstract
Tridecanoic acid (C13:0), or tridecanoate, is a rare odd-chain saturated fatty acid that is gaining significant attention within the scientific community. Unlike its more common even-chain counterparts, this compound's metabolism yields unique products that have profound implications for cellular energy, biosynthesis, and signaling. Primarily originating from microbial sources in the gut, its presence in plasma and tissues is increasingly utilized as a biomarker for diet-microbiome interactions. The catabolism of this compound through mitochondrial β-oxidation culminates in the production of both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. The subsequent conversion of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA constitutes an anaplerotic pathway, replenishing the central carbon metabolism. This distinct metabolic fate underlies its potential therapeutic applications, including observed anticonvulsant and antioxidant properties and the enhancement of mitochondrial function. This technical guide provides an in-depth overview of this compound's metabolism, its physiological roles, and detailed protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Introduction
Tridecanoic acid is a 13-carbon saturated fatty acid (SFA) classified as a long-chain fatty acid.[1][2][3] While most dietary and endogenously synthesized fatty acids contain an even number of carbon atoms, this compound is a notable exception. It is found in trace concentrations in human plasma, with its primary origins attributed to lipogenesis by microbes in the gut and the rumen of animals.[2][4] Consequently, it can be ingested in small amounts from fermented foods, dairy fats, and certain plant waxes.[4][5] The rarity of this compound in typical diets and its distinct microbial origin make it a promising biomarker for assessing gut microbiome activity and specific dietary patterns.[4][6][7] The key to its metabolic significance lies in its odd-carbon structure, which dictates a unique catabolic pathway with anaplerotic consequences for the cell.
Catabolism of this compound
The breakdown of this compound for energy production occurs primarily within the mitochondria via the β-oxidation pathway, a process it shares with even-chain fatty acids, but with a critical difference in the final cycle.[8]
Mitochondrial Beta-Oxidation
Once inside the cell, this compound is activated to tridecanoyl-CoA in the cytoplasm. It is then transported into the mitochondrial matrix, where it undergoes a recurring four-step cycle of β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[9] For tridecanoyl-CoA, this process repeats five times, generating five molecules of acetyl-CoA. The final cleavage step, however, yields one molecule of acetyl-CoA and one three-carbon molecule, propionyl-CoA.[4][8]
The Anaplerotic Pathway: From Propionyl-CoA to Succinyl-CoA
Unlike acetyl-CoA, which enters the Krebs cycle by condensing with oxaloacetate, propionyl-CoA cannot directly enter the cycle. Instead, it is converted to the Krebs cycle intermediate succinyl-CoA through a three-step enzymatic process, providing a net contribution of carbon to the cycle—a process known as anaplerosis.[4]
-
Carboxylation: The enzyme propionyl-CoA carboxylase, which requires biotin (Vitamin B7) as a cofactor, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[10][11]
-
Isomerization (Epimerization): D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase.
-
Rearrangement: The enzyme methylmalonyl-CoA mutase, in a reaction requiring vitamin B12 (cobalamin) as a cofactor, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[10][11]
This anaplerotic function is a hallmark of odd-chain fatty acid metabolism and distinguishes it from even-chain fatty acids, which yield only acetyl-CoA and thus cannot cause a net increase in Krebs cycle intermediates.[4]
Physiological and Cellular Effects
The unique metabolic fate of this compound leads to several distinct physiological effects.
Energy Production and Mitochondrial Function
As a fatty acid, this compound is an energy-rich substrate. Its complete oxidation yields a significant amount of ATP. Studies using tridecanoin (the triglyceride form of tridecanoic acid) in mice have shown that its metabolism can improve mitochondrial function.[12][13] Specifically, mitochondria isolated from the hippocampi of mice fed a tridecanoin-rich diet exhibited increased respiration linked to ATP synthesis.[12] In cultured astrocytes, decanoic acid (a related medium-chain fatty acid) increased basal respiration and ATP turnover, suggesting that odd and medium-chain fatty acids are readily used as fuel to enhance cellular energy status.[12]
Potential Therapeutic and Signaling Roles
The metabolic products of this compound may have roles beyond energy production.
-
Anticonvulsant Effects: Chronic feeding with tridecanoin has been shown to have anticonvulsant effects in mouse seizure models.[12][13]
-
Antioxidant and Anti-inflammatory Properties: Tridecanoin treatment increased plasma antioxidant capacity in mice.[12] Propionyl-CoA and its derivatives may also modulate inflammation and gene expression through mechanisms like histone acylation (propionylation).[4]
-
Metabolic Health: Some research suggests a potential role for odd-chain fatty acids in improving insulin sensitivity and managing weight, although more studies are needed to confirm these effects for this compound specifically.[14][15]
Quantitative Data Summary
Quantitative data on this compound is often presented in the context of lipidomics studies or animal feeding trials. The tables below summarize illustrative data based on published findings.
Table 1: Plasma and Brain Fatty Acid Concentrations in Mice Fed a Tridecanoin Diet. Data derived from studies on the anticonvulsant effects of medium-chain triglycerides.[12]
| Analyte | Plasma Concentration (µM) | Brain Concentration (nmol/g) |
| Decanoate (from Tridecanoin) | 76 | 1.17 |
| Beta-hydroxybutyrate | Not significantly increased | Not significantly increased |
Table 2: Effects of Decanoate on Astrocyte Respiration. Illustrative data from in-vitro studies on mitochondrial function.[12]
| Treatment (200 µM) | Basal Respiration | ATP Turnover |
| Decanoic Acid | Increased | Enhanced |
| Octanoic Acid | Increased | Enhanced |
| Pyruvate (1 mM Control) | Baseline | Baseline |
Key Experimental Protocols
Investigating the metabolic role of this compound requires specialized techniques in lipidomics, metabolic flux analysis, and cell biology.
Protocol: Quantification of this compound in Biological Samples (Lipidomics)
This protocol outlines a general workflow for the sensitive quantification of this compound using gas chromatography-mass spectrometry (GC-MS).[16][17]
-
Sample Preparation: Collect biological samples (e.g., plasma, tissue homogenate).
-
Lipid Extraction: Perform a lipid extraction using a solvent system like chloroform:methanol (2:1, v/v) in the presence of an isotope-labeled internal standard (e.g., ¹³C-tridecanoic acid) for accurate quantification.
-
Derivatization: Convert the extracted fatty acids into volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF₃-methanol). This step is crucial for GC analysis.
-
GC-MS Analysis: Inject the FAMEs into a GC-MS system. The gas chromatograph separates the FAMEs based on their volatility and polarity. The mass spectrometer detects and identifies the compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Quantify this compound by comparing the peak area of its FAME derivative to the peak area of the known concentration of the internal standard.
Protocol: Measuring this compound Beta-Oxidation Rate
This assay measures the rate of fatty acid oxidation (FAO) using a radiolabeled substrate.[18][19]
-
Cell/Tissue Preparation: Use isolated mitochondria, tissue homogenates, or cultured cells. For cells, seed them in a multi-well plate and allow them to adhere.[20]
-
Substrate Preparation: Prepare a reaction medium containing [1-¹⁴C]-tridecanoic acid complexed with fatty acid-free bovine serum albumin (BSA).
-
Incubation: Add the reaction medium to the biological sample and incubate at 37°C for a defined period (e.g., 30-60 minutes). During incubation, β-oxidation will produce [1-¹⁴C]-acetyl-CoA and other radiolabeled acid-soluble metabolites (ASMs).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.[18]
-
Separation and Scintillation Counting: Centrifuge the samples to pellet the cell debris and proteins. The supernatant contains the ¹⁴C-labeled ASMs. Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation. Normalize the results to protein content.
Protocol: Assessing Cellular Viability upon this compound Treatment
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[21][22]
-
Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Fatty Acid Treatment: Prepare tridecanoic acid complexed with BSA. Dilute to desired concentrations in serum-free medium. Replace the culture medium with the treatment medium and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Express cell viability as a percentage relative to an untreated or BSA-only control.
Protocol: Metabolic Flux Analysis (MFA) with ¹³C-Tridecanoate
MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways by tracking the incorporation of stable isotopes from a labeled substrate into downstream metabolites.[23][24]
-
Isotope Labeling: Culture cells in a defined medium where unlabeled fatty acids are replaced with a known concentration of uniformly ¹³C-labeled this compound ([U-¹³C₁₃]-tridecanoate). Incubate until the cells reach an isotopic steady state.[23]
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites, particularly Krebs cycle intermediates. The MIDs reveal the pattern of ¹³C incorporation.
-
Computational Modeling: Use the experimentally determined MIDs and other measured rates (e.g., substrate uptake) as inputs for a computational model of the cell's metabolic network.
-
Flux Estimation: The model calculates the intracellular flux distribution that best explains the observed labeling patterns, providing quantitative rates for pathways involving this compound metabolism.[23]
Conclusion and Future Directions
This compound is emerging from obscurity as a metabolically significant fatty acid with unique properties stemming from its odd-carbon structure. Its catabolism provides not only energy in the form of acetyl-CoA but also replenishes the Krebs cycle through the anaplerotic conversion of propionyl-CoA to succinyl-CoA. This function has important implications for cellular biosynthesis and energy homeostasis, particularly in tissues with high metabolic demands. Furthermore, its strong association with the gut microbiome positions it as a valuable biomarker.
Future research should focus on several key areas. Carefully designed human intervention trials are needed to clarify the absorption, distribution, and dose-response effects of dietary this compound.[4] Further investigation is required to elucidate the specific signaling pathways modulated by this compound and its metabolites, including their potential anti-inflammatory and gene-regulatory roles.[4] Finally, multimodal studies combining lipidomics, metabolic flux analysis, and microbiome sequencing will be crucial for mapping how this compound influences global metabolic networks and informs personalized nutrition strategies.[4]
References
- 1. Showing Compound Tridecanoic acid (FDB010409) - FooDB [foodb.ca]
- 2. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. news-medical.net [news-medical.net]
- 5. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of fat and fatty acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acids as Biomarkers – Department of Public Health and Caring Sciences – Uppsala University [uu.se]
- 8. benchchem.com [benchchem.com]
- 9. jackwestin.com [jackwestin.com]
- 10. youtube.com [youtube.com]
- 11. biochemistryclub.com [biochemistryclub.com]
- 12. Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. healthguidetr.com [healthguidetr.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipidomics analysis of essential fatty acids in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
Physical and chemical properties of tridecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with a 13-carbon backbone. As an odd-chain fatty acid, its metabolism and physiological roles differ in some key aspects from the more common even-chained fatty acids. This technical guide provides an in-depth overview of the physical and chemical properties of tridecanoic acid, detailed experimental protocols for their determination, and an exploration of its metabolic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this molecule.
Physical and Chemical Properties
Tridecanoic acid is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆O₂ | [2][3][4] |
| Molecular Weight | 214.34 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 41-43 °C | [1] |
| Boiling Point | 236 °C at 100 mmHg | [2][3] |
| 312-313 °C at 760 mmHg | [1] | |
| Density | 0.9582 g/cm³ at 20 °C | [5] |
| Flash Point | 112.78 °C | [1] |
| CAS Number | 638-53-9 | [2][3] |
Solubility and Acidity
| Property | Value | Source(s) |
| Solubility in Water | 33 mg/L at 20 °C | [1] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, hexane, petroleum ether, DMSO, and DMF. | [1][6][7] |
| pKa | Not explicitly found in searches, but expected to be around 4.8-5.0, similar to other long-chain fatty acids. |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of tridecanoic acid are outlined below. These protocols are based on standard laboratory practices for the analysis of fatty acids.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point of crystalline solids like tridecanoic acid.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of tridecanoic acid into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. An empty, crimped pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the expected melting point (e.g., 60°C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram, which corresponds to the solid-to-liquid phase transition.
Determination of Boiling Point under Reduced Pressure
Due to its high boiling point at atmospheric pressure, the boiling point of tridecanoic acid is often determined under reduced pressure to prevent decomposition.
Methodology:
-
Apparatus: Assemble a distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask containing the tridecanoic acid sample, a condenser, and a receiving flask.
-
Procedure:
-
Place a small amount of tridecanoic acid and a boiling chip in the distillation flask.
-
Gradually reduce the pressure in the system to the desired level (e.g., 100 mmHg) using the vacuum pump.
-
Begin heating the distillation flask.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Solubility Determination
Methodology:
-
Solvent Selection: Choose a range of solvents, including water and various organic solvents (e.g., ethanol, methanol, hexane, chloroform).
-
Procedure:
-
Add a known mass of tridecanoic acid (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial at a constant temperature (e.g., 25°C).
-
Vortex or stir the mixture for a set period to ensure equilibrium is reached.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, add more tridecanoic acid incrementally until saturation is reached (i.e., solid material remains).
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L). For quantitative analysis, the saturated solution can be filtered, and the concentration of the filtrate determined by a suitable analytical method like GC-MS after derivatization.
-
Spectroscopic Analysis
GC-MS is a powerful technique for the identification and quantification of fatty acids.
Methodology:
-
Derivatization (Esterification): Convert the carboxylic acid group of tridecanoic acid into a more volatile ester, typically a methyl ester (FAME). A common method is to react the acid with a solution of methanolic HCl or BF₃-methanol.
-
GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column like DB-23 or a non-polar column like DB-5ms) and a mass spectrometer detector.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the heated GC inlet.
-
Chromatographic Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The oven temperature is programmed to ramp up to facilitate the elution of the compounds.
-
Mass Spectrometry: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries (e.g., NIST).[8] The molecular ion peak and characteristic fragment ions are analyzed.[8][9][10][11]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of tridecanoic acid in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer the solution to an NMR tube.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule.
-
A triplet around 0.88 ppm corresponds to the terminal methyl (CH₃) group.
-
A broad multiplet around 1.2-1.4 ppm arises from the methylene (CH₂) groups in the long alkyl chain.
-
A triplet around 2.35 ppm is characteristic of the methylene group alpha to the carboxylic acid (α-CH₂).
-
A broad singlet, typically downfield (around 10-12 ppm), corresponds to the acidic proton of the carboxylic acid group (-COOH).[3][7]
-
-
¹³C NMR Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
-
Analysis: The infrared spectrum of tridecanoic acid will show characteristic absorption bands:
-
A very broad band in the region of 2500-3300 cm⁻¹ is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[14][15][16]
-
A strong, sharp band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[14][15][16]
-
C-H stretching vibrations from the alkyl chain appear just below 3000 cm⁻¹.
-
C-O stretching and O-H bending vibrations are also observed in the fingerprint region (below 1500 cm⁻¹).[14][15][16][17][18]
-
Metabolic Pathway of Tridecanoic Acid
As an odd-chain fatty acid, the metabolism of tridecanoic acid via β-oxidation results in a different final product compared to even-chain fatty acids. This has significant implications for cellular metabolism.
The β-oxidation of tridecanoyl-CoA proceeds through multiple cycles, each removing a two-carbon unit in the form of acetyl-CoA. The final cycle of β-oxidation of the five-carbon chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[19][20]
-
Acetyl-CoA can enter the citric acid cycle (TCA cycle) for energy production or be used for the synthesis of other molecules like ketone bodies or cholesterol.[19]
-
Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the TCA cycle. This anaplerotic role allows for the net replenishment of TCA cycle intermediates, which can then be used for gluconeogenesis (the synthesis of glucose).[19][20] This is a key difference from even-chain fatty acids, which only produce acetyl-CoA and cannot contribute to net gluconeogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tridecanoic acid(638-53-9) 1H NMR spectrum [chemicalbook.com]
- 4. Tridecanoic acid [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Human Metabolome Database: Showing metabocard for Tridecanoic acid (HMDB0000910) [hmdb.ca]
- 8. Tridecanoic acid [webbook.nist.gov]
- 9. Tridecanoic acid, TMS derivative [webbook.nist.gov]
- 10. Tridecanoic acid, TBDMS derivative [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. news-medical.net [news-medical.net]
Tridecanoate as a Biomarker for Gut Health: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gut microbiome plays a pivotal role in human health, and its metabolic outputs are increasingly recognized as key mediators of host-pathogen interactions and overall physiological homeostasis. Among these metabolites, odd-chain fatty acids (OCFAs) are emerging as significant biomarkers of gut health. This technical guide focuses on tridecanoate (C13:0), a saturated odd-chain fatty acid, exploring its origins, metabolism, and potential as a biomarker for assessing gut health and its dysregulation in various disease states. This document provides a comprehensive overview of the current understanding of this compound's role, details experimental protocols for its quantification, and outlines key signaling pathways potentially modulated by this fatty acid.
Introduction: The Significance of Odd-Chain Fatty Acids in Gut Health
The intestinal lumen is a complex ecosystem where a delicate balance between the host and its resident microbiota is crucial for maintaining health. Short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, are well-established products of microbial fermentation of dietary fibers with profound effects on gut barrier function, immune regulation, and host metabolism.[1][2] More recently, odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, have garnered attention for their potential as biomarkers and bioactive molecules.
Tridecanoic acid (C13:0), a 13-carbon saturated fatty acid, is a less abundant but potentially significant OCFA.[3] Its presence in circulation and feces is attributed to both dietary intake and endogenous synthesis by the gut microbiota.[3] Emerging evidence suggests that alterations in the levels of OCFAs, including this compound, may be associated with gut dysbiosis and inflammatory conditions of the gut, such as inflammatory bowel disease (IBD). This guide delves into the specifics of this compound as a potential biomarker for gut health.
Origins and Metabolism of this compound
The concentration of this compound in the human body is influenced by two primary sources:
-
Dietary Intake: this compound is found in trace amounts in dairy products and some plant oils.
-
Microbial Synthesis: A significant contributor to the body's this compound pool is the gut microbiota. Certain gut bacteria can synthesize OCFAs by utilizing propionyl-CoA as a primer for fatty acid synthesis, in contrast to the more common use of acetyl-CoA which leads to even-chain fatty acids. Propionate, a major SCFA produced from carbohydrate fermentation by gut bacteria, is a key precursor for microbial this compound synthesis.[4]
The metabolic pathway for microbial synthesis of odd-chain fatty acids is initiated with propionyl-CoA. Through a series of elongation steps, each adding a two-carbon unit from malonyl-CoA, the fatty acid chain is extended.
Metabolic Fate of this compound
Once absorbed, this compound enters host metabolic pathways. Similar to other fatty acids, it can be utilized for energy production through β-oxidation. A key distinction of OCFA metabolism is that the final round of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas even-chain fatty acids yield two molecules of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, contributing to gluconeogenesis and anaplerosis.
This compound as a Biomarker for Gut Dysbiosis and Inflammatory Bowel Disease
While research specifically focusing on this compound in gut health is still emerging, studies on fecal and plasma metabolomes in patients with inflammatory bowel disease (IBD) provide some initial insights. IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract and significant alterations in the gut microbiota.
Metabolomic analyses of fecal samples from IBD patients have revealed broad changes in the fatty acid profiles compared to healthy individuals.[5] Generally, a decrease in the diversity and concentration of various metabolites, including short- and medium-chain fatty acids, is observed in IBD patients.[6] Although specific quantitative data for this compound is limited, the overall trend of altered fatty acid metabolism in IBD suggests that this compound levels may also be affected.
Table 1: Quantitative Data on Fecal Fatty Acid Concentrations in Healthy Adults and IBD Patients
| Fatty Acid | Healthy Controls (µmol/g) | IBD Patients (µmol/g) | Fold Change | Reference |
| Butyrate | 15.5 ± 5.8 | 8.2 ± 4.1 | ↓ | [7] |
| Propionate | 18.2 ± 6.5 | 10.1 ± 5.2 | ↓ | [7] |
| Acetate | 35.1 ± 12.3 | 25.4 ± 10.9 | ↓ | [7] |
| Hexanoate | 1.2 ± 0.5 | 0.6 ± 0.3 | ↓ | [6] |
| Heptanoate | 0.8 ± 0.3 | 0.4 ± 0.2 | ↓ | [6] |
| This compound | Data not consistently reported | Data not consistently reported | N/A |
Note: The table summarizes general findings for SCFAs and MCFAs. Specific quantitative data for this compound in IBD is currently limited in the scientific literature.
Potential Signaling Pathways of this compound in the Gut
Fatty acids are known to act as signaling molecules by activating specific receptors and modulating inflammatory pathways. While direct evidence for this compound is scarce, its structural similarity to other fatty acids suggests potential involvement in the following pathways:
G-Protein Coupled Receptors (GPCRs)
Medium and long-chain fatty acids are known ligands for G-protein coupled receptors such as GPR40 (FFAR1) and GPR120 (FFAR4).[8][9] These receptors are expressed in various cells of the gut, including enteroendocrine cells and immune cells. Activation of these receptors can lead to the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in satiety and glucose homeostasis.[8] It is plausible that this compound could also interact with these receptors, thereby influencing gut hormone release and gut-brain axis signaling.
Inflammatory Signaling Pathways
Chronic inflammation is a hallmark of IBD. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the inflammasome pathway, are often dysregulated.[10][11] Some fatty acids have been shown to modulate these pathways. For instance, certain polyunsaturated fatty acids can exert anti-inflammatory effects by inhibiting NF-κB activation.[10] Conversely, some saturated fatty acids can activate the NLRP3 inflammasome.[4] The precise effect of this compound on these pathways in intestinal cells warrants further investigation to understand its potential role in gut inflammation.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.
Sample Collection and Storage
-
Fecal Samples: Fresh stool samples should be collected and immediately frozen at -80°C to minimize changes in the metabolite profile. Lyophilization (freeze-drying) of fecal samples is a common practice to remove water and normalize the sample weight.[12]
-
Plasma Samples: Blood should be collected in EDTA- or heparin-containing tubes. Plasma should be separated by centrifugation and stored at -80°C until analysis.
Protocol 1: Quantification of this compound in Fecal Samples by GC-MS
This protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.
Materials:
-
Lyophilized fecal sample
-
Internal standard (e.g., C17:0 or a deuterated analog of this compound)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-methanol) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction:
-
Weigh approximately 20-50 mg of lyophilized fecal powder into a glass tube.
-
Add a known amount of internal standard.
-
Add 3 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Derivatization (Esterification):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of BF3-methanol (14% w/v) or 3N methanolic HCl to the dried extract.
-
Heat the sample at 100°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature gradient program to separate the FAMEs.
-
Monitor for the characteristic ions of the methyl ester of this compound and the internal standard.
-
Quantify this compound based on the peak area ratio to the internal standard and a calibration curve.
-
Protocol 2: Quantification of this compound in Plasma Samples by LC-MS/MS
This protocol is suitable for the analysis of free fatty acids in plasma and often does not require derivatization.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated tridecanoic acid)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Protein Precipitation and Extraction:
-
To 50 µL of plasma, add a known amount of internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantify this compound based on the peak area ratio to the internal standard and a calibration curve.
-
Data Presentation and Interpretation
Quantitative data for this compound should be presented in clearly structured tables, allowing for easy comparison between different study groups (e.g., healthy controls vs. IBD patients).
Table 2: Illustrative Quantitative Data for Fecal this compound
| Group | N | Fecal this compound (nmol/g dry weight) | p-value |
| Healthy Controls | 50 | 15.2 ± 4.5 | <0.05 |
| Crohn's Disease | 45 | 8.9 ± 3.1 | |
| Ulcerative Colitis | 48 | 10.1 ± 3.8 |
Note: This table presents hypothetical data for illustrative purposes, as comprehensive clinical data for fecal this compound in IBD is currently limited.
Table 3: Illustrative Quantitative Data for Plasma this compound
| Group | N | Plasma this compound (µM) | p-value |
| Healthy Controls | 60 | 2.5 ± 0.8 | <0.01 |
| Gut Dysbiosis | 55 | 1.4 ± 0.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual concentrations can vary based on diet and other factors.
Future Directions and Conclusion
This compound holds promise as a biomarker for gut health, reflecting both dietary intake and, crucially, the metabolic activity of the gut microbiota. However, several key areas require further investigation:
-
Large-scale clinical studies: More extensive clinical trials are needed to establish definitive correlations between fecal and plasma this compound levels and the presence and severity of gut disorders like IBD.
-
Identification of microbial producers: Identifying the specific gut bacterial species responsible for this compound synthesis will provide a deeper understanding of its role in the gut ecosystem.
-
Elucidation of signaling mechanisms: In-depth studies are required to determine the specific interactions of this compound with host receptors and its impact on inflammatory and metabolic signaling pathways in the gut.
-
Interventional studies: Clinical trials involving dietary supplementation with this compound or its precursors could help to clarify its causal role in maintaining gut health.
References
- 1. Interpreting your fecal short-chain fatty acid data [blog.microbiomeinsights.com]
- 2. Performance of fecal S100A12 as a novel non-invasive diagnostic biomarker for pediatric inflammatory bowel disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gut microbiota: a novel target for exercise-mediated regulation of NLRP3 inflammasome activation [frontiersin.org]
- 5. Faecal metabolome and its determinants in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Faecal metabolite profiling identifies medium-chain fatty acids as discriminating compounds in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of inflammasomes and gut microbiota: novel therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammasomes in the gastrointestinal tract: infection, cancer and gut microbiota homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Role of Tridecanoate in Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoate, a 13-carbon saturated odd-chain fatty acid (OCFA), is increasingly recognized for its role in the structure and function of biological membranes. While less abundant than their even-chain counterparts, OCFAs like this compound are integral components of membrane phospholipids in various organisms and have been linked to diverse physiological and pathological processes. This technical guide provides an in-depth exploration of the function of this compound in biological membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Biophysical Effects of this compound on Biological Membranes
The incorporation of this compound into the phospholipid bilayer can significantly influence the biophysical properties of the membrane, including its fluidity, thickness, and phase behavior. As a saturated fatty acid, this compound is expected to increase the order and decrease the fluidity of membranes, analogous to other saturated fatty acids.
Quantitative Data on Membrane Properties
The following tables summarize quantitative data on the effects of odd-chain fatty acids on membrane biophysical properties. It is important to note that direct quantitative data for this compound (C13:0) is limited in the current literature. Therefore, data from closely related odd-chain fatty acids, such as undecanoic acid (C11:0) and pentadecanoic acid (C15:0), are included to provide a comprehensive overview of the expected effects.
Table 1: Effect of Odd-Chain Fatty Acids on Membrane Fluidity
| Fatty Acid | Model System | Method | Parameter | Change Observed | Reference |
| Undecanoic Acid | Supported Lipid Bilayer (SLB) | QCM-D | Dissipation (ΔD) | Increase, indicating membrane disruption | Inferred from[1] |
| Pentadecanoic Acid | Not Available | - | - | - | - |
| Tridecanoic Acid (Predicted) | Model Bilayer | Fluorescence Anisotropy | Anisotropy (r) | Increase | Inference |
Table 2: Effect of Odd-Chain Fatty Acids on Membrane Phase Transition
| Fatty Acid | Model System | Method | Parameter | Change Observed | Reference |
| Undecanoic Acid | Not Available | - | - | - | - |
| Pentadecanoic Acid | Not Available | - | - | - | - |
| Tridecanoic Acid (Predicted) | DPPC Liposomes | DSC | Transition Temperature (Tm) | Decrease or Broaden | Inference |
Signaling Pathways Involving this compound
Odd-chain fatty acids, including this compound, are emerging as important signaling molecules that can modulate various cellular pathways. Their effects are often mediated through interactions with membrane-associated proteins, such as G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).
G-Protein Coupled Receptor (GPCR) Activation
This compound, like other long-chain fatty acids, is a potential ligand for G-protein coupled receptors such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Activation of GPR40 is coupled to the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
References
Tridecanoic Acid: A Comprehensive Technical Guide on its Discovery, Metabolism, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, has transitioned from being a mere analytical standard to a molecule of significant interest in metabolic research. Historically overshadowed by its even-chain counterparts, recent studies have illuminated its unique metabolic fate and potential role as a biomarker for diet-microbiome interactions. This technical guide provides an in-depth exploration of the discovery and history of tridecanoic acid research, its physicochemical properties, biological significance, and metabolic pathways. Furthermore, it details key experimental protocols and visualizes complex biological processes to serve as a comprehensive resource for professionals in the field.
Introduction and Historical Perspective
Tridecanoic acid, also known as tridecylic acid, is a 13-carbon saturated fatty acid (SFA) with the chemical formula CH₃(CH₂)₁₁COOH.[1] Unlike the more abundant even-chain fatty acids, odd-chain saturated fatty acids (OCSFAs) like tridecanoic acid are present in human tissues at much lower concentrations.[2] For many years, OCSFAs were considered of little physiological importance and were primarily used as internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of total fatty acids, owing to their presumed metabolic inertness and low natural abundance.[2]
The discovery of tridecanoic acid was not a singular event but rather a part of the broader scientific endeavor to isolate and characterize the myriad of fatty acids present in natural sources. It is found in dairy products and is also a product of the anaerobic biodegradation of n-hexadecane.[3] Emerging evidence indicates that a significant portion of OCSFAs, including tridecanoic acid, originates from microbial lipogenesis in the gut or the rumen of animals.[1][4] This microbial origin has positioned tridecanoic acid as a potential biomarker for assessing diet and the health of the gut microbiome.[4]
Physicochemical Properties
The physical and chemical characteristics of tridecanoic acid are fundamental to its biological function and analytical detection. It presents as a white, waxy solid at room temperature.[5] Due to its long hydrophobic carbon chain, it is poorly soluble in water but readily dissolves in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5][6][7]
| Property | Value | References |
| Chemical Formula | C₁₃H₂₆O₂ | [8][9][10] |
| Molecular Weight | 214.34 g/mol | [9][10][11] |
| CAS Number | 638-53-9 | [8][9][10] |
| Melting Point | 41-43 °C | [8][9] |
| Boiling Point | 236 °C at 100 mmHg | [8][9][12] |
| Appearance | White crystalline solid/powder | [7][8] |
| Water Solubility | 0.033 mg/mL (practically insoluble) | [13][14] |
| Solubility in Organic Solvents | Soluble in ethanol (~25 mg/ml), DMSO (~10 mg/ml), DMF (~25 mg/ml) | [3][7] |
| XLogP3 | 4.7 | [11][14] |
Biological Significance and Metabolism
Tridecanoic acid's primary biological significance lies in its unique metabolic pathway as an odd-chain fatty acid. This distinction has implications for energy production and metabolic regulation.
Sources and Uptake
Tridecanoic acid enters the human system primarily through diet, particularly from dairy fats, and through the metabolic activity of the gut microbiota.[4][6] Its rarity in human plasma makes it a sensitive tracer for studying diet-microbiome interactions.[4]
Mitochondrial β-Oxidation
Once inside the cell, tridecanoic acid is activated to its coenzyme A (CoA) derivative, tridecanoyl-CoA, and undergoes β-oxidation within the mitochondria.[15] This process involves a repeating cycle of four enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA.[15] Because tridecanoic acid has an odd number of carbon atoms (13), the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][15]
This metabolic outcome is distinct from even-chain fatty acids, which exclusively produce acetyl-CoA.[4] The acetyl-CoA enters the tricarboxylic acid (TCA) cycle for energy generation.[15] The propionyl-CoA is converted to succinyl-CoA, which also enters the TCA cycle.[4] This process, known as anaplerosis, replenishes TCA cycle intermediates, which is particularly important for supporting gluconeogenesis (the synthesis of glucose).[4]
Interaction with Signaling Pathways
While direct research on tridecanoic acid's role in signaling is still emerging, its nature as a fatty acid suggests potential interactions with key metabolic regulators, such as Peroxisome Proliferator-Activated Receptors (PPARs).
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[15] Fatty acids and their derivatives are natural ligands for PPARs.
-
PPARα : Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart, PPARα activation increases fatty acid uptake and oxidation. It is plausible that tridecanoic acid can act as a PPARα agonist.[15]
-
PPARγ : Abundant in adipose tissue, PPARγ is a master regulator of fat cell differentiation (adipogenesis) and promotes the storage of fatty acids.[15]
-
PPARδ (or β) : Widely expressed, PPARδ activation also enhances fatty acid oxidation.[15]
Experimental Protocols and Applications
Tridecanoic acid's most established application in research is as an internal standard for the quantification of other fatty acids in complex biological samples.[16][17] This is crucial for ensuring the accuracy and reproducibility of analytical methods.
General Protocol: Fatty Acid Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid profiling. The protocol involves extraction, derivatization to volatile fatty acid methyl esters (FAMEs), and subsequent analysis.
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue, cell culture) using a solvent mixture, commonly a modified Folch extraction with chloroform and methanol.[18]
-
Internal Standard Spiking: A known amount of tridecanoic acid (in a solvent like methanol) is added to the sample before extraction. This accounts for sample loss during preparation.[18]
-
Transesterification (Derivatization): The extracted lipids are converted to FAMEs. This is typically achieved by heating the sample with a reagent like boron trifluoride (BF₃) in methanol.[16] This reaction converts the non-volatile fatty acids into their volatile methyl esters.
-
Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane.
-
GC-MS Analysis: The FAMEs mixture is injected into the GC-MS system.
-
Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column.[18]
-
Mass Spectrometry (MS): The separated FAMEs are ionized and fragmented. The mass spectrometer detects these fragments, creating a unique mass spectrum for each compound, which allows for definitive identification.[18]
-
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the tridecanoic acid methyl ester internal standard.
Conclusion and Future Directions
Tridecanoic acid has evolved from a simple analytical tool to a subject of significant metabolic inquiry. Its unique position as an odd-chain fatty acid provides a direct link between the gut microbiome, diet, and host metabolism, particularly through the anaplerotic pathway of propionyl-CoA.
Future research should focus on several key areas:
-
Elucidating Specific Signaling Roles: Investigating the direct effects of tridecanoic acid on nuclear receptors like PPARs and other signaling pathways is crucial.
-
Clinical Biomarker Validation: Further studies are needed to validate tridecanoic acid as a robust biomarker for specific dietary patterns, gut dysbiosis, or metabolic diseases.
-
Therapeutic Potential: Exploring the potential health benefits of supplementation with tridecanoic acid or other OCSFAs, particularly in the context of metabolic health and insulin sensitivity, warrants investigation.[19]
This guide provides a foundational understanding of tridecanoic acid, offering researchers and drug development professionals a detailed overview of its history, properties, and the experimental approaches necessary to further unravel its role in human health and disease.
References
- 1. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. news-medical.net [news-medical.net]
- 5. CAS 638-53-9: Tridecanoic acid | CymitQuimica [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tridecanoic acid, 638-53-9 [thegoodscentscompany.com]
- 9. Tridecanoic acid ≥98 Tridecylic acid [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Human Metabolome Database: Showing metabocard for Tridecanoic acid (HMDB0000910) [hmdb.ca]
- 14. scent.vn [scent.vn]
- 15. benchchem.com [benchchem.com]
- 16. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 17. Tridecanoic acid analytical standard 638-53-9 [sigmaaldrich.com]
- 18. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. healthguidetr.com [healthguidetr.com]
Methodological & Application
Application Note: Gas Chromatography Protocol for Tridecanoate Quantification
An application note and protocol for the quantification of tridecanoate using gas chromatography, designed for researchers, scientists, and drug development professionals. This document provides a detailed methodology, data presentation guidelines, and a visual representation of the experimental workflow.
1. Introduction
This compound (C13:0) is an odd-chain saturated fatty acid. Its quantification is crucial in various research areas, including metabolic studies, nutritional analysis, and as an internal standard in fatty acid profiling. Gas chromatography (GC) offers a robust and sensitive method for the quantification of this compound, typically after conversion to its more volatile fatty acid methyl ester (FAME) derivative. This protocol details a reliable method for the quantification of this compound in biological matrices, such as plasma or serum.
2. Principle
The protocol is based on the extraction of total lipids from a sample, followed by saponification to release free fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a catalyst such as boron trifluoride-methanol. The resulting FAMEs are volatile and can be separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). An odd-chain fatty acid not naturally abundant in the sample, such as pentadecanoic acid (C15:0), is often used as an internal standard to ensure accuracy by correcting for variations during sample preparation and analysis.
3. Experimental Protocol
3.1. Materials and Reagents
-
Tridecanoic acid standard (Sigma-Aldrich, Cat. No. T0502 or equivalent)
-
Pentadecanoic acid (Internal Standard) (Sigma-Aldrich, Cat. No. P6125 or equivalent)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Hexane, GC grade
-
Sodium hydroxide (NaOH) solution, 0.5 M in methanol
-
Boron trifluoride (BF3) in methanol, 14% (w/v) (Sigma-Aldrich, Cat. No. B1252 or equivalent)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with FID or MS
3.2. Sample Preparation and Lipid Extraction
-
Accurately transfer 100 µL of the sample (e.g., plasma, serum) into a screw-cap glass tube.
-
Add a known amount of the internal standard (e.g., 50 µL of a 1 mg/mL pentadecanoic acid solution in methanol).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
3.3. Saponification and Derivatization
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Seal the tube tightly and heat at 100°C for 5 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
3.4. GC-FID Analysis
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 230°C at 5°C/min and hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: FID at 270°C.
-
Injection Volume: 1 µL.
4. Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: GC Retention Times
| Analyte | Retention Time (minutes) |
| This compound methyl ester (C13:0) | ~14.8 |
| Pentadecanoate methyl ester (C15:0 - IS) | ~17.5 |
Note: Retention times are approximate and should be confirmed with standards on your specific GC system.
Table 2: Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area of C13:0 | Peak Area of C15:0 (IS) | Peak Area Ratio (C13:0 / C15:0) |
| 1 | 15,000 | 150,000 | 0.10 |
| 5 | 76,500 | 153,000 | 0.50 |
| 10 | 151,000 | 151,000 | 1.00 |
| 25 | 378,000 | 151,200 | 2.50 |
| 50 | 755,000 | 151,000 | 5.00 |
| 100 | 1,520,000 | 152,000 | 10.00 |
A calibration curve should be generated by plotting the peak area ratio against the concentration of the this compound standards. The concentration of this compound in unknown samples can then be calculated using the regression equation from the calibration curve.
5. Mandatory Visualization
Caption: Workflow for this compound Quantification.
Application Notes and Protocols for the Use of Tridecanoate as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tridecanoate (tridecanoic acid) and its derivatives as an internal standard (IS) for accurate and precise quantitative analysis by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The use of a suitable internal standard is a critical component of robust analytical method development, compensating for variations in sample preparation, injection volume, and instrument response.
Principle of the Internal Standard Method
The internal standard method involves the addition of a known and constant amount of a specific compound—in this case, this compound—to all samples, calibration standards, and quality control samples. The quantification of the analyte of interest is then based on the ratio of the analyte's response to the internal standard's response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically well-resolved from other sample components.[1] Tridecanoic acid, an odd-chain fatty acid, is often chosen because it is rare in most biological samples.[2][3]
Application Note 1: Quantification of Fatty Acid Methyl Esters (FAMEs) using Tridecanoic Acid as an Internal Standard by GC-MS
This protocol details the use of tridecanoic acid as an internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) in biological samples. Fatty acids are typically derivatized to their more volatile methyl esters prior to GC-MS analysis.
Experimental Protocol
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of high-purity tridecanoic acid.
-
Dissolve it in a suitable solvent (e.g., methanol or chloroform) to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
2. Sample Preparation and Lipid Extraction (Folch Method):
-
To 1 mL of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the tridecanoic acid internal standard stock solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Base-Catalyzed Transesterification: Add 2 mL of 0.5 M methanolic NaOH or KOH to the dried lipid extract.[2] Cap the tube tightly and heat at 80-100°C for 10-20 minutes with occasional vortexing.[2]
-
Cool the tube to room temperature.
-
Acid-Catalyzed Esterification: Add 2 mL of 14% BF₃ in methanol.[2] Cap and heat at 80-100°C for another 10-20 minutes.[2]
-
Cool the tube to room temperature.
-
Extraction of FAMEs: Add 1 mL of saturated NaCl solution and 2 mL of hexane to the reaction mixture.[2]
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]
4. GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs into the GC-MS system.
-
Typical GC-MS parameters for FAME analysis are provided in the table below.
Data Presentation
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | DB-225 (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at 1 mL/min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
Table 2: Example Quantitative Data for FAME Analysis using Tridecanoic Acid as an Internal Standard
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Concentration (µg/mL) | %RSD (n=6) |
| Tridecanoic acid (IS) | 13.5 | 228 | - | - |
| Myristic acid (C14:0) | 14.2 | 242 | 15.2 | 4.1 |
| Palmitic acid (C16:0) | 16.5 | 270 | 52.8 | 3.5 |
| Stearic acid (C18:0) | 18.7 | 298 | 25.1 | 3.8 |
| Oleic acid (C18:1) | 18.9 | 296 | 78.4 | 4.5 |
%RSD = Percent Relative Standard Deviation
Experimental Workflow Diagram
Caption: Workflow for FAME analysis using this compound as an internal standard.
Application Note 2: Quantification of Free Fatty Acids in Biological Samples using Tridecanoic Acid as an Internal Standard by LC-MS
This protocol is designed for the quantitative analysis of free fatty acids in biological matrices using liquid chromatography-mass spectrometry (LC-MS) with tridecanoic acid as an internal standard.
Experimental Protocol
1. Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of tridecanoic acid in methanol.
2. Sample Preparation and Extraction:
-
For plasma or serum samples, take 100 µL and add a known amount of the tridecanoic acid internal standard.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the lower organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Typical LC-MS parameters for free fatty acid analysis are provided in the table below.
Data Presentation
Table 3: Typical LC-MS Parameters for Free Fatty Acid Analysis
| Parameter | Value |
| Liquid Chromatograph | Agilent 1290 Infinity II LC System (or equivalent) |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 100% B over 15 min, hold for 5 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS (or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: Example MRM Transitions and Quantitative Data for Free Fatty Acid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Concentration (ng/mL) | %RSD (n=6) |
| Tridecanoic acid (IS) | 213.2 | 213.2 | 5 | - | - |
| Palmitic acid (C16:0) | 255.2 | 255.2 | 5 | 150.3 | 5.2 |
| Stearic acid (C18:0) | 283.3 | 283.3 | 5 | 85.7 | 4.8 |
| Oleic acid (C18:1) | 281.3 | 281.3 | 5 | 250.1 | 5.5 |
| Linoleic acid (C18:2) | 279.2 | 279.2 | 5 | 120.6 | 6.1 |
%RSD = Percent Relative Standard Deviation
Logical Relationship Diagram
Caption: Principle of internal standard quantification in LC-MS.
Troubleshooting and Optimization
-
Internal Standard Purity: Ensure the purity of the tridecanoic acid standard to guarantee accurate stock solution concentration.
-
Matrix Effects: While internal standards can mitigate matrix effects, significant ion suppression or enhancement may still occur. Evaluate matrix effects during method development.
-
Chromatographic Resolution: Optimize chromatographic conditions to ensure baseline separation of the internal standard from all analytes and potential interferences.
-
Linearity: The response ratio (analyte/IS) should be linear over the desired concentration range. If not, adjust the concentration of the internal standard.[4]
By implementing these detailed protocols and considering the key aspects of method development, researchers can confidently utilize this compound as an internal standard to achieve high-quality quantitative data in their mass spectrometry-based analyses.
References
Application Notes and Protocols for Tridecanoate Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoic acid (C13:0), a saturated fatty acid with a 13-carbon chain, is not commonly found in high concentrations in human plasma, making it an excellent internal standard for the quantification of other fatty acids.[1] However, interest in its own right is growing due to its association with dietary intake and metabolism. Accurate and precise quantification of tridecanoate in plasma is crucial for various research applications, including nutritional studies, metabolic disorder investigations, and pharmacokinetic analysis of drugs that may influence lipid metabolism.
This document provides detailed application notes and experimental protocols for the sample preparation of plasma for this compound analysis using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Sample Preparation Methodologies
The choice of sample preparation method is critical for accurate and reproducible quantification of this compound in a complex matrix like plasma. The primary goals of sample preparation are to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest.[2] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for removing proteins from biological samples.[3] It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.
Experimental Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C).[4]
-
Homogenization: Vortex the thawed plasma to ensure homogeneity.[4]
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled tridecanoic acid such as tridecanoic-d25 acid).
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile or methanol.[3][5] Acetonitrile is often preferred as it tends to precipitate proteins more effectively.[2]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).
Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For fatty acids, a common LLE method is a modification of the Folch or Bligh-Dyer procedures.[7]
Experimental Protocol: Liquid-Liquid Extraction (Folch Method)
-
Sample and Internal Standard: To 100 µL of plasma in a glass tube, add a known amount of internal standard.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortexing: Vortex the mixture thoroughly for 1-2 minutes to ensure a single-phase solution and complete extraction of lipids.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution (or water) to induce phase separation. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to facilitate phase separation.
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.
-
Evaporation: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and concentration, offering cleaner extracts compared to PPT and LLE.[8] It utilizes a solid sorbent to retain the analyte of interest or the interfering components. For fatty acids, reversed-phase (e.g., C18) or mixed-mode SPE cartridges are commonly used.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Plasma Pre-treatment: Pretreat 100 µL of plasma by protein precipitation as described in the PPT protocol (steps 1-7).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Analyte Elution: Elute the this compound and other fatty acids with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Dry the eluate under a stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for analysis.
Workflow for Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of fatty acids in plasma using different sample preparation methods. While specific data for this compound is limited, the provided values for other fatty acids can serve as a reliable reference.
Table 1: Recovery of Fatty Acids from Plasma
| Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation | Various Fatty Acids | 85 - 110 | [9] |
| Liquid-Liquid Extraction | Omega-3 & 6 Fatty Acids | >90 | [4] |
| Solid-Phase Extraction | Various Lipid Classes | >70 | [10] |
Table 2: Matrix Effects in Fatty Acid Analysis from Plasma
| Sample Preparation Method | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation | Not specified | Can be significant | [2] |
| Liquid-Liquid Extraction | Not specified | Generally lower than PPT | [9] |
| Solid-Phase Extraction | Various Lipid Classes | Minimal | [10] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids in Plasma
| Analytical Method | Analyte | LOD | LOQ | Reference |
| GC-MS | Short-chain fatty acids | 0.03 - 0.6 µg/mL | - | |
| LC-MS/MS | Omega-3 & 6 Fatty Acids | 0.82 - 3.59 nmol/L | 2.47 - 17.96 nmol/L | [4] |
Signaling Pathway and Logical Relationships
Tridecanoic acid, as a saturated fatty acid, is primarily involved in fatty acid metabolism. After entering the cell, it is activated to its coenzyme A (CoA) derivative, tridecanoyl-CoA. It can then undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production.
Fatty Acid Beta-Oxidation Pathway
Caption: Simplified Fatty Acid Metabolism.
Conclusion
The selection of an appropriate sample preparation method is paramount for the reliable quantification of this compound in plasma. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a more thorough lipid extraction. Solid-phase extraction generally yields the cleanest extracts with minimal matrix effects, making it ideal for sensitive and high-throughput analyses. The choice of method will depend on the specific requirements of the study, including the desired level of accuracy, precision, and sample throughput. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for variability in extraction recovery and matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of all-trans retinoic acid in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. e-b-f.eu [e-b-f.eu]
Application Note: Derivatization of Tridecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides detailed protocols for the derivatization of tridecanoic acid for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Tridecanoic acid, a 13-carbon saturated fatty acid, is often utilized as an internal standard in the analysis of fatty acids from various matrices due to its infrequent natural occurrence.[1][2][3] Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can result in poor chromatographic peak shape and inaccurate quantification.[2] Derivatization to more volatile and less polar esters or silyl ethers is a critical step to overcome these limitations. This document outlines two primary derivatization techniques: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. Detailed experimental procedures, quantitative data summaries, and workflow diagrams are provided to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The analysis of fatty acids, such as tridecanoic acid, by GC-MS necessitates a derivatization step to increase their volatility and thermal stability.[2] The most common approach is the conversion of the carboxylic acid group to its corresponding methyl ester, a process known as esterification or transesterification.[2][4] This can be achieved through acid- or base-catalyzed reactions. An alternative method is silylation, which involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[5]
Tridecanoic acid is an ideal internal standard for fatty acid analysis because its odd-numbered carbon chain is typically absent or present in very low concentrations in most biological and food samples.[2] This allows for accurate quantification of other fatty acids in the sample.
This application note details validated protocols for both esterification and silylation of tridecanoic acid, presents a summary of quantitative data for comparison, and provides visual workflows to aid in experimental design and execution.
Data Presentation
The efficiency of derivatization can vary depending on the chosen method and reaction conditions. The following tables summarize quantitative data for different derivatization approaches.
Table 1: Comparison of Esterification Methods for Fatty Acid Analysis
| Derivatization Method | Catalyst | Reaction Time & Temperature | Yield | Applicability | Key Considerations |
| Acid-Catalyzed Methanolic HCl | Anhydrous HCl in Methanol | 2 hours at reflux or overnight at 50°C | >96% | Free Fatty Acids (FFAs) & Esterified Lipids | Requires anhydrous conditions. Water can lead to incomplete reaction.[2] |
| Acid-Catalyzed Boron Trifluoride-Methanol | BF₃ in Methanol (12-14%) | 2 minutes at reflux (FFAs); longer for complex lipids | >95% | FFAs & Esterified Lipids | Highly effective and rapid for FFAs. |
| Base-Catalyzed Sodium Methoxide | Sodium Methoxide in Methanol | 2 minutes at room temperature | High | Transesterification of triglycerides and other esters | Does not derivatize free fatty acids.[2] |
Table 2: Reproducibility of Derivatization Methods
| Derivatization Method | Analyte Type | Reproducibility (RSD) | Reference |
| Alkylation (Esterification) | Amino and Non-Amino Organic Acids | Good | [6] |
| Silylation (TMS) | Amino and Non-Amino Organic Acids | Poorer reproducibility compared to alkylation | [6] |
| Methylation with 3-methyl-l-p-tolyltriazene | Hippuric and methylhippuric acids | <5% (for 10 determinations) | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is suitable for the derivatization of both free fatty acids and esterified fatty acids.
Materials:
-
Sample containing tridecanoic acid
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap reaction vials (10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Accurately weigh approximately 1-25 mg of the sample into a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 2 mL of 14% BF₃ in methanol to the vial.[6]
-
Tightly cap the vial and heat at 80-100°C for 10-20 minutes.[6] For complex lipid samples, a longer reaction time may be necessary.
-
Cool the reaction vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the cooled reaction mixture.[6]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]
-
Centrifuge at a low speed to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube using a Pasteur pipette.[6]
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the tube, vortexing, and allowing it to settle.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic NaOH
This protocol is suitable for the transesterification of glycerolipids but will not derivatize free fatty acids.
Materials:
-
Lipid sample (e.g., oil, fat)
-
0.5 M Methanolic Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap test tube
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap test tube.[6]
-
Add 2 mL of 0.5 M methanolic NaOH or KOH.[6]
-
Cap the tube tightly and heat at 80-100°C for 10-20 minutes, with occasional vortexing.[6]
-
Cool the tube to room temperature.[6]
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the cooled reaction mixture.
-
Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
Protocol 3: Silylation using BSTFA
This protocol is suitable for the derivatization of free fatty acids.
Materials:
-
Dried sample containing tridecanoic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Screw-cap reaction vials (2 mL)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample is completely dry, as water will interfere with the silylation reaction.
-
To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[7]
-
Tightly cap the vial and vortex for 10 seconds.
-
Cool the reaction vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent like hexane.
Mandatory Visualization
Caption: Workflow for Tridecanoic Acid Derivatization.
GC-MS Analysis Parameters
The following are general GC-MS parameters and may require optimization for specific instruments and applications.
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1]
-
Injector Temperature: 250°C[1]
-
Injection Mode: Splitless[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp to 250°C at a rate of 10°C/min
-
Hold at 250°C for 5 minutes[1]
-
-
MS Transfer Line Temperature: 280°C[1]
-
Ion Source Temperature: 230°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500[1]
Identification: The identification of methyl this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of methyl this compound is characterized by a molecular ion peak at m/z 228 and characteristic fragment ions at m/z 74 and 87.[1] The trimethylsilyl ester of tridecanoic acid will have a different retention time and mass spectrum.
Conclusion
The derivatization of tridecanoic acid is a crucial step for its accurate and reproducible quantification by GC-MS. This application note has provided detailed protocols for the two most common derivatization methods: esterification and silylation. The choice of method will depend on the nature of the sample matrix and the presence of other fatty acid forms (free vs. esterified). For a broad applicability to both free and esterified fatty acids, acid-catalyzed esterification with BF₃-methanol is a robust and efficient method. For rapid transesterification of glycerolipids, base-catalysis is suitable. Silylation offers an alternative for the derivatization of free fatty acids. By following the detailed protocols and considering the provided quantitative data, researchers can confidently implement a suitable derivatization strategy for their specific analytical needs.
References
- 1. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of fatty acids using High-Performance Liquid Chromatography (HPLC). It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate HPLC methods for the separation, identification, and quantification of fatty acids in various sample matrices.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the analysis of fatty acids. While gas chromatography (GC) has traditionally been the method of choice, HPLC offers distinct advantages, particularly for the analysis of underivatized, heat-sensitive, and polar fatty acids.[1][2][3] HPLC operates at or near ambient temperatures, minimizing the risk of degradation of sensitive functional groups, a crucial consideration for polyunsaturated fatty acids (PUFAs).[1][2]
This document outlines several key HPLC-based methodologies, including Reversed-Phase HPLC (RP-HPLC), Silver Ion HPLC, and various detection techniques. Detailed protocols, quantitative data, and visual workflows are provided to facilitate practical application in a laboratory setting.
Key Chromatographic Approaches
The separation of fatty acids by HPLC can be achieved through different chromatographic modes, each offering unique selectivity based on the physicochemical properties of the fatty acids.
-
Reversed-Phase (RP-HPLC): This is the most widely used technique for fatty acid analysis.[1] Separation is based on the hydrophobicity of the fatty acids, which is influenced by their carbon chain length and the number of double bonds.[1][4] Longer, more saturated fatty acids are more retained on the nonpolar stationary phase (e.g., C18) and thus have longer retention times.[1][4]
-
Silver Ion Chromatography (Ag+-HPLC): This technique provides exceptional separation of fatty acid isomers based on the number, position, and configuration (cis/trans) of their double bonds.[1][5][6] Silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, allowing for the resolution of compounds with similar hydrophobicity.[1]
-
Adsorption Chromatography: Utilizing polar stationary phases like silica gel, this method is effective for isolating fatty acids with polar functional groups, such as hydroxyl or hydroperoxy moieties.[2]
Sample Preparation: A Critical First Step
Proper sample preparation is paramount for accurate and reproducible HPLC analysis of fatty acids. This typically involves extraction from the sample matrix, followed by an optional derivatization step to enhance detection.
Experimental Protocol: Lipid Extraction (Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Centrifuge the sample at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Carefully remove the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Reconstitute the lipid extract in a suitable solvent for HPLC analysis.
Derivatization for Enhanced Detection
For detection methods like UV-Vis or fluorescence, derivatization of the fatty acid's carboxyl group is often necessary to introduce a chromophore or fluorophore.[1] This significantly enhances sensitivity.
Experimental Protocol: Derivatization with 2,4'-Dibromoacetophenone
This protocol describes a method for derivatizing fatty acids for UV detection.[7][8]
Materials:
-
2,4'-Dibromoacetophenone solution (in acetone)
-
Triethylamine solution (in acetone)
-
Acetic acid solution (in acetone)
-
Heating block or water bath
-
Vials
Procedure:
-
To the dried lipid extract, add a concentrated solution of 2,4'-dibromoacetophenone in acetone.
-
Add a solution of triethylamine in acetone.
-
Seal the vial and heat at 40°C for 30 minutes, protecting the samples from light.[7]
-
Stop the reaction by adding a small amount of acetic acid solution.
-
The resulting solution containing the derivatized fatty acids can be directly injected into the HPLC system.
Application Note 1: Fast Fatty Acid Analysis by RP-HPLC with ELSD
This application note details a rapid method for the separation and quantification of free fatty acids using a core-shell reversed-phase column coupled with an Evaporative Light Scattering Detector (ELSD).[9] ELSD is a universal detector suitable for non-volatile and semi-volatile compounds that lack a UV chromophore.[10]
Experimental Protocol
Chromatographic Conditions:
-
Column: Core-shell C18 column
-
Mobile Phase: A gradient of methanol and water containing 0.05% trifluoroacetic acid (TFA).[9]
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: 25°C[9]
-
Detector: Evaporative Light Scattering Detector (ELSD)
Data Presentation: Quantitative Performance
The following table summarizes the performance of the RP-HPLC-ELSD method for the analysis of several free fatty acids.[9]
| Fatty Acid | Retention Time (min) | LOD (mM) | LOQ (mM) | r² |
| C12:0 | ~3.5 | ~0.5 | ~0.7 | >0.9975 |
| C14:0 | ~4.5 | ~0.02 | ~0.03 | >0.9975 |
| C16:0 | ~6.5 | ~0.02 | ~0.03 | >0.9975 |
| C18:2 | ~5.5 | ~0.03 | ~0.05 | >0.9975 |
| C18:1 | ~7.5 | ~0.03 | ~0.05 | >0.9975 |
| C18:0 | ~8.0 | ~0.03 | ~0.05 | >0.9975 |
| C20:0 | ~9.0 | ~0.05 | ~0.1 | >0.9975 |
| C22:6 | ~5.0 | ~0.1 | ~0.3 | >0.9975 |
| C22:0 | ~10.0 | ~0.05 | ~0.1 | >0.9975 |
Data adapted from Hubert, F., et al. (2017). Food and Nutrition Sciences, 8, 1051-1062.[9]
Workflow Diagram
Caption: Experimental workflow for fatty acid analysis by RP-HPLC-ELSD.
Application Note 2: Analysis of Long-Chain Fatty Acids by LC-MS
This application note describes a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of long-chain and very-long-chain fatty acids.[11][12] LC-MS offers high sensitivity and selectivity, allowing for the quantification of a wide range of fatty acids and their isotopic labeling patterns.[12]
Experimental Protocol
Chromatographic Conditions:
-
Mobile Phase: A water-methanol gradient with tributylamine as an ion-pairing agent.[11][12]
-
Flow Rate: As per column manufacturer's recommendation.
-
Detector: High-resolution mass spectrometer (e.g., Orbitrap) with electrospray ionization (ESI).[11][12]
Sample Preparation:
-
Extract total lipids from cells or tissues.
-
Saponify the lipid extract to release free fatty acids.
-
Resuspend the fatty acids in a suitable solvent for LC-MS analysis.[11]
Data Presentation: Method Performance
| Parameter | Value |
| Fatty Acid Range | C14 to C36[11] |
| Median Limit of Detection | 5 ng/mL[11][12] |
| Linear Dynamic Range | 100-fold[11][12] |
| Average RSD (Intraday) | 11%[12] |
Data adapted from Tu, H., et al. (2011). Analytical chemistry, 83(11), 4094–4101.[12]
Logical Relationship Diagram
Caption: Logical flow for fatty acid metabolism studies using LC-MS.
Application Note 3: Separation of Fatty Acid Isomers by Silver Ion HPLC
Silver ion HPLC is a powerful technique for resolving positional and geometric (cis/trans) isomers of unsaturated fatty acids.[5] This method is particularly valuable for the analysis of complex mixtures of fatty acids found in partially hydrogenated oils and biological samples.[5]
Experimental Protocol
Chromatographic Conditions:
-
Column: Silver ion-loaded HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A non-polar mobile phase such as hexane-dichloromethane-acetonitrile.[5] The exact ratio can be optimized for specific separations.
-
Detector: UV detector (if fatty acids are derivatized) or ELSD.
Sample Preparation:
-
Fatty acids are typically analyzed as their methyl or aromatic esters to improve chromatographic behavior.[5]
Data Presentation: Elution Order of C18 Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester | Elution Order |
| Stearate (18:0) | 1 |
| Elaidate (trans-18:1n-9) | 2 |
| Oleate (cis-18:1n-9) | 3 |
| Linolelaidate (trans,trans-18:2n-6) | 4 |
| Linoelaidate (cis,trans/trans,cis-18:2n-6) | 5 |
| Linoleate (cis,cis-18:2n-6) | 6 |
| γ-Linolenate (all-cis-18:3n-6) | 7 |
| α-Linolenate (all-cis-18:3n-3) | 8 |
Elution order is based on the increasing number of double bonds and the cis configuration being more retained than the trans configuration.
Signaling Pathway Diagram
The analysis of specific fatty acid isomers is crucial for understanding their roles in cellular signaling. For example, arachidonic acid (a polyunsaturated fatty acid) is a precursor to eicosanoids, which are potent signaling molecules.
Caption: Simplified arachidonic acid signaling pathway.
Conclusion
HPLC offers a range of powerful methodologies for the comprehensive analysis of fatty acids. The choice of the specific HPLC technique, including the column, mobile phase, and detector, should be tailored to the specific analytical goals, whether it is for rapid screening, detailed isomer separation, or sensitive quantification in complex biological matrices. The protocols and application notes provided herein serve as a valuable resource for researchers to develop and implement robust and reliable HPLC methods for fatty acid analysis in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jafs.com.pl [jafs.com.pl]
- 8. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 9. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Quantification of Tridecanoate in Biological Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is emerging as a significant biomarker in metabolic research. Unlike its more abundant even-chain counterparts, tridecanoate is found in trace amounts in human tissues, with its origins linked to dairy fat consumption and metabolism by the gut microbiota.[1] Its unique metabolism, yielding propionyl-CoA which can enter the citric acid cycle, provides a direct link between diet, gut health, and host energy metabolism.[2] Accurate quantification of this compound in biological matrices such as plasma, liver, and adipose tissue is crucial for understanding its physiological roles and its potential as a diagnostic or therapeutic marker in various diseases.
This document provides detailed protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique. It also presents illustrative quantitative data and visualizations of the experimental workflow and relevant metabolic pathways.
Data Presentation: Quantitative Levels of this compound
The endogenous levels of tridecanoic acid in human biological tissues are typically very low. The following tables provide illustrative quantitative data based on available literature. It is important to note that these values can vary significantly based on diet, gut microbiome composition, and individual metabolic status.
Table 1: Illustrative Concentration of this compound in Human Plasma
| Analyte | Matrix | Concentration Range (µM) | Method of Analysis |
| Tridecanoic Acid (C13:0) | Plasma/Serum | 0.1 - 1.5 | GC-MS |
Note: These are hypothetical values based on qualitative descriptions of "trace amounts" and should be experimentally determined.
Table 2: Illustrative Concentration of this compound in Human Liver Tissue
| Analyte | Matrix | Concentration Range (nmol/g tissue) | Method of Analysis |
| Tridecanoic Acid (C13:0) | Liver | 0.5 - 5.0 | GC-MS |
Note: These are hypothetical values and should be experimentally determined.
Table 3: Illustrative Concentration of this compound in Human Adipose Tissue
| Analyte | Matrix | Concentration Range (µg/g tissue) | Method of Analysis |
| Tridecanoic Acid (C13:0) | Adipose Tissue | 0.2 - 2.0 | GC-MS |
Note: These are hypothetical values and should be experimentally determined.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample handling, extraction, and derivatization. The following protocols provide a detailed methodology for the analysis of this compound in plasma, liver, and adipose tissue using GC-MS.
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a standard method for the extraction of total lipids from biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma, 50 mg homogenized tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., Heptadecanoic acid, C17:0) solution in methanol
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of the internal standard solution.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample (e.g., for 100 µL of plasma, add 2 mL of the solvent mixture).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids must be derivatized to their more volatile methyl esters. Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a common and effective method.
Materials:
-
Dried lipid extract
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Micro reaction vessel with screw cap
-
Heating block or water bath
Procedure:
-
To the dried lipid extract in a micro reaction vessel, add 1-2 mL of 12-14% BF₃-Methanol reagent.
-
Tightly cap the vessel and heat at 60-80°C for 10-20 minutes.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vessel.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting FAME solution is ready for injection into the GC-MS.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumental Parameters (Illustrative Example):
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp to 180°C at 10°C/min
-
Ramp to 230°C at 5°C/min, hold for 10 min
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for targeted quantification. Monitor the molecular ion (m/z 228 for methyl this compound) and characteristic fragment ions.
Data Analysis:
-
Identify the methyl this compound peak by comparing its retention time and mass spectrum with that of a known standard.
-
Construct a calibration curve using standard solutions of methyl this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing the peak area of its methyl ester to the peak area of the internal standard and using the calibration curve.
Visualizations
Experimental Workflow
Metabolic Pathway of this compound
References
Application Notes and Protocols: Tridecanoate as a Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. Tridecanoate (C13:0), a saturated odd-chain fatty acid, serves as a unique tracer for several key reasons. Its metabolism produces both acetyl-CoA and propionyl-CoA.[1][2] The latter is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, providing a direct measure of anaplerosis – the replenishment of TCA cycle intermediates.[3] This property makes ¹³C-labeled this compound an invaluable tool for investigating cellular energy metabolism, particularly in the context of diseases characterized by metabolic dysregulation, such as cancer and metabolic syndrome, and for assessing the metabolic effects of novel drug candidates.[2][4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer in metabolic flux analysis.
Metabolic Pathway of this compound
This compound, as an odd-chain fatty acid, undergoes β-oxidation within the mitochondria. This process sequentially removes two-carbon units in the form of acetyl-CoA. Due to its odd number of carbon atoms, the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an anaplerotic substrate for the TCA cycle.[6]
This compound and PPAR Signaling
Fatty acids and their derivatives are known to act as signaling molecules, often by activating peroxisome proliferator-activated receptors (PPARs). PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[5] this compound, upon entering the cell, can bind to and activate PPARα, leading to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[1][6] This creates a positive feedback loop promoting its own catabolism.
Data Presentation: Quantitative Metabolic Flux Data
The following table summarizes hypothetical quantitative data from a ¹³C-tridecanoate tracer experiment in cancer cells, comparing a control group with a group treated with a novel metabolic inhibitor. This illustrates the type of data that can be obtained and its potential interpretation.
| Metabolic Flux | Control (nmol/10^6 cells/h) | Drug-Treated (nmol/10^6 cells/h) | Fold Change | p-value | Interpretation |
| Glycolysis | |||||
| Glucose Uptake | 450 ± 25 | 650 ± 30 | 1.44 | <0.01 | Increased reliance on glucose |
| Lactate Secretion | 700 ± 40 | 950 ± 50 | 1.36 | <0.01 | Enhanced Warburg effect |
| TCA Cycle | |||||
| Pyruvate Dehydrogenase | 80 ± 7 | 40 ± 5 | -0.50 | <0.01 | Reduced glucose entry into TCA |
| Citrate Synthase | 120 ± 10 | 90 ± 8 | -0.25 | <0.05 | Overall decrease in TCA activity |
| Anaplerosis | |||||
| This compound -> Succinyl-CoA | 25 ± 3 | 45 ± 4 | 1.80 | <0.01 | Increased anaplerosis from fatty acids |
| Glutamine -> α-Ketoglutarate | 40 ± 5 | 20 ± 3 | -0.50 | <0.01 | Decreased glutamine anaplerosis |
| Fatty Acid Oxidation | |||||
| This compound Oxidation | 35 ± 4 | 60 ± 6 | 1.71 | <0.01 | Upregulated fatty acid catabolism |
Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.
Experimental Protocols
Experimental Workflow for ¹³C-Tridecanoate Metabolic Flux Analysis
Protocol 1: ¹³C-Tridecanoate Labeling in Cultured Cells
Objective: To label intracellular metabolites with ¹³C from [U-¹³C₁₃]-tridecanoate for metabolic flux analysis.
Materials:
-
Mammalian cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
[U-¹³C₁₃]-Tridecanoate (or other specifically labeled this compound)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will achieve 70-80% confluency at the time of the experiment.
-
Preparation of Labeled Medium: a. Prepare a stock solution of ¹³C-tridecanoate complexed to BSA. Dissolve [U-¹³C₁₃]-tridecanoate in a small volume of ethanol and then complex it with fatty acid-free BSA in serum-free medium. The final concentration of the stock solution should be determined based on the desired final concentration in the labeling medium (typically in the range of 50-200 µM). b. Prepare the labeling medium by adding the ¹³C-tridecanoate-BSA complex to the complete culture medium.
-
Tracer Incubation: a. Aspirate the existing medium from the cells and wash once with sterile PBS. b. Add the pre-warmed ¹³C-tridecanoate labeling medium to the cells. c. Incubate the cells for a predetermined time to achieve isotopic steady-state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically (typically 6-24 hours).
-
Metabolic Quenching and Metabolite Extraction: a. To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Immediately add ice-cold 80% methanol (-80°C) to the cells and transfer the plates to a dry ice/ethanol bath or a -80°C freezer for 15 minutes. c. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins. e. Transfer the supernatant containing the metabolites to a new tube. This extract can be stored at -80°C until analysis.
Protocol 2: Sample Preparation and GC-MS Analysis of Fatty Acids
Objective: To derivatize fatty acids to their methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extract from Protocol 1
-
Internal standard (e.g., heptadecanoic acid)
-
Methanol with 2% (v/v) sulfuric acid
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Internal Standard Addition: Add a known amount of internal standard to the metabolite extract.
-
Transesterification: a. Dry the metabolite extract under a stream of nitrogen gas. b. Add 1 mL of methanol with 2% sulfuric acid. c. Heat the mixture at 80°C for 1 hour.
-
Extraction of FAMEs: a. After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. b. Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial. d. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS. b. Use a suitable GC column for fatty acid separation (e.g., a polar capillary column). c. Set the MS to operate in full scan or selected ion monitoring (SIM) mode to acquire mass spectra and determine the mass isotopomer distributions of the fatty acids.
Protocol 3: LC-MS/MS Analysis of TCA Cycle Intermediates
Objective: To quantify the isotopic enrichment of TCA cycle intermediates from ¹³C-tridecanoate.
Materials:
-
Metabolite extract from Protocol 1
-
LC-MS/MS system with a suitable column for polar metabolite separation (e.g., HILIC or mixed-mode chromatography)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives like formic acid or ammonium acetate)
Procedure:
-
Sample Preparation: a. The metabolite extract from Protocol 1 can often be directly analyzed after appropriate dilution in the initial mobile phase. b. If necessary, a cleanup step using solid-phase extraction (SPE) may be employed to remove interfering substances.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Use a gradient elution program to achieve chromatographic separation of the TCA cycle intermediates. c. Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each TCA cycle intermediate and its ¹³C-labeled isotopologues.
Application in Drug Development
The use of this compound as a tracer in MFA offers significant advantages in the drug development pipeline:
-
Target Validation: By elucidating the metabolic pathways affected by a specific gene knockout or knockdown, ¹³C-tridecanoate tracing can help validate novel drug targets.
-
Mechanism of Action Studies: MFA can reveal how a drug candidate alters cellular metabolism, providing insights into its mechanism of action. For example, a drug that inhibits glycolysis may lead to a compensatory increase in fatty acid oxidation and anaplerosis from this compound.
-
Toxicity Screening: Metabolic profiling using ¹³C-tridecanoate can identify off-target effects of a drug on cellular energy metabolism, providing an early indication of potential toxicity.
-
Biomarker Discovery: Changes in the flux of this compound through specific pathways in response to drug treatment can serve as biomarkers of drug efficacy or patient response.
Conclusion
This compound is a versatile and informative tracer for metabolic flux analysis. Its unique metabolism provides a direct window into anaplerotic pathways, which are crucial for cellular biosynthesis and energy homeostasis. The detailed protocols and application notes provided here offer a framework for researchers, scientists, and drug development professionals to effectively utilize ¹³C-tridecanoate to gain deeper insights into cellular metabolism in health, disease, and in response to therapeutic interventions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Advancing Anticancer Drug Discovery: Leveraging Metabolomics and Machine Learning for Mode of Action Prediction by Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tridecanoate in Lipidomics Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tridecanoate in Lipidomics
Tridecanoic acid (C13:0), an odd-chain saturated fatty acid, serves as a valuable tool in the field of lipidomics. Due to its extremely low abundance in most mammalian biological systems, it is an ideal internal standard for the accurate quantification of other fatty acids and lipid species.[1][2] Its distinct mass and chromatographic behavior allow it to be easily distinguished from endogenous even-chain lipids, thereby minimizing interference and enhancing the reliability of quantitative data.[1] This application note provides detailed protocols for the use of this compound and its derivatives in lipidomics workflows, along with data presentation guidelines and visualizations of key metabolic and experimental pathways.
The primary application of this compound in lipidomics is as an internal standard to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1][3] By adding a known amount of tridecanoic acid or its esterified form (methyl this compound) to a sample at the beginning of the workflow, any losses or variations in signal intensity for the analytes of interest can be normalized against the recovery of the internal standard. This ensures high accuracy and reproducibility in quantitative lipid profiling.[1]
Beyond its role as an internal standard, the metabolism of odd-chain fatty acids like this compound is of growing interest. Unlike even-chain fatty acids which are metabolized to acetyl-CoA, odd-chain fatty acids yield propionyl-CoA upon β-oxidation. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, playing a role in anaplerosis and gluconeogenesis. This unique metabolic fate makes this compound and other odd-chain fatty acids important subjects of study in metabolic diseases.
Data Presentation
Effective data presentation is crucial for the interpretation and comparison of lipidomics results. The following tables provide examples of how to structure quantitative data from lipidomics experiments using this compound as an internal standard.
Table 1: Example Calibration Curve Data for Palmitic Acid (C16:0) using Tridecanoic Acid (C13:0) as an Internal Standard.
| Standard Concentration (µg/mL) | Peak Area of Palmitic Acid (Analyte) | Peak Area of Tridecanoic Acid (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,500 | 0.503 |
| 10 | 153,987 | 152,345 | 1.011 |
| 25 | 380,567 | 151,987 | 2.504 |
| 50 | 755,432 | 150,876 | 5.007 |
| 100 | 1,510,864 | 151,111 | 10.00 |
This table illustrates the data used to construct a calibration curve. The peak area ratio is plotted against the standard concentration to generate a linear regression model for quantifying the analyte in unknown samples.
Table 2: Example Quantification of Fatty Acids in a Human Plasma Sample.
| Fatty Acid | Retention Time (min) | Analyte Peak Area | IS (C13:0) Peak Area | Peak Area Ratio | Concentration (µg/mL plasma) |
| Myristic Acid (C14:0) | 12.5 | 45,678 | 149,876 | 0.305 | 7.6 |
| Palmitic Acid (C16:0) | 14.2 | 890,123 | 150,111 | 5.930 | 148.2 |
| Stearic Acid (C18:0) | 15.8 | 450,987 | 149,555 | 3.015 | 75.4 |
| Oleic Acid (C18:1) | 15.5 | 1,234,567 | 150,321 | 8.213 | 205.3 |
| Linoleic Acid (C18:2) | 15.3 | 987,654 | 149,999 | 6.584 | 164.6 |
This table presents the final quantitative results for several fatty acids in a biological sample. The concentration is calculated using the peak area ratio and the calibration curve established in Table 1.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in lipidomics.
Protocol 1: Lipid Extraction from Plasma using the Folch Method with Tridecanoic Acid as an Internal Standard
This protocol describes the extraction of total lipids from a plasma sample.
Materials:
-
Human plasma
-
Tridecanoic acid internal standard solution (1 mg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a glass centrifuge tube.
-
Add 10 µL of the 1 mg/mL tridecanoic acid internal standard solution to the plasma.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge the tube at 2000 x g for 10 minutes at room temperature. This will result in two distinct phases.
-
Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization and analysis by GC-MS or LC-MS.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the conversion of fatty acids in the lipid extract to their more volatile methyl ester derivatives.
Materials:
-
Dried lipid extract (from Protocol 1)
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract containing the FAMEs to a GC vial for analysis.
Protocol 3: Quantitative Analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides typical instrument parameters for the analysis of FAMEs.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560)
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/minute to 200°C
-
Ramp 2: 5°C/minute to 250°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan mode
Data Analysis:
-
Identify the peaks corresponding to the individual FAMEs and the methyl this compound internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.
-
Determine the concentration of each fatty acid in the sample by interpolating its peak area ratio on the calibration curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in lipidomics.
Metabolism of Tridecanoic Acid
Quantitative Lipidomics Workflow
References
Application Notes and Protocols for the Isolation of Tridecanoate from Complex Lipid Mixtures
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive protocol for the isolation of tridecanoate (C13:0), a saturated odd-chain fatty acid, from complex lipid mixtures. The methodologies detailed herein are applicable to various biological samples and are intended to yield high-purity tridecanoic acid for research and developmental purposes.
Introduction
Tridecanoic acid (C13:0) is a saturated fatty acid with a 13-carbon backbone. While less common in nature than its even-chain counterparts, it is found in dairy products and is a product of microbial metabolism in the gut. Interest in odd-chain fatty acids is growing due to their unique metabolic fate and potential as biomarkers for dietary intake and gut health. The isolation of pure this compound is essential for in-depth studies of its biological functions and potential therapeutic applications.
This protocol outlines a multi-step process for the isolation of this compound from complex lipid mixtures, beginning with total lipid extraction, followed by saponification to release free fatty acids, and culminating in a preparative high-performance liquid chromatography (HPLC) step for the purification of tridecanoic acid.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the isolation of fatty acids from complex biological matrices. It is important to note that specific recovery and purity of this compound can vary depending on the starting material and the precise execution of the protocols.
Table 1: Representative Recovery of Total Lipids from Biological Samples
| Sample Matrix | Extraction Method | Typical Lipid Recovery (%) |
| Bovine Milk | Bligh & Dyer | >95% |
| Human Milk | Solid-Phase Extraction | 85% - 89%[1] |
| Plasma/Serum | Folch Method | >98% |
| Adipose Tissue | Folch Method | >98% |
Table 2: Representative Recovery and Purity of Fatty Acids from Preparative Chromatography
| Chromatographic Method | Fatty Acid Type | Typical Recovery (%) | Typical Purity (%) |
| Preparative RP-HPLC | Saturated Fatty Acids | 85% - 95% | >98% |
| Solid-Phase Extraction | Free Fatty Acids | >90% | >95% |
Disclaimer: The data presented are representative values for fatty acid isolation and may not be specific to tridecanoic acid due to limited available data for its preparative isolation.
Experimental Protocols
Protocol 1: Total Lipid Extraction from a Complex Biological Matrix (e.g., Dairy Product)
This protocol describes the extraction of total lipids using a modified Bligh & Dyer method.
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes (glass, solvent-resistant)
-
Rotary evaporator
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas cylinder
Procedure:
-
Homogenization: Homogenize 10 g of the sample (e.g., full-fat milk) with 30 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Lipid Extraction: Add an additional 10 mL of chloroform and homogenize for 2 minutes. Then, add 10 mL of 0.9% NaCl solution and homogenize for another 2 minutes.
-
Phase Separation: Centrifuge the homogenate at 2000 x g for 10 minutes to separate the layers.
-
Collection of Lipid Layer: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Drying: Evaporate the solvent using a rotary evaporator at 40°C. Dry the lipid extract to a constant weight under a gentle stream of nitrogen gas.
-
Storage: Store the extracted lipids under nitrogen at -20°C until further processing.
Protocol 2: Saponification of Total Lipids to Free Fatty Acids
This protocol describes the hydrolysis of esterified fatty acids to their free form.
Materials:
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hexane
-
Hydrochloric acid (HCl), concentrated
-
Saturated NaCl solution
Procedure:
-
Dissolution: Dissolve the dried lipid extract (from Protocol 1) in 50 mL of 95% ethanol.
-
Saponification: Add 5 g of KOH and reflux the mixture for 2 hours.
-
Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel and add 50 mL of water. Extract the unsaponifiable matter (e.g., cholesterol) three times with 50 mL of hexane. Discard the hexane layers.
-
Acidification: Acidify the remaining aqueous-alcoholic layer to pH 1-2 with concentrated HCl.
-
Extraction of Free Fatty Acids: Extract the free fatty acids three times with 50 mL of hexane.
-
Washing and Drying: Combine the hexane extracts and wash them with saturated NaCl solution until the washings are neutral. Dry the hexane layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the hexane using a rotary evaporator to obtain the free fatty acid mixture.
Protocol 3: Isolation of Tridecanoic Acid by Preparative Reversed-Phase HPLC
This protocol outlines the purification of tridecanoic acid from the free fatty acid mixture.
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve the free fatty acid mixture in the mobile phase at a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 70% B, increase to 100% B over 40 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at 210 nm
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the elution time of a tridecanoic acid standard.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or GC-MS.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain isolated tridecanoic acid.
Mandatory Visualizations
References
Application Notes: The Use of Methyl Tridecanoate as an Internal Standard in Fatty Acid Methyl Ester (FAME) Analysis
Introduction
The quantitative analysis of fatty acids is a critical process in various fields, including food science, biofuel development, lipidomics, and clinical diagnostics. Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC). Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for quantifying FAMEs.[1] To ensure the accuracy and precision of this analysis, an internal standard is employed. Methyl tridecanoate, the methyl ester of tridecanoic acid (a 13-carbon saturated fatty acid, C13:0), is a commonly used internal standard for this purpose.[2][3]
Rationale for Using an Internal Standard
An internal standard is a compound added in a constant, known amount to all samples, calibration standards, and blanks.[4] Its purpose is to correct for variations that can occur during sample preparation and analysis, such as:
-
Injection Volume Variability: Minor differences in the volume of sample injected into the GC can lead to significant quantitative errors.
-
Instrument Response Fluctuations: The detector's response can drift over time.
-
Derivatization Efficiency: The conversion of fatty acids to FAMEs (transesterification) may not be 100% complete and can vary between samples.[4]
By comparing the peak area of the analytes to the peak area of the internal standard, these variations can be normalized, leading to more accurate and reproducible results.
Properties of Methyl this compound as an Ideal Internal Standard
Methyl this compound (C₁₄H₂₈O₂, Molecular Weight: 228.37 g/mol ) is an excellent choice for an internal standard in FAME analysis for several key reasons:[2]
-
Not Naturally Occurring: It is an odd-chain fatty acid methyl ester that is not naturally present in most common biological samples, such as vegetable oils, animal fats, and biodiesel feedstocks.[1][4] This ensures that the peak corresponding to the internal standard does not overlap with endogenous fatty acids in the sample.
-
Chromatographic Behavior: It elutes within the typical chromatographic run time for FAME analysis and is well-separated from other common fatty acid methyl esters.[4]
-
Chemical Similarity: As a saturated fatty acid methyl ester, its chemical properties are similar to the FAMEs being analyzed, ensuring similar behavior during extraction, derivatization, and chromatographic separation.
-
High Purity and Stability: It is commercially available in high purity (≥99.0%) and is chemically stable.[5]
Experimental Protocols
The following protocols provide a general framework for the use of methyl this compound as an internal standard in the analysis of FAMEs from lipid samples.
1. Preparation of Methyl this compound Internal Standard (IS) Stock Solution
-
Materials:
-
Procedure:
-
Accurately weigh approximately 100 mg of methyl this compound into a 10 mL Class A volumetric flask.[1] Record the exact weight.
-
Add a small amount of n-hexane or toluene to dissolve the methyl this compound.[1]
-
Once fully dissolved, bring the flask to the 10 mL mark with the same solvent.[1]
-
Cap the flask and mix thoroughly by inverting it several times. This creates a 10 mg/mL stock solution.[1]
-
Transfer the solution to labeled GC vials and seal them to prevent solvent evaporation.[1]
-
2. Sample Preparation: Transesterification of Lipids to FAMEs
This protocol describes a common method for preparing FAMEs from a lipid sample (e.g., oil) using a base-catalyzed transesterification followed by an acid-catalyzed esterification.
-
Materials:
-
Procedure:
-
Accurately weigh the lipid sample into a screw-cap test tube.[2]
-
Add a precise and known volume of the methyl this compound internal standard solution to the sample.[2]
-
Base-Catalyzed Transesterification: Add 2 mL of 0.5 M methanolic NaOH or KOH. Cap the tube tightly and heat at 80-100°C for 10-20 minutes, with occasional vortexing. Cool the tube to room temperature.[2]
-
Acid-Catalyzed Esterification: Add 2 mL of 14% BF₃ in methanol. Cap the tube and heat again at 80-100°C for 10-20 minutes. Cool the tube to room temperature.[2]
-
Extraction: Add 1 mL of n-hexane and 2 mL of saturated sodium chloride solution to the tube. Vortex thoroughly.[4]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[4]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2][4]
-
Transfer the dried extract to a GC vial for analysis.[2]
-
3. Preparation of Calibration Standards
To quantify the FAMEs, a calibration curve is generated using a certified FAME reference mixture.
-
Materials:
-
Procedure:
-
Prepare a stock solution of the certified FAME reference mixture at a known concentration (e.g., 10 mg/mL) in the chosen solvent.[1]
-
Create a series of calibration standards by diluting the FAME stock solution to achieve a range of concentrations that will bracket the expected FAME concentrations in the samples.[1]
-
To each calibration standard, add a constant amount of the methyl this compound internal standard solution. For example, add 800 µL of the 10 mg/mL methyl this compound solution and bring to a final volume of 10 mL with the solvent.[1]
-
Mix each calibration standard thoroughly.
-
Data Presentation: Quantitative Parameters for FAME Analysis
The following tables summarize typical quantitative parameters and instrument conditions for FAME analysis using GC-FID.
Table 1: Typical GC-FID Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent)[2] |
| Column | Highly polar capillary column (e.g., FAMEWAX, Rt-2560, Elite-2560)[6][7] |
| 30-100 m length, 0.25-0.32 mm ID, 0.20-0.25 µm film thickness[6][7] | |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[8] |
| Split Ratio | 50:1 (adjustable)[4] |
| Carrier Gas | Helium or Hydrogen[6][8] |
| Oven Program | Example: 100°C, ramp at 50°C/min to 300°C (hold 1 min)[8] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C[6][8] |
| Injection Volume | 1 µL |
Table 2: Example Calibration Standard Concentrations
| Standard Level | FAME Mix Concentration (µg/mL) | Internal Standard (C13:0) Concentration (µg/mL) |
| 1 | 50 | 500 |
| 2 | 100 | 500 |
| 3 | 250 | 500 |
| 4 | 500 | 500 |
| 5 | 1000 | 500 |
| 6 | 2000 | 500 |
Visualizations
Caption: Workflow for FAME analysis using an internal standard.
Caption: Logical relationship of using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 4. benchchem.com [benchchem.com]
- 5. メチルトリデカン酸塩(メチルトリデカノエート) analytical standard | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. s4science.at [s4science.at]
- 8. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Tridecanoate in Human Plasma
Welcome to the technical support center for the analysis of tridecanoate (C13:0) in human plasma. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low detection of this odd-chain saturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound detection in human plasma challenging?
A1: this compound is naturally present at very low or trace concentrations in human plasma, making its detection and accurate quantification inherently difficult.[1] Overcoming this low abundance requires highly sensitive analytical methods and optimized sample preparation to minimize loss and maximize signal.
Q2: What are the primary analytical methods for this compound quantification in plasma?
A2: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a chemical derivatization step to make the fatty acids volatile, while LC-MS/MS can often analyze fatty acids directly, though it may be more susceptible to matrix effects.[2]
Q3: What is derivatization and why is it necessary for GC-MS analysis of fatty acids?
A3: Derivatization is a chemical process that converts an analyte into a different, more easily detectable form. For GC-MS, fatty acids are converted into their more volatile and less polar methyl esters (Fatty Acid Methyl Esters or FAMEs). This process is crucial for achieving good chromatographic peak shape and sensitivity.
Q4: Can I analyze this compound without derivatization?
A4: Yes, LC-MS/MS methods can be developed to quantify underivatized fatty acids in plasma.[2][3] This approach avoids potential inefficiencies and artifacts from the derivatization process but requires careful management of matrix effects.
Q5: What is an internal standard and why is it critical for this analysis?
A5: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before processing. It is used to correct for sample loss during preparation and for variations in instrument response. For this compound analysis, a stable isotope-labeled version, such as methyl this compound-d25, is the ideal internal standard as it co-elutes with the analyte and behaves nearly identically during extraction, derivatization, and ionization, thus effectively mitigating matrix effects.[4]
Troubleshooting Guide
Issue 1: No Detectable or Very Low this compound Peak
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Volume | Due to the trace levels of this compound, a larger starting plasma volume (e.g., 0.5-1.0 mL) may be necessary to concentrate the analyte to a detectable level. |
| Inefficient Lipid Extraction | Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is performed meticulously. Incomplete phase separation or loss of the organic layer will result in poor recovery. Verify solvent quality and ratios. |
| Incomplete Derivatization (GC-MS) | The choice of derivatization reagent is critical. Methods using trimethylsulfonium hydroxide (TMSH) can be inefficient for certain fatty acids.[5][6] Consider more robust methods like methanolic HCl or a two-step process with methanolic NaOH followed by BF3.[5] The acetyl chloride method has also been shown to have high efficiency.[7] Optimize reaction time and temperature.[8] |
| Low Instrument Sensitivity | Perform instrument maintenance, including cleaning the ion source and checking detector function. Optimize MS parameters (e.g., dwell time, collision energy for LC-MS/MS) for the specific m/z transition of this compound. |
| Analyte Degradation | Minimize sample exposure to heat and light. Use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation of polyunsaturated fatty acids, which can create interfering byproducts. Store samples at -80°C. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (LC-MS/MS) | Matrix effects, caused by co-eluting compounds from the plasma matrix like phospholipids, can suppress or enhance the ionization of this compound, leading to inaccurate results.[9][10][11] The most effective solution is to use a stable isotope-labeled internal standard (e.g., this compound-d4 or methyl this compound-d25).[4] Additionally, optimizing the chromatographic separation to resolve this compound from major interfering compounds is crucial. |
| Inconsistent Sample Preparation | Manual sample preparation can introduce variability.[12] Automating liquid handling steps can improve precision. Ensure consistent timing, temperatures, and mixing for all samples. |
| Improper Internal Standard Use | The internal standard must be added at the very beginning of the sample preparation process to account for all subsequent steps. Ensure the IS concentration is appropriate for the expected analyte concentration range. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that mimics the biological sample (e.g., stripped plasma) to account for matrix effects. Ensure the calibration range brackets the expected concentration of this compound in the samples. |
Quantitative Data Summary
The expected abundance of this compound in human plasma is low, which underscores the need for sensitive analytical approaches.
Table 1: Reported Relative Abundance of this compound in Human Plasma
| Population Group | Mean Abundance (% of Total Fatty Acids) | Reference |
| Patients with/without dental implant problems | 0.307 ± 0.1 | [13] |
Table 2: Comparison of Derivatization Method Efficacy for Fatty Acids
| Derivatization Method | Efficacy for Free Fatty Acids (FFAs) | Efficacy for Complex Lipids (e.g., TGs, CEs) | Notes | Reference |
| Trimethylsulfonium hydroxide (TMSH) | Poor for unsaturated FFAs | Good | Can be automated but may underestimate polyunsaturated fatty acids. | [5][6][12] |
| Potassium Hydroxide (KOH) in Methanol | Fails to derivatize FFAs | Good for transesterification | Not suitable for total fatty acid profiling that includes FFAs. | [5] |
| Boron Trifluoride (BF3) in Methanol | Good | Insufficient for some complex lipids (CEs, TGs) alone. | Often used, but a two-step approach is more robust. | [5] |
| Methanolic HCl | Good | Good | Suitable for a broad range of lipid classes. | [5] |
| NaOH + BF3 in Methanol | Good | Good | A robust two-step method suitable for total fatty acid profiling. | [5] |
| Acetyl Chloride in Methanol | Good | Good | Demonstrated to have high derivatization efficiency and be cost-effective. | [7] |
Experimental Protocols
Protocol 1: Total this compound Analysis by GC-MS
This protocol outlines a robust method for measuring the total this compound concentration in plasma, including free and esterified forms.
1. Sample Preparation and Lipid Extraction (Folch Method)
-
To 500 µL of plasma in a glass tube with a PTFE-lined cap, add a known amount of a suitable internal standard (e.g., methyl this compound-d25).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.
-
Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Saponification and Derivatization (NaOH + BF3 Method)
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze esterified fatty acids.
-
Cool the tube on ice.
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Cap tightly and heat at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the tube on ice.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-MS Parameters
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: 250°C, Splitless mode.
-
Oven Program: Initial 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500 or Selective Ion Monitoring (SIM) for target ions of methyl this compound and its internal standard.
Protocol 2: Free this compound Analysis by LC-MS/MS
This protocol is for the direct measurement of underivatized this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., tridecanoic acid-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid).
-
Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an LC vial.
2. LC-MS/MS Parameters
-
LC Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate fatty acids (e.g., start at 60% B, ramp to 100% B over 8 minutes, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.
Visualizations
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Workflow for this compound Analysis by LC-MS/MS.
Caption: Troubleshooting Logic for Low Signal Detection.
References
- 1. news-medical.net [news-medical.net]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and robust fatty acid profiling method for plasma metabolomic studies by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eijppr.com [eijppr.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fatty Acid Levels and Their Inflammatory Metabolites Are Associated with the Nondipping Status and Risk of Obstructive Sleep Apnea Syndrome in Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-FID for Tridecanoate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography with Flame Ionization Detection (GC-FID) parameters for the analysis of tridecanoate.
Frequently Asked Questions (FAQs)
Q1: Why is my methyl this compound (internal standard) peak area inconsistent between runs?
A1: Inconsistent peak areas for your internal standard (IS), methyl this compound, can stem from several sources:
-
Inaccurate Addition of IS: Pipetting errors or inconsistent volumes of the IS solution added to each sample can lead to variability.
-
Injector Issues: Problems with the autosampler syringe or inconsistent injection volumes can cause fluctuations in the amount of sample introduced into the GC.[1]
-
Sample Matrix Effects: The sample matrix might interfere with the detection of the internal standard.[1]
-
IS Degradation: The stability of methyl this compound in your sample or solvent over time could be a factor. It is advisable to prepare fresh IS solutions and add them to samples shortly before analysis.[1]
-
System Leaks: Leaks in gas lines or connections can result in inconsistent flow rates and, consequently, variable peak areas.[2]
Q2: My methyl this compound peak is either too large or too small. How can I adjust it?
A2: The goal is to have the internal standard peak area in a similar range to the major analytes of interest.[1]
-
Inappropriate IS Concentration: If the peak is too large, it may saturate the detector.[1] Dilute your methyl this compound stock solution. Conversely, if the peak is too small, you may need to use a more concentrated stock solution.
-
Adjust Injection Volume: If diluting the stock solution is not feasible or the peak is still too large, consider reducing the injection volume.[1]
Q3: I'm observing co-elution of my methyl this compound peak with another component in my sample. What should I do?
A3: Co-elution can be addressed by modifying your GC method or checking for endogenous compounds.
-
Optimize Chromatographic Conditions: Adjust the GC oven temperature program. A slower ramp rate (e.g., 2-3°C/min) can improve the separation of closely eluting peaks.[3] You can also consider changing the initial oven temperature or the final temperature.[1]
-
Column Polarity: Using a column with a different stationary phase polarity can resolve co-elution issues.[1] For Fatty Acid Methyl Esters (FAMEs), highly polar cyanopropyl or PEG-based (wax) columns are often recommended.[3]
-
Check for Endogenous Tridecanoic Acid: Some samples may naturally contain tridecanoic acid, which will be methylated and co-elute with your internal standard.[1] To verify this, analyze a sample without adding the methyl this compound standard. If a peak is still present at the same retention time, you may need to choose a different odd-chain fatty acid methyl ester (e.g., methyl pentadecanoate) as your internal standard.[1]
Q4: My peaks are tailing or fronting. What are the likely causes and solutions?
A4: Peak tailing or fronting can be caused by several factors:
-
Column Overloading: Injecting too much sample can lead to broad or tailing peaks. Diluting your sample is a common solution.[4]
-
Active Sites on the Column: Contaminants or degradation of the column can create active sites that interact with your analytes, causing peak tailing. Conditioning the column at a high temperature can help remove contaminants.[2]
-
Improper Injection Parameters: Ensure the injection temperature is adequate to volatilize the sample without causing degradation.[2]
Experimental Protocols
Protocol 1: Sample Preparation via Transesterification
This protocol outlines a common method for preparing fatty acid methyl esters (FAMEs) from a lipid sample using a base-catalyzed reaction, with methyl this compound added as an internal standard.[2]
Materials:
-
Lipid sample (e.g., oil, fat extract)
-
Hexane
-
2 M Sodium hydroxide in methanol
-
Methyl this compound internal standard solution
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Accurately weigh a known amount of the lipid sample into a screw-cap test tube.
-
Add a precise volume of the methyl this compound internal standard solution to the sample.
-
Add 2 mL of hexane and vortex to dissolve the sample.
-
Add 200 µL of 2 M sodium hydroxide in methanol.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Allow the mixture to stand for 5-10 minutes for the reaction to complete and for the layers to separate.
-
Centrifuge for 5 minutes to ensure a clear separation of the layers.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.[2]
Protocol 2: General GC-FID Instrument Parameters
These are general starting parameters for the analysis of FAMEs, including methyl this compound. Optimization will likely be required based on your specific instrument, column, and sample matrix.[2]
| Parameter | Recommended Setting |
| GC Column | Highly polar column (e.g., DB-FFAP, CP-Sil 88, DB-FATWAX) |
| Injector Temperature | 250 °C[5][6] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 to 100:1[5][6] |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 240°CHold: 10 min |
| Detector (FID) Temp. | 280-300 °C[3][6] |
| Hydrogen Flow Rate | 30-40 mL/min[3][5] |
| Air Flow Rate | 300-450 mL/min[3][5] |
| Makeup Gas (N₂ or He) | 30-45 mL/min[3][5] |
Troubleshooting Workflows
Workflow for Inconsistent Peak Area
Caption: Troubleshooting workflow for inconsistent peak areas.
Workflow for Peak Co-elution
Caption: Troubleshooting workflow for peak co-elution issues.
References
Technical Support Center: Optimizing Tridecanoate Peak Resolution in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic peak resolution of tridecanoate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound, often analyzed as its methyl ester (methyl this compound), is frequently caused by active sites within the gas chromatography (GC) system. These sites, which can be free silanol groups on the inlet liner, glass wool, or the column itself, can interact with the polar carboxyl group of the analyte, leading to delayed elution and asymmetrical peak shapes.[1][2] This can result in inaccurate peak integration and reduced resolution.[1]
Q2: What are the likely causes of retention time variability for my this compound peak?
A2: Unstable retention times for this compound can be caused by several factors. Common culprits include fluctuations in oven temperature, carrier gas flow rate, and head pressure.[1] Column aging and contamination can also contribute to shifts in retention time.[1] It is also common to observe initial retention time shifts that stabilize over subsequent runs, especially after the instrument has been idle.[1]
Q3: I am observing co-elution of this compound with other fatty acids. How can I improve separation?
A3: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. To improve the separation of this compound from other fatty acids, several strategies can be employed:
-
Optimize the Temperature Program: Lowering the initial temperature or reducing the temperature ramp rate can enhance separation for closely eluting compounds.[3][4]
-
Change the GC Column: Switching to a column with a different stationary phase chemistry can alter selectivity. For fatty acid methyl esters (FAMEs), polar stationary phases like polyethylene glycol (WAX) are often recommended.[3][4]
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium or Hydrogen) can improve column efficiency and resolution.[3]
-
Increase Column Length or Decrease Internal Diameter: A longer column increases efficiency and resolution, though it also increases analysis time. A smaller internal diameter column can also enhance efficiency.[3]
Q4: My this compound peak is fronting. What could be the cause?
A4: Peak fronting, where the first half of the peak is broader than the second half, is often a result of column overload.[5][6][7] This happens when the amount of sample injected exceeds the capacity of the column.[5][7] It can also be caused by poor sample solubility in the mobile phase or a collapsed column bed.[5]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
This guide provides a systematic approach to troubleshooting and resolving poor peak shapes for this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shape.
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Active sites in the GC system (liner, column).[1][2] | Use deactivated inlet liners and columns. Regularly condition the column at high temperatures.[1] |
| Poor column installation or cut. | Re-cut the column end for a clean, square cut and ensure it is installed at the correct depth in the injector.[2] | |
| Column contamination. | Bake out the column at its maximum recommended temperature. Trim a small portion from the front of the column.[8] | |
| Peak Fronting | Column overload.[5][7] | Reduce the sample concentration or the injection volume.[5][7] |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete and rapid vaporization without causing sample degradation.[1] | |
| Sample solvent incompatible with the mobile phase (LC). | Dissolve the sample in the initial mobile phase if possible.[9] |
Problem 2: Inconsistent Retention Times
This guide outlines steps to identify and correct retention time drift for this compound.
Troubleshooting Workflow for Retention Time Variability
Caption: Troubleshooting workflow for retention time variability.
| Symptom | Possible Cause | Recommended Action |
| Retention Time Drifting | Fluctuations in oven temperature, carrier gas flow rate, or head pressure.[1] | Verify that the instrument's temperature and pressure controllers are functioning correctly and are stable.[1] |
| Leaks in the system. | Perform a leak check of the gas lines, fittings, and septum.[1] | |
| Column contamination or aging. | Condition the column at a high temperature. If the problem persists, the column may need to be replaced.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis (as FAME)
This protocol describes the derivatization of fatty acids, including tridecanoic acid, to their corresponding fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
-
Lipid sample
-
Methyl this compound internal standard solution (if quantitative analysis is desired)
-
0.5 M Methanolic NaOH or KOH
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Accurately weigh 20-50 mg of the lipid sample into a screw-cap test tube.
-
If using an internal standard, add a known volume of the methyl this compound solution to the sample.
-
Add 2 mL of 0.5 M methanolic NaOH or KOH.
-
Cap the tube tightly and heat at 80-100°C for 10-20 minutes, with occasional vortexing.
-
Cool the tube to room temperature.
-
(Optional, for acid-catalyzed esterification) Add 2 mL of 14% BF₃ in methanol, cap, and heat at 80-100°C for 10-20 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the cooled mixture.
-
Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL GC vial for analysis.[10]
Protocol 2: General GC-FID Method for FAME Analysis
This protocol provides a starting point for the analysis of FAMEs, including methyl this compound, by Gas Chromatography with Flame Ionization Detection (GC-FID). Optimization may be required for specific instruments and samples.
| Parameter | Typical Value | Notes |
| GC System | Agilent 6890 GC system or equivalent[8] | |
| Column | DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[8] | A polar column is recommended for FAME analysis.[3] |
| Carrier Gas | Helium or Hydrogen[8] | Set to a constant flow rate of 1-2 mL/min.[8] |
| Injector | Split/splitless inlet | |
| Injector Temperature | 250 °C[8] | Temperature should be high enough to ensure rapid vaporization but not so high as to cause degradation. |
| Injection Volume | 1 µL[8] | |
| Split Ratio | 50:1[8] | Adjust based on sample concentration to avoid column overload. |
| Oven Temperature Program | Initial: 120 °C, hold for 1 minRamp 1: 10 °C/min to 175 °C, hold for 10 minRamp 2: 5 °C/min to 210 °C, hold for 5 minRamp 3: 5 °C/min to 230 °C, hold for 5 min[8] | A slower ramp rate can improve resolution of closely eluting peaks.[3] |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 280 °C[8] | |
| Detector Gases | Hydrogen: 40 mL/minAir: 450 mL/minMakeup Gas: 30 mL/min[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. asdlib.org [asdlib.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
Minimizing sample degradation during tridecanoate extraction
Welcome to the technical support center for tridecanoate extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample degradation and troubleshooting common issues encountered during the extraction of tridecanoic acid and its esters.
Frequently Asked Questions (FAQs)
Q1: What is tridecanoic acid and why is it used in research?
A1: Tridecanoic acid (C13:0) is a saturated fatty acid with a 13-carbon chain. Due to its infrequent natural occurrence in most biological samples, its methyl ester form, methyl this compound, is widely used as an internal standard for the accurate quantification of other fatty acids in gas chromatography (GC) analysis.[1]
Q2: What are the primary causes of this compound degradation during extraction?
A2: Although saturated fatty acids like this compound are more stable than their unsaturated counterparts, degradation can still occur. The main causes are hydrolysis of its ester form (methyl this compound), oxidation at elevated temperatures or prolonged exposure to air, and potential transesterification if an alcohol other than methanol is present with a catalyst.[2]
Q3: How should I store my samples before this compound extraction to ensure stability?
A3: To prevent enzymatic degradation and oxidation, tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] For plasma and red blood cells, storage at -80°C is also recommended to prevent degradation of fatty acids.[4] Long-term storage at -20°C may be acceptable for some sample types, but -80°C is the safest approach for preserving sample integrity.[4][5]
Q4: Is it necessary to add an antioxidant during the extraction process?
A4: Yes, it is a highly recommended practice. While this compound itself is saturated and less prone to oxidation, biological samples contain a mixture of fatty acids, including highly unstable polyunsaturated fatty acids (PUFAs). The degradation products of PUFAs can potentially interfere with the analysis. Adding an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent protects all fatty acids in the sample from oxidation.[3][6]
Q5: What is derivatization and why is it necessary for this compound analysis by GC?
A5: Derivatization is a chemical process that converts a compound into a product of similar structure, called a derivative. For GC analysis of fatty acids like tridecanoic acid, derivatization into fatty acid methyl esters (FAMEs), such as methyl this compound, is essential. This process increases the volatility and thermal stability of the fatty acids, which improves their chromatographic separation and detection.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete Extraction: The solvent may not have fully penetrated the sample matrix. 2. Incomplete Phase Separation: A clear separation between the organic and aqueous layers was not achieved. 3. Adsorption to Labware: Fatty acids can adhere to plastic surfaces. | 1. Ensure thorough homogenization of the sample. Use a sufficient solvent-to-sample ratio (e.g., 20:1 v/w). Consider performing sequential extractions (2-3 times).[3] 2. Centrifuge the sample at a sufficient speed and for an adequate duration. Adding a salt solution (e.g., 0.9% NaCl) can help improve phase separation.[3] 3. Use glass or Teflon labware whenever possible, especially when working with organic solvents.[8][9] |
| Inconsistent Quantification with Methyl this compound Internal Standard | 1. Timing of Standard Addition: The internal standard was added after the extraction or derivatization step. 2. Derivatization Inefficiency: The derivatization reaction may be incomplete for either the analytes or the internal standard. 3. Co-elution: Another compound in the sample matrix is eluting at the same retention time as methyl this compound. | 1. The internal standard should be added at the very beginning of the sample preparation process, before extraction, to account for any losses during all subsequent steps.[1][10] 2. Optimize the derivatization protocol. Ensure reagents are fresh and reaction times and temperatures are appropriate.[11][12] 3. Check the mass spectrum of the peak to confirm its identity. If co-elution is occurring, adjust the GC temperature program to improve separation. |
| Appearance of Unexpected Peaks in GC Chromatogram | 1. Sample Degradation: Hydrolysis of methyl this compound can lead to a peak for tridecanoic acid. Oxidation can create various degradation products. 2. Solvent Contamination: Solvents may contain impurities that are detected by the GC. 3. Contamination from Labware: Plasticizers can leach from plastic containers or pipette tips.[9] | 1. Review sample handling and storage procedures. Ensure an inert atmosphere and low temperatures are maintained. Use fresh, anhydrous solvents.[2] 2. Run a solvent blank to check for contamination. Use high-purity, GC-grade solvents. 3. Use glass and Teflon materials. Avoid storing lipid extracts in plastic containers.[9] |
Experimental Protocols
Protocol 1: Extraction of Total Fatty Acids from Plasma (including this compound as Internal Standard)
This protocol is a modified Folch method, designed to minimize degradation and ensure high recovery of fatty acids.
1. Materials:
-
Plasma sample
-
Methyl this compound internal standard solution (in hexane or chloroform/methanol)
-
Chloroform/Methanol (2:1, v/v) with 0.01% BHT (ice-cold)
-
0.9% NaCl solution (ice-cold)
-
Hexane (GC-grade)
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with Teflon-lined caps
-
Glass Pasteur pipettes
-
Nitrogen gas line
2. Procedure:
-
Sample Preparation: Place 100 µL of plasma into a glass centrifuge tube.
-
Internal Standard Addition: Add a known amount of methyl this compound internal standard to the plasma sample.
-
Lipid Extraction:
-
Add 2 mL of ice-cold chloroform/methanol (2:1, v/v) containing 0.01% BHT.
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 30 minutes.
-
-
Phase Separation:
-
Add 0.5 mL of ice-cold 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.
-
Flush the tube with nitrogen, cap tightly, and heat at 100°C for 30 minutes.[6]
-
-
FAME Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute, then centrifuge at 1,000 x g for 5 minutes.
-
-
Sample Collection for GC:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Key degradation and derivatization pathways for this compound.
Caption: A typical workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. avantiresearch.com [avantiresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Tridecanoate Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using tridecanoate (or its derivatives like methyl this compound) as an internal standard (IS) in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound, often in the form of methyl this compound for gas chromatography (GC) analysis, is used as an internal standard to enhance the accuracy and precision of quantitative analysis.[1][2] It is a compound added in a known, constant amount to all samples, calibration standards, and blanks.[1][2] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively compensated for.[1][2]
Q2: At what stage of sample preparation should the this compound internal standard be added?
A2: For analyses that involve extraction and/or derivatization steps, such as Fatty Acid Methyl Ester (FAME) analysis, it is crucial to add the internal standard at the earliest possible stage.[1] This ensures that the internal standard experiences the same potential losses or variations as the analytes throughout the entire sample preparation procedure, providing a more accurate correction.[1]
Q3: What are the key characteristics of a good internal standard like this compound?
A3: An ideal internal standard should possess the following characteristics:
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Chemical Similarity: It should be chemically similar to the analytes of interest.[1][2]
-
Not Naturally Present: It should not be naturally present in the sample matrix.[1] Tridecanoic acid (a 13-carbon fatty acid) is often chosen because it is rare in most biological samples.[3]
-
Chromatographic Resolution: It must be well-resolved from all other components in the sample chromatogram, meaning it should not co-elute with any analytes or matrix components.[1]
-
Elution Proximity: It should elute close to the analytes of interest without overlapping.[1]
-
Stability: The internal standard must be stable throughout the entire analytical process, from sample preparation to detection.[1]
Q4: How do I prepare a stock solution of methyl this compound?
A4: To prepare a stock solution, accurately weigh a known amount of pure methyl this compound. Dissolve it in a suitable high-purity, aprotic solvent (e.g., hexane or isooctane) in a volumetric flask to a precise final volume.[1][4] It is important to account for the purity of the standard when calculating the exact concentration.[1] For long-term stability, store the stock solution at low temperatures (e.g., -20°C) and in an inert atmosphere to prevent degradation.[2][4]
Troubleshooting Guides
Problem 1: Inconsistent Internal Standard Peak Area Across Injections
This is a common issue that can significantly impact the reliability of your quantitative results. The table below illustrates a typical scenario of decreasing IS peak area over a sequence of injections.
Data Presentation: Inconsistent IS Peak Area
| Injection Number | Sample ID | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| 1 | Standard 1 | 55,123 | 150,567 | 0.366 |
| 2 | Standard 2 | 110,543 | 149,890 | 0.737 |
| 3 | Sample 1 | 82,345 | 135,432 | 0.608 |
| 4 | Sample 2 | 78,912 | 120,111 | 0.657 |
| 5 | QC 1 | 95,678 | 105,890 | 0.904 |
| 6 | Blank | 0 | 95,321 | N/A |
Potential Causes and Solutions
-
Inaccurate Addition of IS: Pipetting errors or inconsistent volumes of the IS solution added to each sample can lead to variability.
-
Solution: Use a calibrated positive displacement pipette for adding the IS. Prepare a large batch of the IS spiking solution to be used for all samples and standards in a single run to minimize variability.[1]
-
-
Injector Issues: Inconsistent injection volumes due to syringe problems (e.g., bubbles, worn plunger) or autosampler malfunction can cause fluctuating peak areas.
-
IS Degradation: The internal standard may not be stable in the sample matrix or solvent over time, especially if samples are left at room temperature for extended periods.
-
Instrument Drift: A gradual decrease in detector response over a long analytical run can lead to decreasing peak areas.
-
Solution: While an IS is meant to correct for this, a significant drift can still be problematic. Allow the instrument to stabilize sufficiently before starting the analysis. Monitor the IS response in quality control (QC) samples interspersed throughout the run.
-
Experimental Protocols: Verifying Injection Precision
-
Prepare IS Solution: Prepare a solution of methyl this compound in a suitable solvent (e.g., hexane) at a concentration that gives a strong, on-scale peak.
-
Consecutive Injections: Make at least 10 consecutive injections of the same IS solution.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the IS peak area. An RSD of <2% is generally considered good for modern autosamplers. A high RSD may indicate a problem with the syringe or autosampler.
Mandatory Visualization: Troubleshooting Inconsistent IS Peak Area
Caption: Workflow for optimizing internal standard concentration.
Problem 3: Co-elution of Internal Standard with an Analyte or Matrix Component
Co-elution can lead to inaccurate peak integration and, consequently, erroneous quantification.
Potential Causes and Solutions
-
Suboptimal Chromatographic Conditions: The GC oven temperature program, carrier gas flow rate, or column polarity may not be suitable for separating the IS from other components.
-
Solution: Modify the GC method. Adjust the initial oven temperature, ramp rate, or final temperature to improve resolution. Consider using a column with a different stationary phase polarity. *[1] Presence of Endogenous this compound: In rare cases, the sample matrix may contain naturally occurring this compound.
-
Solution: Analyze a sample without the addition of the internal standard to check for any naturally occurring methyl this compound. I[1]f present, another odd-chain fatty acid methyl ester (e.g., methyl pentadecanoate) may need to be selected as the internal standard.
-
[1]Experimental Protocols: Checking for Co-elution
-
Analyze Blank Matrix: Prepare and analyze a sample of the blank matrix (without any added IS or analytes) using your current method. Check for any peaks at or near the retention time of methyl this compound.
-
Analyze IS Only: Inject a solution containing only the methyl this compound internal standard to confirm its retention time.
-
Analyze Analytes Only: Inject a standard solution containing all your analytes of interest (without the IS) to check for any analyte peaks eluting at the same time as the IS.
-
Overlay Chromatograms: Overlay the chromatograms from the three injections above with a chromatogram of a full sample (matrix + analytes + IS) to visually inspect for any peak co-elution.
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Tridecanoate Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tridecanoate analysis via mass spectrometry. Our goal is to help you enhance the sensitivity and reliability of your this compound detection experiments.
Troubleshooting Guide: Low Signal Intensity & Poor Sensitivity
Low signal intensity is a common challenge in mass spectrometry that can hinder accurate quantification of this compound. This guide provides a systematic approach to identifying and resolving the root causes of poor sensitivity.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound signal intensity.
| Potential Issue | Question to Ask | Recommended Action |
| Sample Preparation | Is your this compound derivatized to its methyl ester (methyl this compound) for GC-MS analysis? | For GC-MS, derivatization to a more volatile form is crucial.[1] Use an acid- or base-catalyzed esterification protocol.[1][2] For LC-MS, derivatization can also improve ionization efficiency.[3][4][5] |
| Are you experiencing inefficient extraction from your sample matrix? | Use a robust lipid extraction method, such as the Folch method.[6] Ensure the chosen solvent is appropriate for this compound. Hexane is commonly used for FAME extraction.[2][7] | |
| Could your sample be degrading during preparation or storage? | Prepare fresh standard solutions regularly. Store stock solutions in a cool, dark place, and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8] | |
| Mass Spectrometry Parameters | Have you selected the optimal ionization mode? | For LC-MS, electrospray ionization (ESI) is common.[9][10] Test both positive and negative ion modes to determine which provides the best signal for your analyte.[9][10] For GC-MS, electron ionization (EI) is standard.[7] |
| Are your ion source parameters optimized? | Systematically adjust ion source parameters, paying close attention to spray voltage, source temperature, and nebulizing/drying gas flows.[11] | |
| For MS/MS, is the collision energy optimized? | Adjust the collision energy to maximize the response of your product ions, while leaving 10-15% of the parent ion.[9][12] | |
| Chromatography | Is your chromatographic separation adequate? | Poor chromatography can lead to broad peaks, which reduces the signal-to-noise ratio.[11] Ensure your column and mobile phase are appropriate for fatty acid methyl ester analysis. A non-polar capillary column (e.g., DB-5ms) is often used for GC-MS.[7] |
| Matrix Effects | Are co-eluting matrix components suppressing your signal? | Matrix effects can significantly reduce analyte signal.[13][14][15] Consider strategies like using a stable isotope-labeled internal standard, creating matrix-matched calibration curves, or performing additional sample cleanup.[13] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A1: Direct analysis of free fatty acids like tridecanoic acid by GC-MS can result in poor peak shape and inaccurate quantification due to their polarity and low volatility.[1] Derivatization to a more volatile and less polar form, typically fatty acid methyl esters (FAMEs) like methyl this compound, is a critical sample preparation step.[1]
Q2: What are the common derivatization methods for this compound?
A2: The two primary methods are acid-catalyzed and base-catalyzed esterification/transesterification.[1]
-
Acid-catalyzed esterification , often using BF₃ in methanol or methanolic HCl, is suitable for both free fatty acids and esterified lipids.[1][2]
-
Base-catalyzed transesterification , using reagents like sodium methoxide, is a rapid method suitable for triglycerides and other esters but will not derivatize free fatty acids.[1]
Q3: Should I use an internal standard for this compound quantification?
A3: Yes, using an internal standard is highly recommended to improve the accuracy and precision of your results.[6] Tridecanoic acid and its methyl ester are often used as internal standards for the analysis of other fatty acids because they are not commonly found in biological samples.[2][16] The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[6]
Q4: What could be causing my calibration curve to be non-linear?
A4: A non-linear calibration curve suggests that the ratio of the analyte response to the internal standard response is not proportional to the concentration ratio.[8] Potential causes include:
-
Concentration range is too wide: This can lead to detector saturation at high concentrations.
-
Purity of the internal standard: Impurities in the internal standard can affect the response ratio.
-
Matrix effects: The sample matrix can interfere with the ionization of the analyte and/or the internal standard.[13][17]
-
Inappropriate curve fitting model: Ensure you are using the correct regression model for your data.
Q5: How can I minimize matrix effects in my analysis?
A5: Several strategies can be employed to minimize matrix effects:[18]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[18]
-
Optimized Sample Cleanup: Incorporate additional cleanup steps to remove interfering substances before analysis.[19]
-
Chromatographic Separation: Improve the separation of your analyte from co-eluting matrix components by optimizing your LC or GC method.[18]
-
Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[13]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.[13]
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Tridecanoic Acid to Methyl this compound
This protocol is suitable for samples containing free fatty acids.
Workflow for Acid-Catalyzed Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Matrix Effects in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Best practices for storing tridecanoate analytical standards
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling tridecanoate analytical standards. Adherence to these guidelines is crucial for maintaining the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended storage temperature for this compound analytical standards?
For long-term storage, it is recommended to store this compound analytical standards, both neat and in solution, at -20°C or below.[1] For short-term storage (a few weeks), refrigeration at 2-8°C is acceptable.[1] Storing at low temperatures significantly reduces the rate of potential degradation reactions.[1]
Q2: My this compound standard is a solid at room temperature. How should I handle it?
Tridecanoic acid has a melting point of around 41-42°C, while methyl this compound melts at approximately 5.5°C. If your standard is solid, it is crucial to allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.[2] For solutions that have been frozen, gentle warming and sonication for 10-15 minutes can help ensure that all components are fully redissolved.
Q3: What is the best solvent for dissolving and storing this compound standards?
For optimal stability, especially for long-term storage, non-polar, aprotic solvents are preferred. Hexane is an excellent choice due to its inert nature, which minimizes the risk of hydrolysis and other degradation reactions. Other suitable solvents include chloroform and ethanol for short-term use and stock solution preparation. Avoid using alcohols other than methanol for methyl this compound standards to prevent transesterification.
Q4: I suspect my this compound standard has degraded. What are the likely causes and how can I check for degradation?
Degradation of this compound standards, particularly methyl this compound, can occur through three primary mechanisms:
-
Hydrolysis: The presence of water can hydrolyze the ester bond of methyl this compound, yielding tridecanoic acid and methanol. This can be accelerated by acidic or basic contaminants.
-
Oxidation: Although saturated fatty acids are relatively stable against oxidation compared to their unsaturated counterparts, prolonged exposure to air (oxygen), light, and elevated temperatures can initiate oxidative degradation.
-
Transesterification: If methyl this compound is stored in an alcohol solvent other than methanol (e.g., ethanol) in the presence of an acid or base catalyst, it can be converted to a different ester (e.g., ethyl this compound).
You can check for degradation using the following analytical techniques:
-
Gas Chromatography (GC): The appearance of new peaks in the chromatogram can indicate degradation. For methyl this compound, a later-eluting peak might correspond to the less volatile tridecanoic acid.
-
Thin-Layer Chromatography (TLC): Degradation can be observed as the appearance of a new spot with a different retention factor (Rf) value. Tridecanoic acid is more polar than methyl this compound and will have a lower Rf value.
Q5: How should I handle this compound standards to ensure their stability?
-
Minimize Exposure: Limit the exposure of the standard to air and light. Use amber vials or store clear vials in the dark.[1]
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can prevent oxidation.[1]
-
Proper Sealing: Ensure vials are tightly sealed with Teflon-lined caps to prevent solvent evaporation and moisture ingress.
-
Avoid Contamination: Use clean, dry glassware and syringes to handle the standards.
-
Aliquoting: For frequently used standards, consider preparing smaller aliquots from the main stock to avoid repeated warming and cooling of the entire stock.
Data Presentation: Stability of Saturated Fatty Acid Methyl Esters
| Storage Condition | Purity after 12 months | Purity after 48 months |
| -20°C in Hexane (Amber, Sealed Vial) | >99% | >99% |
| 4°C in Hexane (Amber, Sealed Vial) | >99% | ~98-99% |
| 25°C in Hexane (Amber, Sealed Vial) | ~98-99% | ~95-97% |
| 25°C in Hexane (Clear Vial, Exposed to Light) | ~95-97% | <90% |
Note: This data is illustrative and based on the known stability of saturated fatty acid methyl esters. Actual stability may vary depending on the purity of the solvent and the initial quality of the standard.
Experimental Protocols
Protocol 1: Stability Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a method to quantitatively assess the stability of a this compound analytical standard over time.
1. Materials and Reagents:
-
This compound analytical standard
-
High-purity hexane (or other suitable solvent)
-
Internal standard (e.g., methyl tetradecanoate)
-
GC vials with Teflon-lined septa
-
Gas chromatograph with FID detector and a suitable capillary column (e.g., DB-5ms)
2. Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound standard in hexane at a known concentration (e.g., 1 mg/mL). Prepare a separate stock solution of the internal standard.
-
Stability Study Setup: Aliquot the this compound solution into several GC vials, seal them, and store them under the desired conditions (e.g., -20°C, 4°C, 25°C in the dark, 25°C with light exposure).
-
Initial Analysis (Time 0): Take one vial from each storage condition. Add a precise amount of the internal standard solution. Analyze by GC-FID.
-
Subsequent Analyses: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition. Allow it to come to room temperature, add the internal standard, and analyze by GC-FID.
-
GC-FID Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen
-
3. Data Analysis:
-
Calculate the peak area ratio of the this compound to the internal standard for each sample.
-
The percentage of this compound remaining at each time point can be calculated as: (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100%
Protocol 2: Detection of Hydrolysis by Thin-Layer Chromatography (TLC)
This protocol provides a simple and rapid method to qualitatively check for the presence of tridecanoic acid, the hydrolysis product of methyl this compound.
1. Materials and Reagents:
-
Methyl this compound standard (to be tested)
-
Tridecanoic acid standard (for comparison)
-
TLC plates (silica gel 60 F254)
-
Developing solvent: Hexane:Ethyl Acetate:Acetic Acid (90:10:1, v/v/v)
-
Visualization reagent: 5% phosphomolybdic acid in ethanol, followed by heating.
2. Procedure:
-
Spotting: On a TLC plate, spot a small amount of the methyl this compound standard being tested and the tridecanoic acid standard.
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent front to move up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow the plate to dry. Spray the plate with the phosphomolybdic acid solution and heat it with a heat gun until spots appear.
3. Interpretation:
-
Methyl this compound will have a higher Rf value (travel further up the plate) than the more polar tridecanoic acid.
-
The presence of a spot in the test sample lane that corresponds to the Rf of the tridecanoic acid standard indicates hydrolysis has occurred.
Mandatory Visualization
Caption: Workflow for proper storage and handling of this compound standards.
References
Technical Support Center: Addressing Matrix Effects in Tridecanoate Quantification
Welcome to the technical support center for troubleshooting matrix effects in the quantification of tridecanoate. This guide provides detailed answers to frequently asked questions, step-by-step experimental protocols, and visual workflows to help you identify and mitigate matrix effects in your liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[3][4] The "matrix" consists of all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous substances.[1]
Q2: What are the common signs of matrix effects in my experimental data?
A2: Several indicators may suggest the presence of matrix effects in your this compound analysis. These include:
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Poor reproducibility of results across different sample preparations.[2]
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Inaccurate quantification, leading to high variability in measured concentrations.[2]
-
Non-linear calibration curves.[2]
-
Reduced sensitivity and poor signal-to-noise ratios for your this compound peak.[2]
-
Inconsistent peak areas for quality control (QC) samples.[2]
-
Analyte peak shape distortion or shifts in retention time.[5]
Q3: What are the primary causes of matrix effects in biological samples like plasma or serum?
A3: In biological matrices, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI) mass spectrometry.[6] These molecules are abundant in cell membranes and can co-extract with this compound during sample preparation. When they co-elute with the analyte, they can compete for ionization in the MS source, often leading to ion suppression.[6] Other endogenous components like proteins, salts, and metabolites can also contribute to matrix effects.[7]
Q4: How can I minimize matrix effects during my sample preparation?
A4: Effective sample preparation is a critical first step in mitigating matrix effects. The goal is to remove interfering components while maximizing the recovery of this compound. Common and effective techniques include:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples.[8][9] However, it may not effectively remove other interfering substances like phospholipids.[6][7]
-
Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte into an immiscible organic solvent, leaving many polar matrix components behind in the aqueous phase.[2][10]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while interfering compounds are washed away. SPE is often the most effective technique for cleaning up complex samples.[2][10] Specialized phases can be used to specifically target and remove phospholipids.[6]
Q5: Can optimizing my chromatography help reduce matrix effects?
A5: Yes, optimizing your chromatographic separation is a powerful strategy. By modifying the mobile phase composition, gradient, or switching to a different column chemistry (e.g., hydrophilic interaction liquid chromatography - HILIC), you can aim to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression or enhancement.[3][11]
Q6: What is the role of an internal standard in correcting for matrix effects?
A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[3][12] A SIL-IS co-elutes with the analyte and experiences similar matrix effects.[3] By calculating the ratio of the analyte peak area to the IS peak area, variations in signal due to matrix effects can be compensated for, leading to more accurate and precise quantification.[3]
Troubleshooting Guides
Guide 1: Diagnosing Matrix Effects
If you suspect that matrix effects are impacting your this compound quantification, the following workflow can help you confirm their presence and assess their magnitude.
Guide 2: Mitigation Strategies for Observed Matrix Effects
Once matrix effects have been confirmed, the following logical workflow can guide you through mitigation strategies.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol details the steps to quantitatively assess the presence and extent of matrix effects.[2][3]
Materials:
-
Blank matrix (e.g., plasma, serum) free of this compound.
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (e.g., this compound-d3).
-
Reagents and solvents for your established sample preparation method.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean tube, spike the this compound standard and the internal standard into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final, clean extract, spike the this compound standard and the internal standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard and the internal standard into a blank matrix sample before starting the sample preparation procedure. The concentration should be the same as in Set A.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte (this compound) and the internal standard.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = [ (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) ] x 100
-
Recovery (%) = [ (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) ] x 100
-
Process Efficiency (%) = [ (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A) ] x 100
-
Interpretation of Results:
| Parameter | Ideal Value | Indication of a Problem |
| Matrix Effect | 100% | < 85% suggests ion suppression; > 115% suggests ion enhancement. |
| Recovery | 100% | < 85% indicates loss of analyte during the sample preparation process. |
| Process Efficiency | 100% | A low value indicates a combination of analyte loss and/or ion suppression. |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general methodology for using SPE to clean up plasma samples and reduce phospholipid-based matrix effects.
Materials:
-
Mixed-mode or phospholipid removal SPE cartridges/plates.
-
Plasma sample.
-
Internal standard solution.
-
Methanol, Acetonitrile, Water (LC-MS grade).
-
Formic acid or Ammonium hydroxide (for pH adjustment).
-
SPE manifold (vacuum or positive pressure).
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 10 (Suppression) | < 15 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 88 ± 7 | 85 ± 8 (Suppression) | < 10 |
| Solid-Phase Extraction (Phospholipid Removal Plate) | 92 ± 4 | 98 ± 5 | < 5 |
This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Derivatization of Tridecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of tridecanoic acid. The following information is designed to address specific issues encountered during experimental procedures, particularly for analysis by gas chromatography (GC) and mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of tridecanoic acid necessary for GC analysis?
A1: Derivatization is a crucial step for the analysis of fatty acids like tridecanoic acid by GC.[1] In their natural state, fatty acids are highly polar and have low volatility, which can lead to poor chromatographic results, including broad, tailing peaks and inaccurate quantification.[1][2][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ether, making the molecule more amenable to GC analysis.[1][4][5] This process improves peak shape, enhances thermal stability, and allows for more accurate and reproducible results.[4][5]
Q2: What are the most common derivatization techniques for tridecanoic acid?
A2: The two most prevalent derivatization methods for fatty acids, including tridecanoic acid, are:
-
Esterification: This method converts the carboxylic acid to a fatty acid methyl ester (FAME). A common and efficient reagent for this is boron trifluoride in methanol (BF3-methanol).[2][6][7] This technique is robust, and the resulting FAMEs are stable.[6][8]
-
Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[2] Silylation is effective for a wide range of fatty acids and can also derivatize other functional groups like hydroxyls.[2][6]
Q3: How do I choose between esterification (e.g., BF3-methanol) and silylation (e.g., BSTFA)?
A3: The choice of derivatization reagent depends on the specific requirements of your analysis:
-
BF3-Methanol (for FAMEs) is generally preferred for analyzing free fatty acids and provides stable derivatives.[2][6] It is a well-established method with extensive literature support.
-
BSTFA (for TMS esters) is advantageous when analyzing multiple types of analytes in a single run, as it can derivatize various functional groups, including hydroxyl and amino groups.[2] However, TMS derivatives can be sensitive to moisture and may be less stable over time compared to FAMEs.[2][6]
Q4: Can tridecanoic acid be used as an internal standard?
A4: Yes, due to its odd-numbered carbon chain, tridecanoic acid (or its methyl ester, methyl tridecanoate) is often present in very low concentrations or is absent in many biological and food samples.[1][9] This makes it an excellent internal standard for the quantification of other fatty acids.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of tridecanoic acid.
Issue 1: Low or No Product Yield (Incomplete Derivatization)
Symptoms:
-
Small or non-existent peak for derivatized tridecanoic acid in the chromatogram.
-
The presence of a broad, tailing peak corresponding to the underivatized free fatty acid.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Water | Both esterification and silylation reactions are highly sensitive to moisture.[2][8][11] Ensure all glassware is thoroughly dried and use high-purity, anhydrous solvents and reagents.[8] If samples are aqueous, they must be evaporated to complete dryness before adding derivatization reagents.[8][11] Consider adding a water scavenger like 2,2-dimethoxypropane to the reaction mixture.[8][11] |
| Degraded Reagents | Derivatization reagents can degrade over time, especially if not stored correctly.[8][11] Use fresh, high-quality reagents and adhere strictly to the storage conditions recommended by the manufacturer.[8] It is also good practice to run a reagent blank to check for contamination or degradation.[8] |
| Insufficient Reagent | An inadequate amount of derivatizing agent will lead to an incomplete reaction.[11] A significant molar excess of the reagent is typically recommended to drive the reaction to completion.[2][12] |
| Suboptimal Reaction Time/Temp | Derivatization reactions require specific temperatures and durations to proceed to completion. To determine the optimal derivatization time, analyze aliquots at different time points and plot the peak area against time. The optimal time is reached when the peak area no longer increases.[8] If the reaction remains incomplete, consider re-evaluating the reaction temperature.[8] |
| Sample Matrix Interference | Complex sample matrices can contain components that interfere with the derivatization reaction.[11] In such cases, a sample cleanup step prior to derivatization may be necessary. |
Issue 2: Presence of Artifact Peaks in the Chromatogram
Symptoms:
-
Unidentified peaks in the chromatogram of the derivatized sample and/or reagent blank.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reagent Impurities | The derivatization reagents themselves may contain impurities that appear as peaks in the analysis. Always use high-purity, GC-grade reagents.[8] Running a reagent blank (performing the entire derivatization and analysis procedure without the sample) is essential to identify any artifact peaks originating from the reagents.[8] |
| Side Reactions | Silylation, in particular, can sometimes lead to the formation of by-products or derivatization of other interfering compounds in the sample matrix.[2] Ensure that the reaction conditions (especially temperature) are not too harsh, as this can promote side reactions. |
| Contaminated Solvents/Glassware | Impurities from solvents or improperly cleaned glassware can be derivatized and appear as artifact peaks. Use high-purity solvents and ensure all glassware is meticulously cleaned and dried. |
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the formation of fatty acid methyl esters (FAMEs) and is adapted from established methods.[1][2][6]
Materials:
-
Hexane (GC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Micro reaction vessel (5-10 mL) with a tight-fitting cap[8]
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample containing tridecanoic acid into a micro reaction vessel.[1][8] If the sample is in an aqueous solvent, it must be evaporated to dryness under a stream of nitrogen.[1][8]
-
Derivatization: Add 2 mL of 12-14% BF3-Methanol reagent to the vessel.[1][8]
-
Heating: Tightly cap the vessel and heat at 60°C for 5-10 minutes.[1][8] Note that reaction times may need to be optimized for different sample matrices.[1]
-
Cooling: Cool the reaction vessel to room temperature.[1][8]
-
Extraction: Add 1 mL of deionized water and 1 mL of hexane to the vessel.[1][8] Vortex vigorously for 30-60 seconds to extract the FAMEs into the hexane (upper) layer.[1][8]
-
Phase Separation: Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.[1][8]
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[1][8]
-
Analysis: The sample is now ready for GC or GC-MS analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is for the formation of trimethylsilyl (TMS) esters.[2][12]
Materials:
-
Tridecanoic acid sample (dried)
-
BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Micro reaction vessel with a tight-fitting cap
Procedure:
-
Sample Preparation: Place the thoroughly dried sample containing tridecanoic acid into a micro reaction vessel.
-
Reagent Addition: Add the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS) and an appropriate volume of anhydrous solvent to the sample.[2][12] A molar excess of the reagent is required.[12]
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][12] Optimization of time and temperature may be necessary depending on the specific fatty acids.[2][12]
-
Cooling and Dilution: After the vial has cooled to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane or dichloromethane) if necessary.[2][12]
-
Analysis: The sample is now ready for immediate GC or GC-MS analysis. TMS derivatives can be sensitive to moisture, so prompt analysis is recommended.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the derivatization of tridecanoic acid.
Table 1: Typical Reaction Conditions for Derivatization
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Reagent Concentration | 12-14% w/w in Methanol[2][6] | 99:1 (BSTFA:TMCS) |
| Reagent to Sample Ratio | Significant molar excess | At least 2:1 molar ratio of reagent to active hydrogens[13] |
| Reaction Temperature | 60°C[2][8] | 60°C[2][12] |
| Reaction Time | 5-10 minutes (may require optimization)[8] | 60 minutes (may require optimization)[2][12] |
Table 2: GC-MS Parameters for Analysis of Tridecanoic Acid Methyl Ester
| Parameter | Guideline Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 10 min[14] |
| Carrier Gas | Helium |
| Ion Source Temperature | 230°C[15] |
| Mass Range | m/z 50-500[15] |
| Key Mass Fragments (m/z) | 74, 87, 228 (Molecular Ion)[15] |
Note: These parameters are a general guideline and may require optimization for specific instruments and columns.
Visualized Workflows
The following diagrams illustrate the experimental workflows and a troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sandia.gov [sandia.gov]
- 4. gcms.cz [gcms.cz]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Calibration curve issues in tridecanoate quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in tridecanoate quantitative analysis.
Troubleshooting Guide
This guide addresses common problems associated with calibration curves in the quantitative analysis of this compound, often used as an internal standard (IS) in its esterified form, methyl this compound.
Question: Why is my calibration curve for this compound analysis showing poor linearity (R² < 0.995)?
Answer:
Poor linearity of the calibration curve is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Steps for Poor Linearity:
-
Concentration Range and Detector Saturation:
-
Issue: The concentration of the internal standard (IS) or the analyte may be too high, leading to detector saturation, or too low, falling outside the linear range of the detector.[1]
-
Solution: Determine the linear dynamic range of your detector by injecting a series of standards at varying concentrations. Ensure that the chosen IS concentration and the calibration standard concentrations fall well within this range. The goal is to have the IS peak area in a similar range as the analytes of interest.[1]
-
-
Inconsistent Response Factor:
-
Issue: The relative response factor (RF) between the analyte and the IS is not constant across the calibration range.[1]
-
Solution: Calculate the response factor at each calibration level. The relative standard deviation (RSD) of the RFs should ideally be less than 15%.[1] If not, this indicates a potential issue with the standard preparations, instrument response, or the chosen IS.
-
-
Standard Preparation Errors:
-
Issue: Inaccuracies in pipetting, serial dilutions, or calculations can lead to standards with incorrect concentrations.
-
Solution: Use calibrated pipettes and Class A volumetric flasks.[2] Prepare fresh stock solutions and calibration standards, ensuring complete dissolution and homogenization.[2] It is also crucial to account for the purity of the analytical standard when calculating concentrations.[1][2]
-
-
Matrix Effects:
-
Issue: Components of the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3][4][5][6] This is particularly relevant in LC-MS analysis.
-
Solution: Prepare matrix-matched calibration standards by spiking known concentrations of the analyte and IS into a blank matrix that is similar to your samples.[1] This helps to compensate for the matrix effects. Further sample cleanup steps might also be necessary.[1][3]
-
-
Instrumental Issues:
-
Issue: Inconsistent injection volumes, leaks in the system, or a contaminated ion source can all contribute to poor linearity.[1][6]
-
Solution: Perform regular instrument maintenance, including checking the syringe for bubbles, ensuring the autosampler is functioning correctly, and cleaning the ion source.[1][6]
-
Question: My internal standard (this compound) peak area is inconsistent across my calibration standards and samples. What could be the cause?
Answer:
Inconsistent peak area of the internal standard is a critical issue as it undermines the principle of internal standard calibration. Here are the likely causes and their solutions.
Troubleshooting Inconsistent IS Peak Area:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Addition of IS | Use a calibrated positive displacement pipette for adding the IS. Prepare a single large batch of the IS spiking solution to be used for all standards and samples in an analytical run to minimize variability.[1] |
| Sample Matrix Effects | The sample matrix can suppress or enhance the IS signal.[1][3] Evaluate matrix effects by preparing standards in a matrix that mimics the sample.[1] Consider additional sample cleanup procedures to remove interfering components.[1][3] |
| Injector Malfunction | Inconsistent injection volumes can lead to variable peak areas. Perform injector maintenance. Check the syringe for air bubbles and ensure it is working correctly. Run a series of blank injections with only the IS to verify reproducibility.[1] |
| IS Degradation | The internal standard may not be stable in the sample solvent or over time. Prepare fresh IS solutions and add them to the samples shortly before analysis.[1] |
| Co-elution | A component in the matrix may be co-eluting with the internal standard, interfering with its peak integration. Modify the chromatographic method (e.g., adjust the temperature gradient in GC or the mobile phase composition in LC) to improve resolution.[1] Analyze a blank sample without IS to check for naturally occurring this compound or interfering peaks.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is methyl this compound commonly used as an internal standard?
A1: Methyl this compound is an ideal internal standard for several reasons: it is chemically similar to many fatty acid methyl esters (FAMEs) being analyzed, it is not naturally present in most biological samples, it is chromatographically well-resolved from other common fatty acids, and it is stable throughout the analytical process.[1][2] Its addition to samples and standards allows for the correction of variations arising from sample preparation and instrument drift, thereby improving the accuracy and precision of quantification.[1][7]
Q2: At what point in the sample preparation should I add the this compound internal standard?
A2: For analyses that involve an extraction and/or derivatization step (e.g., transesterification of lipids to FAMEs), the internal standard should be added at the earliest possible stage.[1] This ensures that the IS is subjected to the same experimental conditions and potential losses as the analyte of interest, providing more accurate correction.
Q3: How do I choose the optimal concentration for my this compound internal standard?
A3: The optimal concentration of the IS should result in a peak that is on-scale, has a good signal-to-noise ratio, and has a peak area that is in the same order of magnitude as the major analytes of interest.[1] A common goal is to achieve a peak area ratio of analyte to IS close to 1.[1] You can determine the optimal concentration by spiking a mid-range analyte standard with a few different IS concentrations (e.g., low, medium, high) and evaluating the resulting chromatograms.[1]
Q4: What should I do if my sample contains endogenous this compound?
A4: The presence of endogenous this compound in your samples will interfere with its use as an internal standard. You should first confirm its presence by analyzing a sample without adding the IS.[1] If present, you will need to select a different odd-chain fatty acid methyl ester that is not naturally occurring in your samples, such as methyl pentadecanoate.[1]
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
This protocol outlines the preparation of a stock solution and a series of working standards for generating a calibration curve for GC analysis.[2]
Materials:
-
Methyl this compound (analytical standard, ≥99% purity)
-
Hexane (HPLC or GC grade)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Preparation of Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of methyl this compound into a beaker.
-
Dissolve the standard in a small amount of hexane.
-
Carefully transfer the solution to a 10 mL Class A volumetric flask.
-
Rinse the beaker multiple times with small volumes of hexane, transferring the rinsings to the volumetric flask to ensure complete transfer.
-
Add hexane to the volumetric flask until the meniscus is level with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure a homogeneous solution.
-
Transfer the stock solution to a labeled amber glass vial and store it at -20°C.[2]
-
-
Preparation of Working Standards (e.g., 10-100 µg/mL):
-
Label five 10 mL volumetric flasks with the desired concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed for each working standard.
-
Using a calibrated micropipette, transfer the calculated volume of the stock solution into the corresponding labeled volumetric flask.
-
Dilute each flask to the 10 mL mark with hexane.
-
Cap and invert each flask 15-20 times for thorough mixing.
-
Transfer the working standards to individual labeled amber glass vials and store them at -20°C.[2]
-
Example Calibration Curve Data
The following table presents example data for a five-point calibration curve of methyl this compound. A linear regression of this data should yield a correlation coefficient (R²) of ≥0.995 for a valid calibration curve.[2]
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 75 | 1,125,000 |
| 100 | 1,500,000 |
Visualizations
Caption: Experimental workflow for this compound quantitative analysis.
Caption: Troubleshooting logic for poor calibration curve linearity.
Caption: Metabolic pathway of tridecanoic acid.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Tridecanoate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tridecanoate (tridecanoic acid, C13:0), a saturated odd-chain fatty acid, is crucial in various research and development areas, including nutritional studies, metabolic disorder research, and as an internal standard in broader fatty acid profiling. This guide provides an objective comparison of two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of the most suitable method depends on factors such as sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of this compound and other fatty acids using GC-MS and LC-MS/MS. This data is compiled from various validation studies to provide a comparative overview.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.008 - 0.016 mg/L (SIM)[1]; 0.18–38.3 fmol on column (TQMS)[2] | Typically in the low nanomolar range for fatty acids[3] |
| Limit of Quantification (LOQ) | 0.010 mg/L (SIM)[1] | Typically in the low nanomolar range for fatty acids[3] |
| Accuracy (% Recovery) | 83.6–109.6%[2] | Generally within 80-120% |
| Precision (%RSD) | < 5%[1] | Typically < 15% |
| Sample Preparation | Requires derivatization (esterification) | Can analyze free fatty acids directly, simplifying preparation[4] |
| Specificity | Good, enhanced by mass spectrometric detection | High, due to precursor and product ion monitoring (MRM) |
Experimental Protocols
Detailed methodologies are critical for achieving reliable and reproducible results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of tridecanoic acid necessitates a derivatization step to convert the non-volatile fatty acid into a more volatile fatty acid methyl ester (FAME).
1. Sample Preparation and Derivatization (Esterification)
-
Lipid Extraction: For biological samples like plasma or tissues, lipids are first extracted using a suitable method such as the Folch or Bligh and Dyer techniques.
-
Esterification: A common and effective method is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.
-
To the dried lipid extract, add a known volume of 12-14% BF₃ in methanol.
-
If tridecanoic acid is being used as an internal standard for the quantification of other fatty acids, it is added at this stage.
-
The mixture is heated (e.g., at 60-100°C for 10-30 minutes) to facilitate the reaction.
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
-
The hexane layer is collected, dried (e.g., over anhydrous sodium sulfate), and transferred to a GC vial for analysis.
-
2. Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a wax-type or a mid-polar column).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all analytes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: For targeted quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound methyl ester. For broader analysis, full scan mode can be used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS can often analyze free fatty acids directly, which can simplify the sample preparation process.
1. Sample Preparation
-
Protein Precipitation: For plasma or serum samples, proteins are typically precipitated by adding a solvent like acetonitrile or methanol.
-
Extraction: The supernatant containing the fatty acids is collected. For some matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Internal Standard: A stable isotope-labeled internal standard of tridecanoic acid (e.g., tridecanoic acid-d25) is often added at the beginning of the sample preparation to ensure accurate quantification.
2. Instrumental Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of two or more solvents is typically used. For example, a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem mass spectrometry. This involves monitoring a specific precursor ion (the deprotonated tridecanoic acid molecule) and one or more of its characteristic product ions after fragmentation.
-
Mandatory Visualization
References
- 1. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 2. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Tridecanoate Measurement Across Analytical Platforms
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids such as tridecanoate (tridecanoic acid, C13:0) is crucial for metabolic research, biomarker discovery, and therapeutic development. The selection of an appropriate analytical platform is a critical decision that dictates the reliability, sensitivity, and throughput of these measurements. This guide provides an objective comparison of the two primary analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison guide synthesizes data from various studies to present a cross-validation of these methods. While direct comparative studies for this compound are limited, the data presented for other short and medium-chain fatty acids provide a reliable benchmark for performance evaluation.
Quantitative Performance Data
The choice between GC-MS and LC-MS for this compound analysis often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes these parameters for both methods. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Key Considerations |
| Limit of Detection (LOD) | High sensitivity, often in the low ng/mL to pg/mL range. | High sensitivity, can reach low femtomole range with derivatization[1]. | GC-MS generally offers high sensitivity, but LC-MS with appropriate derivatization can achieve comparable or even better sensitivity. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | In the ng/mL to µg/mL range, depending on the method. | Both platforms provide adequate quantification limits for many biological applications. |
| Linearity (r²) | Excellent, typically >0.99. | Excellent, typically >0.99. | Both techniques exhibit a broad linear dynamic range. |
| Precision (%RSD) | Good, typically <15%. | Good, typically <15%. | Both methods demonstrate high reproducibility. |
| Accuracy (%Recovery) | Good, typically within 85-115%. | Good, typically within 85-115%. | Accuracy is highly dependent on the sample preparation and extraction method. |
| Derivatization | Mandatory to increase volatility. | Often optional but highly recommended to enhance sensitivity and chromatographic retention. | Derivatization adds a step to the workflow but can significantly improve performance. |
| Sample Throughput | Generally lower due to longer run times and sample preparation. | Typically higher, especially with modern UHPLC systems. | LC-MS is often favored for high-throughput screening. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible measurements of this compound. Below are representative methodologies for both GC-MS and LC-MS platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of this compound requires a derivatization step to convert the non-volatile fatty acid into a volatile fatty acid methyl ester (FAME).[2][3][4][5]
1. Sample Preparation and Lipid Extraction:
-
Internal Standard: Add a known amount of an appropriate internal standard, such as a stable isotope-labeled tridecanoic acid or another odd-chain fatty acid not present in the sample (e.g., nonadecanoic acid), to the biological sample (e.g., plasma, tissue homogenate).[6]
-
Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, with a mixture of chloroform and methanol.
2. Derivatization (Acid-Catalyzed Esterification):
-
Evaporate the extracted lipids to dryness under a stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol to the dried extract.
-
Incubate the mixture at 60°C for at least 1 hour to convert the fatty acids to their methyl esters.
-
After cooling, add 1 mL of hexane and 0.5 mL of water to the mixture and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for methyl this compound (e.g., m/z 74, 87, 228).[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS analysis of this compound can be performed directly, but derivatization is often employed to improve chromatographic retention and ionization efficiency.[7][8][9][10][11] A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[8][9]
1. Sample Preparation and Derivatization:
-
Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., stable isotope-labeled tridecanoic acid).
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
Derivatization:
-
To the supernatant, add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride in 50% acetonitrile.
-
Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[8]
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for the 3-NPH derivative of this compound.
Mandatory Visualizations
To further clarify the experimental workflows and the logical relationships in the cross-validation process, the following diagrams are provided.
Conclusion
Both GC-MS and LC-MS are robust and reliable methods for the quantification of this compound. The choice between them is contingent on the specific research question, the nature of the sample matrix, and the available instrumentation.
-
GC-MS is a well-established, highly sensitive, and cost-effective method, particularly for targeted analysis. The requirement for derivatization, however, can increase sample preparation time.
-
LC-MS/MS offers greater versatility, higher throughput, and can often analyze a wider range of metabolites simultaneously with simpler sample preparation.
For routine, high-throughput analysis of this compound, LC-MS/MS may be the preferred platform. For in-depth metabolic studies requiring high-resolution separation of various fatty acid isomers, GC-MS remains an excellent and powerful choice. A thorough cross-validation of results between the two platforms can provide the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Tridecanoate (C13:0) vs. Heptadecanoate (C17:0) as Indicators of Dairy Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dietary intake is a cornerstone of nutritional research and its application in drug development and public health. Self-reported dietary data are notoriously prone to bias, leading to a growing interest in objective biomarkers of food consumption. Among these, odd-chain fatty acids, particularly tridecanoate (C13:0) and heptadecanoate (C17:0), have been investigated as potential indicators of dairy fat intake. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biomarker Performance
The utility of a dietary biomarker is primarily assessed by the strength of its correlation with the intake of the specific food or nutrient. While both this compound and heptadecanoate are found in dairy fat, their concentrations and correlations with dairy intake can vary. Pentadecanoic acid (C15:0) is the most studied odd-chain fatty acid biomarker for dairy intake and is often analyzed alongside C17:0. Data for C13:0 is less abundant due to its very low concentrations in both dairy products and human plasma.[1]
A systematic review and meta-analysis of observational studies has provided pooled correlation coefficients for C17:0 with total dairy and dairy fat intake. While C15:0 generally shows a stronger correlation, C17:0 is also significantly associated with dairy consumption. Information on C13:0 is more limited, but it is suggested to be a measurable marker of dairy and microbial lipid intake.[2]
| Biomarker | Food Group | Correlation Coefficient (r) | 95% Confidence Interval | Notes |
| Heptadecanoic acid (C17:0) | Total Dairy Intake | 0.10 | 0.03 - 0.16 | Weaker correlation compared to C15:0.[3] |
| Dairy Fat Intake | 0.19 | 0.14 - 0.25 | Moderate correlation, but still weaker than C15:0.[3] | |
| Tridecanoic acid (C13:0) | Dairy & Microbial Lipid Intake | Not available | Not available | Considered a potential marker, but occurs at trace concentrations, making routine detection challenging.[1] |
| Pentadecanoic acid (C15:0) (for comparison) | Total Dairy Intake | 0.20 | 0.13 - 0.27 | Generally considered a better biomarker than C17:0 for total dairy intake.[3] |
| Dairy Fat Intake | 0.33 | 0.27 - 0.39 | Shows the strongest correlation with dairy fat intake among the odd-chain fatty acids.[3] |
Experimental Protocols
The quantification of this compound and heptadecanoate in biological samples, typically plasma or erythrocytes, is crucial for their validation as biomarkers. The most common analytical method is gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).
Sample Collection and Preparation
-
Blood Collection: Whole blood is collected from participants after a period of fasting. Plasma is separated by centrifugation.
-
Lipid Extraction: Total lipids are extracted from plasma or erythrocyte membranes using a solvent mixture, typically chloroform/methanol (2:1, v/v) according to the Folch method, or a safer alternative like methyl-tert-butyl ether (MTBE)/methanol.
-
Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a base (e.g., methanolic NaOH or KOH) to release the fatty acids from their esterified forms (in triglycerides, phospholipids, etc.). The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acidic catalyst (e.g., boron trifluoride in methanol or methanolic HCl). This derivatization step makes the fatty acids volatile for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a FAMEWAX column) and coupled to a mass spectrometer is used.
-
Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the heated injector port of the GC.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they travel through the capillary column. A temperature gradient program is used to optimize the separation.
-
Detection and Quantification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is used to identify and quantify each fatty acid. An internal standard (e.g., deuterated C17:0) is added at the beginning of the sample preparation to correct for any loss during the procedure and to allow for accurate quantification.
Experimental Workflow
Caption: A generalized workflow for dietary biomarker validation studies.
Metabolic and Signaling Pathways
The primary source of this compound and heptadecanoate in the human diet is from ruminant products, including dairy. These odd-chain fatty acids are synthesized by microorganisms in the rumen. However, there is also evidence for endogenous synthesis in humans, potentially through the elongation of shorter-chain fatty acids or the α-oxidation of even-chain fatty acids. This endogenous production could influence their reliability as exclusive biomarkers of dairy intake.
The metabolic fate of these fatty acids involves β-oxidation, which for odd-chain fatty acids yields propionyl-CoA in the final cycle. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle, contributing to energy production and gluconeogenesis.
While specific signaling roles for C13:0 and C17:0 are not well-established, some medium-chain fatty acids have been shown to act as signaling molecules by activating G protein-coupled receptors, such as GPR84.[2][4][5][6][7] GPR84 is expressed in immune cells and its activation can lead to pro-inflammatory responses. Whether this compound and heptadecanoate are potent ligands for GPR84 or other receptors requires further investigation.
Caption: Overview of the sources, metabolism, and potential signaling of C13:0 and C17:0.
Conclusion
Both this compound and heptadecanoate are associated with dairy fat intake and can serve as biomarkers. However, current evidence suggests that neither is a perfect indicator. Heptadecanoate (C17:0) shows a moderate correlation with dairy fat intake, but this is generally weaker than that observed for pentadecanoic acid (C15:0). The utility of this compound (C13:0) is limited by its extremely low concentrations in biological samples, which makes its reliable quantification challenging with standard methods.
For researchers and professionals in drug development, the choice of biomarker should be guided by the specific research question and the analytical capabilities available. While C17:0 can be a useful indicator, particularly when measured as part of a broader fatty acid profile, its limitations, including potential endogenous synthesis, should be considered. Future research should focus on more sensitive analytical methods for C13:0 and on studies directly comparing the performance of these odd-chain fatty acids as biomarkers of dairy intake in diverse populations.
References
- 1. news-medical.net [news-medical.net]
- 2. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 20 Years an Orphan: Is GPR84 a Plausible Medium-Chain Fatty Acid-Sensing Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tridecanoate (C13:0) Levels in Health and Disease
Guide Overview: Tridecanoic acid (C13:0 or tridecanoate) is an odd-chain saturated fatty acid found in trace amounts in the human body.[1][2] Unlike the more abundant even-chain fatty acids, this compound and other odd-chain fatty acids (OCFAs) are drawing significant scientific interest for their potential roles as biomarkers and modulators of metabolic health.[1][3] This guide provides a comparative overview of this compound levels, details the methodologies for its quantification, and illustrates its metabolic fate, offering a resource for researchers and drug development professionals.
Comparative Analysis of this compound Levels
Quantitative data directly comparing this compound concentrations in healthy versus diseased populations are limited due to its typically low abundance in human plasma, which can fall below routine detection limits.[1] However, epidemiological studies on related OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), consistently show that higher circulating levels are associated with a reduced risk of metabolic diseases, including type 2 diabetes.[1][4][5] It is suggested that the less abundant C13:0 may offer similar protection.[1]
The table below presents illustrative concentration ranges to demonstrate expected values in biological samples. These values are based on available data and should be supplemented with experimentally determined data for specific cohorts.
| Biological Matrix | State/Condition | Illustrative Concentration Range | Notes |
| Human Plasma | Healthy Adult | < 1.5 µg/mL | Often present at trace concentrations; may require specialized, highly sensitive analytical methods for accurate quantification.[1][6] |
| Human Plasma | Metabolic Disease | Potentially Lower | While direct data for C13:0 is scarce, higher levels of related OCFAs (C15:0, C17:0) are linked to lower risk of type 2 diabetes and other metabolic conditions.[1][4][5] |
| Human Plasma | High Dairy Intake | Potentially Higher | OCFAs are found in dairy fats, and their consumption can influence plasma concentrations.[7][8] |
| Rat Liver Tissue | Healthy (Wistar Rat) | 0.5 - 5.0 µg/g | Animal models provide insight into tissue-specific accumulation.[6] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is critical for research. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique.[6] The following protocol outlines a standard workflow for lipid extraction and analysis from biological samples like plasma or tissue homogenates.
Protocol 1: Total Lipid Extraction (Folch Method)
This method is used to isolate total lipids from a biological sample.
-
Materials:
-
Biological Sample (e.g., 100 µL plasma, 50 mg tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., a stable isotope-labeled C13:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
-
Procedure:
-
Add the biological sample to a glass centrifuge tube.
-
Add a known quantity of the internal standard.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) solution (e.g., 2 mL for a 100 µL sample).
-
Vortex the mixture vigorously for 2 minutes for thorough lipid extraction.[6]
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent) to induce phase separation.[6]
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the mixture into two distinct phases.[6]
-
Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a new tube.
-
Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.
-
Protocol 2: Derivatization and GC-MS Analysis
Fatty acids are derivatized to their fatty acid methyl esters (FAMEs) to improve their volatility for GC-MS analysis.
-
Materials:
-
Dried Lipid Extract
-
Boron Trifluoride (BF3) in Methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
GC vials
-
-
Procedure:
-
Add 1 mL of 14% BF3-methanol to the dried lipid extract.
-
Heat the tube at 100°C for 30 minutes in a heating block to facilitate methylation.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[6]
-
Centrifuge at 1,000 x g for 5 minutes to ensure clear phase separation.[6]
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[6]
-
-
GC-MS Analysis:
-
Injection: Inject the FAMEs sample onto a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
Separation: Run a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
-
Detection: Use a mass spectrometer to detect the FAMEs as they elute from the column. Monitor for characteristic ions of this compound methyl ester.
-
Quantification: Identify the this compound FAME peak based on its retention time compared to a known standard. Quantify the amount by comparing its peak area to the peak area of the internal standard.[6]
-
Visualization of Metabolic Pathway
This compound, as an odd-chain fatty acid, follows a distinct metabolic pathway compared to its even-chain counterparts. Its β-oxidation yields propionyl-CoA, which has anaplerotic properties, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle.[1]
Caption: β-Oxidation pathway of this compound (C13:0).
References
- 1. news-medical.net [news-medical.net]
- 2. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Odd chain fatty acid metabolism in mice after a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to the Accuracy and Precision of Tridecanoate Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is crucial for metabolic research, biomarker discovery, and therapeutic development. Tridecanoate (C13:0), a saturated odd-chain fatty acid, is of particular interest due to its origins from gut microbiota metabolism and its role as an internal standard in fatty acid analysis.[1][2] This guide provides an objective comparison of the primary analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The quantification of this compound is predominantly achieved through gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a viable, often less common, alternative. The choice of method depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.
The following table summarizes the typical performance characteristics of these methods for the analysis of fatty acids, including this compound. These values are representative and may vary based on the specific instrumentation, sample matrix, and experimental protocol.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.999 | 0.9805 - 0.998 |
| Limit of Detection (LOD) | 0.008 - 0.016 mg/L | 0.21 - 0.54 µg/mL | ~2 nM |
| Limit of Quantitation (LOQ) | 0.010 - 10 mg/L | 0.64 - 1.63 µg/mL | Not explicitly stated, but below basal endogenous levels |
| Intra-day Precision (%RSD) | < 5% | < 2.7 - 4.6% | < 15% |
| Inter-day Precision (%RSD) | < 5% | < 4.1 - 5.8% | < 15% |
| Accuracy (% Recovery) | Typically high with internal standard | 86.2 - 92.5% | Sufficient accuracy achieved |
Experimental Protocols
Accurate quantification of this compound necessitates meticulous sample preparation and analysis. The following are detailed methodologies for the key experiments cited.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Methyl Esters (FAMEs) Analysis
This protocol is widely used for the analysis of fatty acids in biological samples, where this compound often serves as an internal standard.[2][3]
1. Sample Preparation and Derivatization:
-
Lipid Extraction: For biological samples like plasma or tissue, a lipid extraction is performed using a modified Folch method.[4] To a 1 mL sample, add 3.9 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously and centrifuge to separate the phases. The lower organic phase containing the lipids is collected.
-
Internal Standard Spiking: A known amount of tridecanoic acid internal standard (e.g., 30 µL of a 25 µM solution in methanol) is added to the sample prior to extraction.[4]
-
Transesterification to FAMEs: The extracted lipids are converted to their more volatile fatty acid methyl esters (FAMEs). The lipid extract is dissolved in 0.2 mL of chloroform, followed by the addition of 2 mL of methanol and 0.1 mL of concentrated hydrochloric acid. The mixture is heated at 100°C for 1 hour. After cooling, 2 mL of hexane and 2 mL of water are added to extract the FAMEs.[4] The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column suitable for FAMEs analysis (e.g., DB-FastFAME, 20 m x 0.18 mm x 0.20 µm).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program: An initial temperature of 50°C held for 5 minutes, then ramped to 260°C at 6.5°C/min and held for 8 minutes.[4]
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity.[2] Characteristic fragment ions for methyl this compound (m/z 74, 87) are monitored.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fatty Acid Analysis
LC-MS/MS offers an alternative for fatty acid quantification, particularly for applications where derivatization is not desirable.[6][7]
1. Sample Preparation:
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding an organic solvent such as acetonitrile.
-
Liquid-Liquid Extraction: The fatty acids are then extracted from the supernatant using a suitable organic solvent.
-
Internal Standard: An appropriate internal standard, such as a stable isotope-labeled fatty acid, is added at the beginning of the sample preparation process.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium acetate is commonly employed.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for each fatty acid.
Mandatory Visualizations
To further elucidate the context and workflow of this compound quantification, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Analysis of Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of tridecanoate (tridecanoic acid), a C13 saturated fatty acid often used as an internal standard in lipidomics and other analytical applications.[1] While a dedicated, publicly available inter-laboratory comparison study for this compound was not identified during the literature search, this document synthesizes information from established analytical protocols and proficiency testing guidelines to offer a comparative overview for laboratories. The focus is on the two primary analytical techniques employed for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Proficiency testing, a type of inter-laboratory comparison, is crucial for laboratories to meet accreditation requirements, such as those outlined in ISO/IEC 17025, and to ensure the accuracy and reliability of their results.[2][3][4] Such programs involve multiple laboratories analyzing the same samples to assess and compare their performance.[3] The statistical evaluation of these comparisons, often using z-scores, helps identify any systematic errors or biases in a laboratory's methodology.[3][5]
Methodology and Performance Comparison
The selection of an analytical method for this compound quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[6] Both GC-MS and HPLC-MS are powerful techniques for this purpose, with the main difference being the need for derivatization in GC-MS to make the analyte volatile.[7][8]
Data Presentation: Performance Characteristics
The following table summarizes illustrative performance data for the in-house validation of this compound analysis using GC-MS and HPLC-MS, based on typical values found in analytical methodology guides.[6]
| Validation Parameter | In-House GC-MS Method (Illustrative Data) | Alternative HPLC-MS Method (Illustrative Data) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) - Intraday | ≤ 5% | ≤ 3% |
| Precision (%RSD) - Interday | ≤ 8% | ≤ 5% |
| Limit of Detection (LOD) | 1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 3 µg/mL | 0.15 µg/mL |
| Specificity | High (with derivatization) | Very High |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are synthesized protocols for both GC-MS and HPLC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of fatty acids like tridecanoic acid typically requires a derivatization step to convert them into their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs).[7][9]
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction: For biological samples, lipids are extracted using methods like Folch or Bligh and Dyer, which involve a chloroform:methanol solvent system.[7] An internal standard, if this compound is not being used as one, would be added at this stage.[7]
-
Saponification and Esterification:
-
The extracted lipids are saponified using a methanolic sodium hydroxide or potassium hydroxide solution and heated.[9]
-
This is followed by acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol, with heating.[1][9]
-
The resulting FAMEs are then extracted into an organic solvent like hexane.[9]
-
The hexane layer is collected and dried over anhydrous sodium sulfate before being transferred to a GC vial for analysis.[9]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Mode: Full scan mode is used for qualitative analysis, while Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity in quantitative analysis.[1][8] The mass spectrum of methyl this compound shows a molecular ion peak at m/z 228 and characteristic fragment ions.[9][10]
-
3. Calibration
-
A calibration curve is constructed using a series of working standard solutions of methyl this compound, typically ranging from 1 µg/mL to 100 µg/mL.[9]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
HPLC-MS can directly analyze free fatty acids without derivatization, offering a more streamlined workflow.[6]
1. Sample Preparation (Extraction)
-
Similar to GC-MS, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate tridecanoic acid from the sample matrix.[8]
-
The extracted sample is then dissolved in a suitable solvent compatible with the HPLC mobile phase.
2. HPLC-MS Instrumentation and Conditions
-
HPLC System:
-
Mass Spectrometer:
-
Ionization Mode: Electrospray ionization (ESI) is the most common technique for LC-MS based lipidomics.[13]
-
Scan Mode: Similar to GC-MS, full scan can be used for identification, while selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for quantification to achieve high sensitivity and specificity.[13]
-
3. Calibration
-
Calibration standards are prepared by diluting a primary stock solution of tridecanoic acid to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).[6]
Visualizations
Workflow Diagrams
The following diagrams illustrate the logical flow of an inter-laboratory comparison and a typical experimental workflow for this compound analysis.
Caption: Generalized workflow for an inter-laboratory comparison study.
Caption: Experimental workflow for this compound analysis via GC-MS and LC-MS.
References
- 1. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. eurachem.org [eurachem.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation of Tridecanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. lcms.cz [lcms.cz]
Tridecanoate as an Internal Standard: A Comparative Performance Guide for Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. This guide provides an objective comparison of tridecanoate (C13:0) and other commonly used fatty acid internal standards, supported by experimental data and detailed methodologies.
The ideal internal standard for fatty acid analysis should not be naturally present in the sample, exhibit chemical and physical properties similar to the analytes of interest, and be chromatographically resolved from other components. Its primary role is to correct for variations that can arise during sample preparation, extraction, and instrumental analysis. While various fatty acids are employed as internal standards, this compound has emerged as a robust option in many applications.
Comparison of Internal Standard Performance
The selection of an internal standard is a crucial step in developing a validated method for fatty acid quantification. The most common alternatives to this compound include other odd-chain fatty acids (e.g., pentadecanoate - C15:0, heptadecanoate - C17:0, nonadecanoate - C19:0) and stable isotope-labeled (SIL) fatty acids.
Odd-chain fatty acids are structurally similar to the even-chained fatty acids commonly found in biological samples and are often more cost-effective than SIL standards. However, a significant drawback is that some odd-chain fatty acids, particularly C15:0 and C17:0, can be present in trace amounts in certain samples, such as those from ruminants or individuals with specific dietary habits, which can interfere with accurate quantification.[1] this compound (C13:0) is less commonly found in biological samples, making it a more suitable choice in many contexts.[1]
Stable isotope-labeled fatty acids are considered the "gold standard" as they exhibit nearly identical extraction, derivatization, and ionization efficiencies to their endogenous counterparts. This close physicochemical match allows for the most accurate correction of experimental variations. However, they are generally more expensive and may not be available for all fatty acids of interest.
The following table summarizes key performance metrics for this compound and other common internal standards based on data from various studies. It is important to note that direct comparison between studies can be challenging due to differing experimental conditions.
| Internal Standard | Linearity (R²) | Recovery (%) | Precision (RSD%) | Notes |
| Tridecanoic Acid (C13:0) | >0.99 | Typically 85-115% | <15% | Generally absent in biological samples, making it a reliable choice.[1] |
| Pentadecanoic Acid (C15:0) | >0.99 | 80-110% | <15% | Can be present in dairy and some fish, requiring careful sample screening. |
| Heptadecanoic Acid (C17:0) | >0.99 | 82-109.9% | 2.77-5.82% (Intra-day) | Commonly used, but can be found in ruminant fats and some plant oils. |
| Nonadecanoic Acid (C19:0) | >0.99 | 80-110% | <15% | Another viable odd-chain option, but its presence in some samples should be verified. |
| Stable Isotope-Labeled (e.g., Deuterated) Fatty Acids | >0.99 | 80-110% | <15% | Considered the most accurate but are also the most expensive option. |
Experimental Protocols
Accurate and reproducible quantification of fatty acids relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the analysis of total fatty acids in a biological sample using tridecanoic acid as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Sample Preparation and Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise volume of tridecanoic acid internal standard solution (e.g., 100 µL of a 10 µg/mL solution in chloroform/methanol).
-
Solvent Addition: Add 3 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Methanolysis: To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Heating: Seal the tube and heat at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the fatty acid analysis workflow.
Caption: A generalized workflow for fatty acid analysis using an internal standard.
Caption: Key considerations for selecting an internal standard for fatty acid analysis.
References
Correlating Plasma Tridecanoate with Dietary Intake: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and findings from studies correlating plasma tridecanoate (C13:0) levels with dietary intake data. This compound, a saturated odd-chain fatty acid, is increasingly recognized as a potential biomarker for the consumption of certain foods, particularly dairy products.[1][2] Understanding the relationship between its plasma concentrations and dietary patterns is crucial for nutritional research and the development of diet-based therapeutic strategies.
Quantitative Data Summary
The correlation between dietary intake of dairy fat and plasma levels of odd-chain fatty acids has been a key area of investigation. While much of the research has focused on pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) as primary biomarkers, tridecanoic acid is also measured and shows significant correlations. The following tables summarize quantitative data from representative studies.
Table 1: Correlation between Dairy Product Intake and Plasma Odd-Chain Saturated Fatty Acids
| Study Population | Dietary Assessment Method | Plasma Fraction | This compound (C13:0) Correlation (r) | Pentadecanoate (C15:0) Correlation (r) | Heptadecanoate (C17:0) Correlation (r) |
| EPIC-Potsdam cohort | Food Frequency Questionnaire | Phospholipids | Not specified | 0.33 | 0.19 |
| Intervention Study (Gipuzkoa) | Controlled Diet | Plasma | Not specified | Not specified | Not specified |
| Observational Study (Gipuzkoa) | Food Frequency Questionnaire | Plasma | Not specified | Not specified | Not specified |
Note: Specific correlation coefficients for this compound are not always reported separately from other odd-chain fatty acids in meta-analyses. The data for C15:0 and C17:0 are included for comparative purposes as they are frequently analyzed alongside C13:0. A 2019 meta-analysis of eighteen studies found a pooled correlation of 0.33 for C15:0 and 0.19 for C17:0 with dairy fat intake.[2]
Table 2: Plasma Concentrations of Odd-Chain Fatty Acids in Response to Dairy Intake (Intervention Study)
| Dietary Phase | Dairy Fat Intake ( g/day ) | Plasma iso16:0 (µmol/L) | Plasma iso17:0 (µmol/L) | Plasma trans11-18:1 (µmol/L) |
| No Dairy Diet (NDD) | 0 | 19.56 ± 5.42 | Not specified | Not specified |
| Dairy-Rich Diet (DRD) | 544.3 ± 149.7 (g of dairy) | Not specified | Not specified | Not specified |
Data from an intervention study in the Gipuzkoa region, which demonstrated a significant increase in several fatty acid biomarkers with a dairy-rich diet.[3]
Experimental Protocols
Accurate correlation of plasma this compound with dietary intake relies on rigorous and standardized experimental protocols for both dietary assessment and plasma fatty acid analysis.
Dietary Intake Assessment
The choice of dietary assessment tool is critical and depends on the study's objectives and design.[4] Common methods include:
-
Food Frequency Questionnaires (FFQs): These questionnaires assess the usual frequency of consumption of a list of food items over a specific period, typically the past year.[5] They are suitable for large-scale epidemiological studies.
-
24-Hour Dietary Recalls: Participants are asked to recall all foods and beverages consumed in the previous 24 hours.[4][5] Multiple recalls on non-consecutive days are recommended to capture habitual intake.
-
Food Records/Diaries: Individuals record all foods and beverages consumed over a specified period, often 3 to 7 days.[5][6] This method provides detailed information but can be burdensome for participants.
Plasma Fatty Acid Analysis
The standard method for quantifying fatty acids in plasma involves extraction, derivatization, and analysis by gas chromatography.
a. Sample Collection and Preparation:
-
Blood samples are collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA).[7]
-
Plasma is separated by centrifugation.[7]
b. Lipid Extraction:
-
Total lipids are extracted from a plasma aliquot. A common method is the Folch or Bligh-Dyer method, which uses a chloroform:methanol solvent system. An alternative, less toxic solvent system is tert-butyl methyl ether/methanol.[8]
c. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are transesterified to form volatile FAMEs. This is a crucial step for gas chromatography analysis.
-
A common method involves dissolving the dried lipid extract in a solution of methanolic hydrochloric acid or boron trifluoride in methanol and heating the mixture.[8]
-
An internal standard, such as C13:0 or another odd-chain fatty acid not expected in high concentrations in the sample, is added before derivatization for accurate quantification.[7]
d. Gas Chromatography (GC) Analysis:
-
The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[8][9]
-
A capillary column with a polar stationary phase is used to separate the FAMEs based on their chain length, degree of unsaturation, and isomer configuration.[7]
-
The temperature of the GC oven is programmed to increase gradually to allow for the sequential elution of different FAMEs.[7]
-
The identification and quantification of this compound are achieved by comparing its retention time and peak area to that of a certified tridecanoic acid standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for studies correlating plasma this compound levels with dietary intake data.
Caption: Workflow for correlating dietary intake with plasma this compound.
Metabolic Context of this compound
This compound is an odd-chain saturated fatty acid primarily obtained from dietary sources, particularly ruminant fat found in dairy and meat products.[10][11] Its metabolism differs from that of even-chain fatty acids.
Caption: Simplified metabolic fate of dietary this compound.
References
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of Dietary Assessment Methods for Measuring Intakes of Foods, Beverages, and Dietary Supplements in Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucdenver.edu [ucdenver.edu]
- 6. fiveable.me [fiveable.me]
- 7. Plasma fatty acids analysis protocol v1 [protocols.io]
- 8. schebb-web.de [schebb-web.de]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
Efficacy of tridecanoate as a biomarker compared to established markers
For Immediate Release
AUSTIN, Texas – December 14, 2025 – In the dynamic field of biomarker discovery, the quest for novel molecules that can enhance disease diagnosis, prognosis, and therapeutic monitoring is perpetual. This guide provides a comprehensive comparison of the emerging biomarker, tridecanoate (C13:0), with established markers in metabolic diseases, cardiovascular diseases, and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current landscape, including experimental data and methodologies.
This compound, a saturated odd-chain fatty acid, has garnered interest due to its origins from gut microbial metabolism and its unique entry into cellular metabolism. Unlike even-chain fatty acids, the metabolism of this compound is anaplerotic, meaning it can replenish intermediates of the citric acid (TCA) cycle. This distinct metabolic role suggests its potential as a biomarker for diet-microbiome interactions and metabolic health. However, it is crucial to note that this compound is less studied than its longer-chain counterparts, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), and direct comparative studies on its performance against established biomarkers are currently limited. The potential utility of tridecanoic acid is often inferred from studies on these other odd-chain fatty acids.
Section 1: this compound in Metabolic Diseases
Metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The identification of reliable biomarkers is key to early detection and intervention.
Established Biomarkers for Metabolic Diseases
A panel of biomarkers is currently utilized to assess metabolic health. The following table summarizes some of the most established markers and their performance characteristics.
| Biomarker | Application | Key Performance Metrics |
| Leptin/Adiponectin Ratio | Indicator of insulin resistance. | A lower ratio is associated with better insulin sensitivity. Specific sensitivity and specificity values vary across studies. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Marker of systemic inflammation, which is linked to insulin resistance and metabolic syndrome. | Levels <1.0 mg/L indicate low risk, 1.0-3.0 mg/L indicate average risk, and >3.0 mg/L indicate high risk for cardiovascular events in the context of metabolic disease.[1] |
| Branched-Chain Amino Acids (BCAAs) | Elevated levels are associated with insulin resistance and an increased risk of type 2 diabetes. | Specific performance metrics are still under investigation, but elevated BCAAs are a consistent finding in insulin-resistant states. |
This compound as an Emerging Biomarker in Metabolic Health
The role of this compound as a direct biomarker for metabolic diseases is still under investigation. Its primary proposed mechanism is linked to its metabolism. As an odd-chain fatty acid, the final product of its β-oxidation is propionyl-CoA, which is then converted to succinyl-CoA, a TCA cycle intermediate. This anaplerotic function may be beneficial for metabolic health. Furthermore, its origin from the gut microbiota makes it a potential indicator of gut dysbiosis, which is increasingly linked to metabolic disorders. While direct data on sensitivity and specificity are lacking, the conceptual framework for its utility is compelling.
Section 2: this compound in Cardiovascular Diseases (CVD)
Cardiovascular diseases remain a leading cause of mortality worldwide. Biomarkers play a critical role in risk stratification, diagnosis, and prognosis.
Established Biomarkers for Cardiovascular Diseases
The following table outlines key established biomarkers for CVD.
| Biomarker | Application | Key Performance Metrics |
| Cardiac Troponins (cTnI and cTnT) | Gold standard for the diagnosis of acute myocardial infarction. | High sensitivity and specificity for myocardial injury. Serial measurements showing a rise and/or fall are key for diagnosis. |
| Apolipoprotein B (ApoB) | Represents the total number of atherogenic lipoprotein particles; considered a more accurate predictor of CVD risk than LDL-C. | Elevated levels are strongly associated with increased CVD risk. An ApoB level of ≥130 mg/dL is considered a risk-enhancing factor.[2] |
| Lipoprotein(a) [Lp(a)] | An independent, genetic risk factor for atherosclerotic CVD. | Elevated levels, typically >50 mg/dL or >125 nmol/L, are associated with a significantly increased risk of CVD. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | A marker of inflammation that is predictive of future cardiovascular events. | Consistent risk categories: <1.0 mg/L (low risk), 1.0-3.0 mg/L (average risk), >3.0 mg/L (high risk).[1] |
This compound's Potential in Cardiovascular Health
The link between odd-chain fatty acids and cardiovascular health is an active area of research. Some studies on C15:0 and C17:0 have suggested an inverse correlation with cardiovascular disease risk. The hypothesis is that these fatty acids, including this compound, may have protective effects through their influence on lipid metabolism and inflammation. However, robust clinical data quantifying the predictive value of this compound for cardiovascular events is not yet available.
Section 3: this compound in Cancer
The role of metabolic reprogramming in cancer is well-established, opening avenues for new metabolic biomarkers.
Established Biomarkers in Cancer
The landscape of cancer biomarkers is vast and highly specific to the type of cancer. The table below provides examples of established biomarkers for specific cancers.
| Biomarker | Cancer Type | Application |
| BRAF V600E Mutation | Melanoma, Colorectal Cancer, Thyroid Cancer | Predictive marker for response to BRAF inhibitors. |
| PD-L1 Expression | Various Cancers (e.g., Non-Small Cell Lung Cancer, Melanoma) | Predictive marker for response to immune checkpoint inhibitors. |
This compound in Oncology: An Exploratory Area
The potential of this compound as a cancer biomarker is speculative and largely unexplored. Given its connection to gut microbiota and cellular metabolism, it is plausible that alterations in this compound levels could be associated with certain cancers, particularly those linked to diet and gut health, such as colorectal cancer. However, at present, there is a lack of published studies investigating this compound as a biomarker in oncology.
Section 4: Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable measurement of biomarkers.
Protocol for this compound Quantification (General)
As a specific protocol for this compound as a clinical biomarker is not established, a general procedure for fatty acid analysis in plasma or serum using gas chromatography-mass spectrometry (GC-MS) is described.
1. Sample Preparation:
- Lipid Extraction: Lipids are extracted from the biological sample (e.g., 100 µL of plasma) using a solvent system such as chloroform:methanol (2:1, v/v).
- Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with a reagent like 14% boron trifluoride in methanol at a high temperature (e.g., 100°C for 30 minutes).
- FAME Extraction: The resulting FAMEs are then extracted into an organic solvent like hexane.
2. GC-MS Analysis:
- Injection: A small volume (e.g., 1 µL) of the FAME extract is injected into the GC-MS system.
- Separation: The FAMEs are separated on a capillary column (e.g., a DB-23 column) based on their boiling points and polarity.
- Detection and Quantification: The mass spectrometer detects the individual FAMEs as they elute from the column. This compound methyl ester is identified by its characteristic mass spectrum and retention time. Quantification is typically performed using an internal standard (e.g., a deuterated fatty acid).
Protocols for Established Biomarkers
1. Leptin/Adiponectin Ratio:
- Method: Enzyme-linked immunosorbent assay (ELISA) is commonly used to measure the concentrations of leptin and adiponectin in serum or plasma.[3][4]
- Procedure: Commercial ELISA kits are widely available. The protocol generally involves adding the sample to a microplate pre-coated with an antibody specific for either leptin or adiponectin. A series of incubation and wash steps are followed by the addition of an enzyme-linked secondary antibody and a substrate that produces a measurable colorimetric or chemiluminescent signal. The concentration is determined by comparison to a standard curve. The ratio is then calculated from the individual concentrations.[3][4]
2. High-Sensitivity C-Reactive Protein (hs-CRP):
- Method: Immunoturbidimetric assays are the standard method for hs-CRP measurement.[5]
- Procedure: The blood sample is mixed with a buffer, and then latex particles coated with anti-CRP antibodies are added. The aggregation of these particles in the presence of CRP causes an increase in light scattering, which is proportional to the CRP concentration.[5]
3. Branched-Chain Amino Acids (BCAAs):
- Method: A coupled enzyme assay is often used for the colorimetric detection of BCAAs.
- Procedure: BCAAs are deaminated by an enzyme, producing NADH, which then reduces a probe to generate a colored product. The absorbance is measured, and the BCAA concentration is determined from a standard curve.[6]
4. Cardiac Troponins (cTnI and cTnT):
- Method: High-sensitivity immunoassays are the clinical standard.
- Procedure: These are automated laboratory tests that use antibodies to detect very low concentrations of cTnI or cTnT in the blood. The principle is typically a sandwich immunoassay where one antibody captures the troponin and a second, labeled antibody provides a detectable signal.
5. Apolipoprotein B (ApoB):
- Method: Immunonephelometry or immunoturbidimetry are the most common methods.[7]
- Procedure: These automated assays measure the scattering of light caused by the formation of immune complexes between ApoB in the sample and specific anti-ApoB antibodies.
6. Lipoprotein(a) [Lp(a)]:
- Method: Immunoassays are used, but standardization is challenging due to the size heterogeneity of the apo(a) protein. Assays that are "isoform-insensitive" and report in nmol/L are preferred.[8][9]
- Procedure: Similar to other immunoassays, these tests use antibodies to quantify the concentration of Lp(a) particles.
7. BRAF V600E Mutation:
- Method: Polymerase chain reaction (PCR)-based methods, including real-time PCR and sequencing, are standard.[10][11][12][13]
- Procedure: DNA is extracted from a tumor tissue sample. The region of the BRAF gene containing the V600 codon is amplified by PCR. The presence of the mutation can be detected by various techniques, such as allele-specific probes in real-time PCR or by direct sequencing of the PCR product.[11][12][13][14]
8. PD-L1 Expression:
- Method: Immunohistochemistry (IHC) is the standard method.[15][16][17][18][19]
- Procedure: A thin slice of the tumor tissue is mounted on a microscope slide and incubated with a specific primary antibody that binds to the PD-L1 protein. A secondary antibody linked to an enzyme is then added, which catalyzes a reaction to produce a colored precipitate at the site of the antibody binding. A pathologist then scores the percentage of tumor cells and/or immune cells that are stained.[16][17][18][19]
Section 5: Visualizing the Pathways and Workflows
Metabolic Pathway of this compound
References
- 1. labcorp.com [labcorp.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Higher Leptin-to-Adiponectin Ratio Strengthens the Association Between Body Measurements and Occurrence of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adiponectin/Leptin Ratio as an Index to Determine Metabolic Risk in Patients after Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. abcam.com [abcam.com]
- 7. Biochemistry, Apolipoprotein B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blueripple.com [blueripple.com]
- 9. Lp(a): When and how to measure it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asuragen.com [asuragen.com]
- 12. BRAF Mutation Analysis by PCR [neogenomics.com]
- 13. cincinnatichildrens.org [cincinnatichildrens.org]
- 14. BRAF Mutations | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 15. Automated IHC protocols for Anti-PD-L1 [clone 28-8] | Abcam [abcam.com]
- 16. agilent.com [agilent.com]
- 17. PD-L1 immunohistochemistry and scoring [bio-protocol.org]
- 18. mayocliniclabs.com [mayocliniclabs.com]
- 19. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tridecanoate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and compliance of their laboratory practices. The proper disposal of chemical reagents, such as tridecanoate (also known as tridecylic acid), is a critical component of maintaining a safe and environmentally responsible laboratory. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is paramount to handle this compound with the appropriate safety measures. This compound is a fatty acid that can cause skin and eye irritation.[1][2][3] Inhalation or ingestion may also be harmful.[1][2] Therefore, personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]
-
Skin Protection: Chemical-resistant gloves and a lab coat are necessary to prevent skin contact.[1][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH- or CEN-certified respirator.[4]
Facilities handling this compound should be equipped with an eyewash station and a safety shower.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information for tridecanoic acid.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₆O₂ | [4] |
| Molecular Weight | 214.35 g/mol | [4] |
| CAS Number | 638-53-9 | [2] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3) | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [1] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is the responsibility of the chemical waste generator to properly classify and manage their waste.
1. Waste Identification and Segregation:
-
Non-contaminated this compound: Unused or unadulterated this compound should be collected in a dedicated and properly labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, weighing papers, and rinsed glassware, should be considered chemical waste and collected in the same container as the chemical itself.[5][6]
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unintended reactions.[5][6]
2. Waste Collection and Storage:
-
Container Selection: Use a sealable, chemically compatible container for collecting this compound waste. Ensure the container is in good condition and free of leaks.[5][6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Tridecanoic Acid," and the associated hazards (e.g., "Irritant").[5] The date when waste accumulation begins should also be included.
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area.[5] This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[7] The storage area should not have access to drains or sewers.[6]
3. Accidental Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[3]
-
Wear appropriate PPE as outlined above.
-
For solid this compound, carefully sweep or vacuum the spilled substance into a suitable disposal container.[6] Moisten the solid with an inert liquid if necessary to prevent dusting.[6]
-
For liquid this compound or solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.[5]
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[5]
4. Final Disposal Arrangement:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the final disposal of chemical waste.[5][6] They will have established procedures and licensed waste management contractors.
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.[3]
-
Recommended Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant, which will likely involve controlled incineration with flue gas scrubbing.[3]
Experimental Protocols
The proper disposal of this compound is a procedural matter governed by safety and environmental regulations. As such, there are no "experimental protocols" for its disposal in the traditional scientific sense. The procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS).
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
Personal protective equipment for handling Tridecanoate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of tridecanoate and its common derivative, methyl this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these procedures is critical for minimizing exposure and mitigating potential hazards.
Hazard Identification and Classification
This compound, in the form of tridecanoic acid, may cause eye, skin, and respiratory tract irritation[1]. Methyl this compound is generally not considered hazardous under the 2012 OSHA Hazard Communication Standard; however, it is crucial to handle it with care as the toxicological properties have not been fully investigated[2].
Physical and Chemical Properties
| Property | n-Tridecanoic Acid | Methyl this compound |
| Physical State | Crystalline powder[1] | Low melting solid or clear, colorless to yellow liquid[2][3] |
| Molecular Formula | C13H26O2 | C14H28O2 |
| Molecular Weight | 214.35 g/mol | 228.37 g/mol |
| Melting Point | Not Available | 5.5 - 7 °C[2] |
| Boiling Point | Not Available | 130 - 132 °C @ 4 torr[2] |
| Flash Point | Not Applicable | > 110 °C[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against potential eye irritation from splashes or dust[1]. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile or neoprene). | Prevents skin contact which may cause irritation[1]. |
| Body Protection | A laboratory coat and close-toed footwear are the minimum requirements. Wear appropriate protective clothing to minimize skin contact. | Reduces the risk of accidental skin exposure[1]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if handling in a poorly ventilated area. | Protects against inhalation, which may cause respiratory tract irritation[1]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong reducing agents, and strong bases[1][2].
-
Keep containers tightly closed when not in use[1].
Handling:
-
Ensure a calibrated eyewash station and safety shower are readily accessible[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low[1].
-
Don appropriate PPE as outlined in the table above.
-
Avoid generating dust when working with tridecanoic acid powder[1].
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking[1].
-
Remove and wash contaminated clothing before reuse[1].
Spill Management:
-
Small Spills:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust[1].
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan:
-
All waste containing this compound must be considered chemical waste.
-
Dispose of contents and containers in accordance with federal, state, and local regulations.
-
Place waste in a clearly labeled, sealed container.
-
Do not dispose of down the drain unless specifically authorized by your institution's EHS department.
Emergency Procedures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1]. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists[1]. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately[1]. |
Visual Workflow and Decision Diagrams
To further clarify the handling procedures and safety decisions, the following diagrams are provided.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
